Product packaging for 1,1-Diethoxybutane(Cat. No.:CAS No. 3658-95-5)

1,1-Diethoxybutane

Cat. No.: B1585066
CAS No.: 3658-95-5
M. Wt: 146.23 g/mol
InChI Key: UVHXZFGCCJLFMX-UHFFFAOYSA-N
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Description

1,1-Diethoxybutane is a useful research compound. Its molecular formula is C8H18O2 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2 B1585066 1,1-Diethoxybutane CAS No. 3658-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethoxybutane
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InChI

InChI=1S/C8H18O2/c1-4-7-8(9-5-2)10-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UVHXZFGCCJLFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4063119
Record name Butane, 1,1-diethoxy-
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Molecular Weight

146.23 g/mol
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CAS No.

3658-95-5
Record name 1,1-Diethoxybutane
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Record name Butane, 1,1-diethoxy-
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Record name Butane, 1,1-diethoxy-
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Record name Butane, 1,1-diethoxy-
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Record name 1,1-diethoxybutane
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,1-Diethoxybutane (CAS No. 3658-95-5), a key organic compound with applications in various scientific fields. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research, offering detailed data, experimental methodologies, and visual representations of workflows.

Core Physicochemical Data

This compound, also known as butyraldehyde diethyl acetal, is a clear, colorless liquid.[1] Its key physicochemical properties are summarized in the table below, providing a consolidated view of its fundamental characteristics.

PropertyValueReference Temperature
Molecular Formula C₈H₁₈O₂-
Molecular Weight 146.23 g/mol -
Density 0.829 g/mL20 °C
Boiling Point 143 °Cat 760 mmHg
Flash Point 30 °C-
Refractive Index 1.39620 °C
Melting Point Data not available-
Water Solubility Slightly soluble-

Experimental Protocols

The accurate determination of physicochemical properties is paramount in scientific research. The following sections detail the standard experimental methodologies for measuring the key properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

  • Heating: The fusion tube assembly is attached to a thermometer and heated in a controlled manner using a Thiele tube or a melting point apparatus with a heating block.

  • Observation: As the temperature rises, dissolved air will be expelled from the capillary tube. The temperature is carefully monitored until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the external pressure.

  • Boiling Point Determination: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Experimental Workflow for Boiling Point Determination

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement A Place this compound in Fusion Tube B Insert Inverted Sealed Capillary Tube A->B C Attach to Thermometer B->C D Place in Heating Apparatus C->D E Heat Apparatus Slowly D->E Start Experiment F Observe Continuous Bubbles E->F G Remove Heat Source F->G H Record Temperature at Liquid Re-entry G->H I Final Boiling Point H->I Boiling Point Obtained

Boiling Point Determination Workflow
Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Methodology:

  • Pycnometer Preparation: A clean, dry pycnometer (a glass flask with a specific volume) is weighed accurately.

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

  • Weighing: The filled pycnometer is weighed.

  • Temperature Control: The temperature of the liquid is recorded.

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and can be used for identification and purity assessment.

Methodology:

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The closed-cup method is commonly used for liquids with lower flash points.

Methodology:

  • Apparatus Setup: A sample of this compound is placed in a closed-cup tester (e.g., Pensky-Martens or Abel apparatus).

  • Heating: The sample is heated at a slow, constant rate.

  • Ignition Test: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.

  • Flash Point Determination: The temperature at which a flash is observed inside the cup is recorded as the flash point.

Logical Relationships of Physicochemical Properties

The physicochemical properties of this compound are interconnected and are largely determined by its molecular structure. The following diagram illustrates some of these relationships.

Structure-Property Relationships of this compound

StructureProperty Structure Molecular Structure (C₈H₁₈O₂) MW Molecular Weight Structure->MW Polarity Low Polarity Structure->Polarity Density Density Structure->Density determines RI Refractive Index Structure->RI related to electron density IMF Weak Intermolecular Forces (van der Waals) Polarity->IMF Solubility Water Solubility Polarity->Solubility affects BP Boiling Point IMF->BP influences Volatility High Volatility IMF->Volatility influences FP Flash Point Volatility->FP directly related to

Structure-Property Relationships

This guide provides essential technical information on the physicochemical properties of this compound. The data and methodologies presented herein are intended to support research and development activities by providing a reliable and comprehensive reference.

References

Spectroscopic Data of 1,1-Diethoxybutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-diethoxybutane (also known as butyraldehyde diethyl acetal), a key chemical intermediate. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~4.35t1H5.5H-1
~3.55dq2H9.5, 7.0H-1'
~3.40dq2H9.5, 7.0H-1'
~1.55m2H-H-2
~1.40m2H-H-3
~1.18t6H7.0H-2'
~0.90t3H7.4H-4

Note: Data is interpreted from a publicly available spectrum and may be subject to minor variations.

¹³C NMR (Carbon-13) NMR Data (Predicted)

Due to the limited availability of experimental ¹³C NMR data in public databases, the following chemical shifts are predicted based on computational models and analysis of similar structures. These values serve as an estimation and should be confirmed by experimental data.

Chemical Shift (δ) ppmAssignment
~103C-1
~60C-1'
~37C-2
~19C-3
~15C-2'
~14C-4
Infrared (IR) Spectroscopy

The following table outlines the characteristic infrared absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2960-2850StrongC-H (alkane) stretching
1465MediumC-H bending
1375MediumC-H bending (methyl)
1120-1080StrongC-O (acetal) stretching
Mass Spectrometry (MS)

The mass spectrometry data was obtained from the NIST (National Institute of Standards and Technology) database and is consistent with the structure of this compound. The data was acquired using electron ionization (EI).[1]

m/zRelative IntensityAssignment
103100%[M-CH₂CH₃]+
75High[CH(OCH₂CH₃)]+
47High[CH₂CH₂OH]+
29Medium[CH₂CH₃]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃).

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.

  • Sample Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Parameters:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-150 ppm).

    • Employ proton decoupling to simplify the spectrum.

    • Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid)

  • Sample Application: Place a small drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Film Formation: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

Data Acquisition

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared salt plate assembly in the sample holder of the spectrometer.

  • Data Collection: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization

  • Sample Volatilization: As this compound is a volatile liquid, it can be introduced directly into the mass spectrometer via a heated inlet system or through a gas chromatograph (GC-MS).

  • Ionization Method: Utilize electron ionization (EI) as the method to generate ions. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

Data Acquisition

  • Instrumentation: Employ a mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight).

  • Mass Range: Scan a mass-to-charge (m/z) ratio range appropriate for the expected molecular ion and fragments of this compound (e.g., m/z 15-200).

  • Data Collection: Acquire the mass spectrum, ensuring sufficient resolution to distinguish between ions of similar masses.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Interpretation Sample This compound Sample Prep_NMR Prepare NMR Sample (Dissolve in CDCl3) Sample->Prep_NMR Prep_IR Prepare IR Sample (Neat Liquid Film) Sample->Prep_IR Prep_MS Prepare MS Sample (Volatilization) Sample->Prep_MS Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer Prep_MS->Acquire_MS Analyze_NMR ¹H & ¹³C NMR Spectra Acquire_NMR->Analyze_NMR Analyze_IR IR Spectrum Acquire_IR->Analyze_IR Analyze_MS Mass Spectrum Acquire_MS->Analyze_MS Structure Molecular Structure of This compound Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Spectroscopic_Structural_Correlation Spectroscopy and Structural Information Correlation cluster_structure Molecular Structure cluster_techniques Spectroscopic Techniques cluster_information Derived Information Structure This compound (C8H18O2) NMR NMR (¹H & ¹³C) Structure->NMR provides sample for IR IR Structure->IR provides sample for MS MS Structure->MS provides sample for NMR_Info Connectivity of H and C atoms (Chemical Environment) NMR->NMR_Info yields IR_Info Functional Groups (C-O, C-H bonds) IR->IR_Info yields MS_Info Molecular Weight & Fragmentation Pattern MS->MS_Info yields NMR_Info->Structure confirms IR_Info->Structure confirms MS_Info->Structure confirms

Caption: Correlation of spectroscopic techniques with structural information.

References

The Formation of 1,1-Diethoxybutane from Butanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the formation of 1,1-diethoxybutane from butanal and ethanol. This acid-catalyzed acetalization reaction is of significant interest in various chemical industries, including biofuels and as a protective group strategy in complex organic synthesis.

Reaction Mechanism and Signaling Pathway

The formation of this compound from butanal and ethanol is a classic example of an acid-catalyzed nucleophilic addition to a carbonyl group. The reaction proceeds in a stepwise manner, initiated by the protonation of the butanal carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. The hemiacetal then undergoes protonation of its hydroxyl group, followed by the elimination of a water molecule to generate a resonance-stabilized carbocation. Finally, a second molecule of ethanol attacks this carbocation, and subsequent deprotonation yields the stable this compound acetal. The entire process is reversible, and the removal of water is crucial to drive the equilibrium towards the product.

Reaction_Mechanism Butanal Butanal Protonated_Butanal Protonated Butanal Butanal->Protonated_Butanal + H+ Hemiacetal_Intermediate Hemiacetal Intermediate Protonated_Butanal->Hemiacetal_Intermediate + Ethanol Ethanol1 Ethanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal + H+ Carbocation Resonance-Stabilized Carbocation Protonated_Hemiacetal->Carbocation - H₂O Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal + Ethanol Ethanol2 Ethanol Acetal This compound Protonated_Acetal->Acetal - H+ H_plus_in H+ H_plus_out H+ Water_out H₂O

Figure 1: Reaction mechanism for the formation of this compound.

Quantitative Data Summary

The efficiency of this compound synthesis is influenced by various factors, including the type of acid catalyst, temperature, and reaction time. Below is a summary of key quantitative data compiled from various studies.

Catalyst Performance and Reaction Yields

Different acid catalysts exhibit varying efficiencies in promoting the acetalization of butanal. The choice of catalyst impacts the reaction rate and the final product yield. While specific yields for the butanal-ethanol reaction are not always explicitly reported in comparative studies, data from analogous reactions provide valuable insights.

CatalystCatalyst TypeTypical Reaction ConditionsButanal Conversion (%)This compound Yield (%)Reference
Amberlyst-15Heterogeneous (Ion-exchange resin)40-70°C, batch reactor~40-50 (at equilibrium)Not explicitly stated[1]
Amberlyst-47Heterogeneous (Ion-exchange resin)70°C, membrane reactorUp to 70Not explicitly stated[2]
p-Toluenesulfonic acid (p-TSA)HomogeneousReflux with water removalHigh (qualitative)High (qualitative)[3][4]
Sulfuric Acid (H₂SO₄)HomogeneousNot specifiedNot specifiedNot specified[4]

Note: Yields are highly dependent on the efficiency of water removal. The use of techniques like reactive distillation or pervaporation can significantly increase conversion and yield by shifting the reaction equilibrium.[1][2]

Thermodynamic and Kinetic Parameters

A comprehensive understanding of the reaction's thermodynamics and kinetics is crucial for process optimization. The following data, while for the analogous synthesis of 1,1-dibutoxyethane, provides a strong indication of the parameters for this compound formation.

ParameterValueUnitsConditions
Thermodynamic Data
Standard Enthalpy of Reaction (ΔH°)-14.59kJ mol⁻¹298.15 K
Standard Gibbs Free Energy of Reaction (ΔG°)-3.07kJ mol⁻¹298.15 K
Standard Entropy of Reaction (ΔS°)-38.64J mol⁻¹ K⁻¹298.15 K
Kinetic Data
Activation Energy (Ea)51.55kJ mol⁻¹10-50°C

Data for the synthesis of 1,1-dibutoxyethane from butanal and butanol, which is expected to be thermodynamically and kinetically similar to the formation of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound using a Dean-Stark Apparatus

This protocol is adapted from the synthesis of a higher homolog, 1,1-diethoxyhexane, and is a standard and effective method for acetal formation.[5]

Materials:

  • Butanal

  • Anhydrous Ethanol (3-fold molar excess)

  • Acid catalyst (e.g., p-Toluenesulfonic acid monohydrate, 1-2 mol%)

  • Toluene (or another suitable azeotroping agent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add butanal, a three-fold molar excess of anhydrous ethanol, and the acid catalyst. Assemble a Dean-Stark apparatus fitted with a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Neutralization and Washing: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and then brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the excess ethanol and toluene using a rotary evaporator. Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Reaction Apparatus (Flask, Dean-Stark, Condenser) Add_Reagents 2. Add Butanal, Ethanol, and Acid Catalyst Setup->Add_Reagents Heat 3. Heat to Reflux Add_Reagents->Heat Collect_Water 4. Collect Water in Dean-Stark Trap Heat->Collect_Water Monitor 5. Monitor Reaction Progress Collect_Water->Monitor Cool 6. Cool Reaction Mixture Monitor->Cool Wash 7. Wash with NaHCO₃, H₂O, Brine Cool->Wash Dry 8. Dry with Na₂SO₄ Wash->Dry Concentrate 9. Concentrate on Rotary Evaporator Dry->Concentrate Distill 10. Purify by Distillation Concentrate->Distill Characterize Characterize Distill->Characterize Characterize Product (NMR, GC-MS, etc.)

Figure 2: General experimental workflow for the synthesis of this compound.
Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C-O ether bonds and the absence of the C=O carbonyl and O-H hydroxyl groups from the starting materials.

Side Reactions

Under acidic conditions and elevated temperatures, side reactions can occur, leading to the formation of byproducts. The most common side reaction is the elimination of ethanol from the hemiacetal intermediate or the final acetal product to form 1-ethoxy-1-butene (an enol ether).[1] Careful control of reaction conditions, particularly temperature, can help to minimize the formation of this and other potential byproducts.

Conclusion

The acid-catalyzed formation of this compound from butanal and ethanol is a well-established and versatile reaction. A thorough understanding of the reaction mechanism, kinetics, and thermodynamics is essential for optimizing reaction conditions to achieve high yields and purity. The use of heterogeneous catalysts like Amberlyst resins offers advantages in terms of catalyst recovery and reuse. For large-scale production, process intensification techniques such as reactive distillation are effective in overcoming equilibrium limitations. The detailed experimental protocol provided in this guide serves as a robust starting point for the laboratory-scale synthesis of this important acetal.

References

An In-Depth Technical Guide to the Acid-Catalyzed Acetal Formation Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the acid-catalyzed acetal formation mechanism, a cornerstone reaction in organic synthesis. The formation of acetals is a reversible reaction between an aldehyde or ketone and two equivalents of an alcohol, proceeding through a hemiacetal intermediate.[1] This process is critical for its application in creating protecting groups for carbonyls, a vital strategy in the multi-step synthesis of complex molecules, including pharmaceuticals. The reaction requires an acid catalyst, as alcohols are generally weak nucleophiles, and is governed by equilibrium principles that are crucial for achieving high yields.[2][3]

The Core Mechanism: A Step-by-Step Analysis

The acid-catalyzed formation of an acetal from a carbonyl compound is a multi-step process involving proton transfers, nucleophilic attacks, and the elimination of a water molecule.[4] The entire mechanism is a series of equilibrium steps.[5]

  • Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst.[6] This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

  • First Nucleophilic Attack : A molecule of alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[6] This results in the formation of a protonated hemiacetal.

  • Deprotonation to Form Hemiacetal : A base (such as another alcohol molecule or the conjugate base of the acid catalyst) removes the proton from the newly added oxygen, yielding a neutral hemiacetal intermediate.[6] Hemiacetals are typically unstable and exist in equilibrium with the starting carbonyl compound.[7]

  • Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst.[6] This converts the hydroxyl group into a good leaving group: water.[8]

  • Formation of an Oxonium Ion : The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, leading to the formation of a resonance-stabilized carbocation, known as an oxonium ion.[6][9] This step would be an unfavorable SN1 reaction without the stabilization provided by the oxygen atom.[5]

  • Second Nucleophilic Attack : A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion.[6] This step results in the formation of a protonated acetal.

  • Final Deprotonation : A final deprotonation step, facilitated by a base, yields the neutral acetal product and regenerates the acid catalyst.[6]

Caption: The multi-step mechanism of acid-catalyzed acetal formation.

Thermodynamics and Reaction Control

Acetal formation is a reversible process, and the position of the equilibrium is a critical consideration for synthesis.[9] From a thermodynamic standpoint, the reaction involves the conversion of three reactant molecules (one carbonyl, two alcohols) into two product molecules (one acetal, one water), resulting in a decrease in entropy.[10] This unfavorable entropy change means that, without intervention, the equilibrium may favor the starting materials.[5]

To drive the reaction toward the product side, Le Châtelier's principle is applied. Common strategies include:

  • Removal of Water : As water is a product, its continuous removal from the reaction mixture shifts the equilibrium to the right. This is often accomplished using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3]

  • Use of Excess Alcohol : Using one of the reactants, typically the alcohol, in large excess can also force the equilibrium toward the formation of the acetal.[11]

The reverse reaction, the hydrolysis of an acetal back to the carbonyl compound and alcohol, is favored by the presence of excess aqueous acid.[9]

Reaction_Equilibrium cluster_shift Driving the Equilibrium Reactants Carbonyl + 2 Alcohol Products Acetal + Water Reactants->Products Equilibrium RemoveWater Remove H₂O ShiftRight Equilibrium Shifts Right RemoveWater->ShiftRight Products_Favored Acetal Formation Favored ShiftRight->Products_Favored Experimental_Workflow Start 1. Combine Ketone, Diol, Solvent, and Catalyst Reflux 2. Heat to Reflux with Dean-Stark Trap Start->Reflux Monitor 3. Monitor Water Collection and Reaction Progress Reflux->Monitor Quench 4. Cool and Quench with NaHCO₃ Solution Monitor->Quench Extract 5. Liquid-Liquid Extraction (Wash with H₂O, Brine) Quench->Extract Dry 6. Dry Organic Layer (e.g., MgSO₄) and Filter Extract->Dry Concentrate 7. Concentrate via Rotary Evaporation Dry->Concentrate Purify 8. Purify Product (Distillation/Chromatography) Concentrate->Purify Protecting_Group_Strategy Start Starting Material with Ketone and Ester Protect Step 1: Protect Ketone (Form Cyclic Acetal) [H+], HOCH₂CH₂OH Start->Protect React Step 2: Reduce Ester LiAlH₄, then H₂O Protect->React Deprotect Step 3: Deprotect Ketone (Hydrolyze Acetal) Aqueous Acid [H₃O+] React->Deprotect Final Final Product: Alcohol and Ketone Deprotect->Final

References

Thermodynamic Profile of 1,1-Diethoxybutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,1-diethoxybutane. Due to the limited availability of direct experimental data for this specific acetal, this report employs established group contribution methods to estimate key thermodynamic parameters. These estimations are supplemented with experimental data for the closely related compound, 1,1-diethoxyethane, to provide a comparative context. Furthermore, this guide outlines generalized experimental protocols for the determination of these properties and for the synthesis of this compound.

Core Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to understanding its behavior in chemical reactions and physical processes. For this compound, these properties have been estimated using the Joback group contribution method, a well-established technique for predicting thermodynamic data for organic compounds based on their molecular structure.[1][2]

Table 1: Estimated Thermodynamic Properties of this compound

PropertySymbolEstimated ValueUnit
Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔHf°-485.5kJ/mol
Standard Molar Gibbs Free Energy of Formation (gas, 298.15 K)ΔGf°-208.9kJ/mol
Molar Heat Capacity (gas, 298.15 K)Cp285.4J/(mol·K)
Molar Entropy (gas, 298.15 K)495.2J/(mol·K)
Enthalpy of Vaporization (at normal boiling point)ΔHvap39.8kJ/mol
Normal Boiling PointTb416.2K

Note: These values are estimations derived from the Joback method and should be used with an understanding of their theoretical nature.

For comparative purposes, Table 2 presents experimental thermodynamic data for the similar, shorter-chain acetal, 1,1-diethoxyethane.

Table 2: Experimental Thermodynamic Properties of 1,1-Diethoxyethane

PropertySymbolExperimental ValueUnitReference
Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔHf°-418.5kJ/mol[3]
Molar Heat Capacity (liquid, 298.15 K)Cp237.7J/(mol·K)[4][5]
Enthalpy of Vaporization (at 298.15 K)ΔHvap39.8kJ/mol[6]
Normal Boiling PointTb375.15K[7]

Experimental Protocols

Precise experimental determination of thermodynamic properties is crucial for many applications. Below are generalized protocols for measuring key thermodynamic parameters and for the synthesis of this compound.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined using various calorimetric techniques. One common method is isothermal calorimetry . In this method, a sample of the liquid is vaporized at a constant temperature, and the heat required for this phase change is measured directly. The experimental setup typically involves a calorimeter with a sample cell, a temperature control system, and a means of measuring heat flow.

Determination of Heat Capacity

The heat capacity of a liquid can be measured using differential scanning calorimetry (DSC) . In a typical DSC experiment, a small, encapsulated sample of the liquid and a reference are heated at a constant rate. The difference in heat flow required to raise the temperature of the sample and the reference is measured, from which the heat capacity of the sample can be calculated.

Synthesis of this compound

This compound is synthesized via the acid-catalyzed reaction of butanal and ethanol.[8]

Reaction:

CH₃CH₂CH₂CHO + 2 CH₃CH₂OH ⇌ CH₃CH₂CH₂CH(OCH₂CH₃)₂ + H₂O

Materials:

  • Butanal

  • Ethanol (anhydrous)

  • Acid catalyst (e.g., Amberlyst-15 resin, p-toluenesulfonic acid)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Apparatus for reflux and distillation

Procedure:

  • Combine butanal and a molar excess of anhydrous ethanol in a round-bottom flask.

  • Add a catalytic amount of the acid catalyst.

  • The mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as gas chromatography.

  • Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

  • The excess ethanol is removed by distillation.

  • The crude product is washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The final product, this compound, is purified by fractional distillation.

Visualizations

Synthesis of this compound

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Butanal Butanal Reflux Reflux Butanal->Reflux Ethanol Ethanol Ethanol->Reflux Catalyst Acid Catalyst Catalyst->Reflux Filtration Filtration Reflux->Filtration Distillation1 Distillation (Ethanol Removal) Filtration->Distillation1 Washing Washing Distillation1->Washing Drying Drying Washing->Drying Distillation2 Fractional Distillation Drying->Distillation2 Product This compound Distillation2->Product

Synthesis workflow for this compound.
Acid-Catalyzed Acetal Formation Mechanism

The synthesis of this compound proceeds through a well-established acid-catalyzed mechanism involving the formation of a hemiacetal intermediate.

G Butanal Butanal ProtonatedButanal Protonated Butanal Butanal->ProtonatedButanal + H+ Hemiacetal Hemiacetal ProtonatedButanal->Hemiacetal + Ethanol Ethanol1 Ethanol ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Carbocation Carbocation Intermediate ProtonatedHemiacetal->Carbocation - H₂O ProtonatedAcetal Protonated Acetal Carbocation->ProtonatedAcetal + Ethanol Ethanol2 Ethanol Acetal This compound ProtonatedAcetal->Acetal - H+ H_plus H+ H2O H₂O H_plus2 H+

References

1,1-Diethoxybutane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3658-95-5

This technical guide provides an in-depth overview of 1,1-diethoxybutane, a valuable acetal in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on its properties, synthesis, and applications, particularly its role as a protecting group for aldehydes.

Molecular Structure and Identification

This compound, also known as butyraldehyde diethyl acetal, is an organic compound with the chemical formula C8H18O2.[1] Structurally, it features a central carbon atom bonded to a butyl group, a hydrogen atom, and two ethoxy groups. This acetal functional group renders it stable under neutral and basic conditions, a key characteristic exploited in organic synthesis.

Molecular Identifiers:

IdentifierValue
IUPAC Name This compound[1]
SMILES CCCC(OCC)OCC[1]
InChIKey UVHXZFGCCJLFMX-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling, application in reactions, and purification.

Physicochemical Properties:

PropertyValue
Molecular Weight 146.23 g/mol [1]
Boiling Point 143-145 °C
Density 0.829 g/mL at 20 °C
Refractive Index n20/D 1.396
Flash Point 30 °C

Spectroscopic Data:

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:

  • Mass Spectrometry (GC-MS): Data is available through the NIST Mass Spectrometry Data Center.[1][2]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectral data for butyraldehyde diethyl acetal has been reported.[3]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of butyraldehyde with ethanol. This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.

Reaction Scheme:

Caption: Acid-catalyzed synthesis of this compound.

Detailed Experimental Protocol:

This protocol is a representative procedure for the synthesis of acetals and can be adapted for this compound.

Materials:

  • Butyraldehyde

  • Anhydrous Ethanol

  • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-47)[4]

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvent for workup (e.g., diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add butyraldehyde and a molar excess of anhydrous ethanol (typically 2-3 equivalents). Add a catalytic amount of the acid catalyst.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction is removed azeotropically using a Dean-Stark apparatus or by passing the condensate through a soxhlet extractor containing a drying agent.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting aldehyde.

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether. Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Application in Organic Synthesis: A Protecting Group for Aldehydes

In the context of drug development and complex molecule synthesis, the management of reactive functional groups is paramount. Aldehydes are highly reactive and can undergo undesired transformations under various reaction conditions. The protection of aldehydes as acetals, such as this compound, is a common and effective strategy.

The Logic of Aldehyde Protection:

The core principle involves the temporary conversion of a reactive aldehyde into a less reactive acetal. This acetal is stable to a range of reagents and conditions, particularly basic and nucleophilic environments, allowing for chemical modifications elsewhere in the molecule. The aldehyde can be readily regenerated by acid-catalyzed hydrolysis.

G Start Molecule with Aldehyde and other Functional Groups Protection Protection of Aldehyde as this compound Start->Protection Butyraldehyde, Ethanol, H+ Reaction Reaction on other Functional Groups (e.g., using bases, nucleophiles) Protection->Reaction Deprotection Deprotection (Acid-catalyzed Hydrolysis) Reaction->Deprotection H3O+ Final Final Molecule with Aldehyde Restored Deprotection->Final

Caption: Workflow for using this compound as a protecting group.

Reactivity and Stability:

  • Stability: this compound is stable under neutral and basic conditions.[5] This makes it an ideal protecting group for reactions involving Grignard reagents, organolithiums, hydrides, and other basic or nucleophilic reagents.

  • Reactivity (Deprotection): The acetal is readily cleaved under acidic conditions to regenerate the parent aldehyde.[5] This hydrolysis is typically rapid and can be achieved with dilute aqueous acid.

Safety and Handling

This compound is a flammable liquid and vapor. Appropriate safety precautions should be taken when handling this compound.

Hazard Summary:

HazardDescription
Flammability Flammable liquid and vapor.
Skin Irritation May cause skin irritation.
Eye Irritation May cause serious eye irritation.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Keep away from heat, sparks, and open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Store in a cool, well-ventilated area in a tightly closed container.

This technical guide provides a comprehensive overview of this compound, highlighting its key properties and its significant role as a protecting group in organic synthesis. For researchers and professionals in drug development, a thorough understanding of such reagents is essential for the successful design and execution of synthetic routes to complex bioactive molecules.

References

Solubility Profile of 1,1-Diethoxybutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1-diethoxybutane (also known as butyraldehyde diethyl acetal) in various solvents. Understanding the solubility characteristics of this acetal is crucial for its application in chemical synthesis, formulation development, and purification processes. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents logical workflows for these procedures.

Core Concepts: Solubility and Miscibility

Solubility is a quantitative measure of the maximum amount of a solute that can dissolve in a specific amount of a solvent at a given temperature to form a saturated solution. It is typically expressed in units such as grams per liter (g/L) or milligrams per liter (mg/L).

Miscibility , in contrast, is a qualitative term describing the ability of two liquids to mix in all proportions, resulting in a single, homogeneous phase. If two liquids are miscible, they are considered completely soluble in each other.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValue
CAS Number 3658-95-5
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
Appearance Clear, colorless liquid
Density Approximately 0.829 g/mL at 20°C
Boiling Point 143°C at 760 mmHg
Flash Point 30°C

Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound, a relatively non-polar molecule with ether linkages, is expected to be low in polar solvents like water and high in non-polar organic solvents.

Quantitative Solubility Data

The available quantitative data on the solubility of this compound is limited. The following table summarizes the known values.

SolventTemperature (°C)Solubility
Water25 (estimated)1068 mg/L[1][2]
AlcoholNot SpecifiedSoluble[1][2]

Some sources describe the solubility of this compound in water as "practically insoluble"[3]. This qualitative description is consistent with the low quantitative value. A similar compound, 1,1-diethoxyethane, is reported to be moderately soluble in water and highly soluble in non-polar organic solvents such as hexane and diethyl ether[4]. Butyraldehyde, a related aldehyde, is miscible with most organic solvents[5]. This suggests that this compound is likely miscible with a wide range of common organic solvents.

Experimental Protocols

The following are detailed methodologies for determining the miscibility and quantitative solubility of this compound in various solvents.

Protocol 1: Determination of Miscibility

This protocol provides a straightforward method for qualitatively assessing whether this compound is miscible with a given liquid solvent.

Objective: To visually determine if this compound and a selected solvent are miscible in all proportions.

Materials:

  • This compound

  • Solvent of interest

  • Small, clear glass vials with caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Initial Mixing: In a clean, dry glass vial, add equal volumes (e.g., 2 mL) of this compound and the test solvent.

  • Agitation: Securely cap the vial and vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Observation: Allow the mixture to stand undisturbed for at least 5 minutes. Observe the vial against a well-lit background.

  • Interpretation of Results:

    • Miscible: A single, clear, and homogeneous phase indicates that the two liquids are miscible.

    • Immiscible: The formation of two distinct layers with a visible meniscus indicates that the liquids are immiscible.

    • Partially Miscible: A cloudy or turbid appearance that does not clarify upon standing suggests partial miscibility.

  • Confirmation at Different Ratios: To confirm complete miscibility, repeat the procedure with varying volume ratios of this compound to the solvent (e.g., 1:9 and 9:1). The absence of phase separation at all tested proportions confirms miscibility.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the classic shake-flask method for determining the precise solubility of this compound in a solvent at a specific temperature. This method is particularly useful for systems where the solute and solvent are not fully miscible.

Objective: To quantitatively determine the solubility of this compound in a solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest

  • Sealed, temperature-controlled shaker bath

  • Glass flasks or vials

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Syringe filters (chemically compatible with the solution)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solute ensures that a saturated solution is formed.

    • Place the sealed flask in a temperature-controlled shaker bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved this compound at the end of this period confirms saturation.

  • Sample Preparation:

    • Allow the mixture to stand undisturbed in the temperature-controlled bath for several hours to allow for phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent layer) using a pipette.

    • Immediately filter the aliquot using a syringe filter to remove any undissolved micro-droplets of this compound.

  • Analytical Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

    • Analyze the filtered saturated sample and the calibration standards using a validated GC-FID method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • The solubility is the concentration of this compound determined in the saturated solution, expressed in the desired units (e.g., mg/L or g/100 mL).

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

G cluster_miscibility Workflow for Miscibility Determination start_misc Start add_liquids Add equal volumes of This compound and solvent to vial start_misc->add_liquids agitate Vortex mixture for 1-2 minutes add_liquids->agitate stand Let stand for 5 minutes agitate->stand observe Observe for phase separation stand->observe decision Single clear phase? observe->decision miscible Result: Miscible decision->miscible Yes immiscible Result: Immiscible / Partially Miscible decision->immiscible No end_misc End miscible->end_misc immiscible->end_misc

Workflow for Miscibility Determination

G cluster_solubility Workflow for Quantitative Solubility Determination start_sol Start prepare_sat Prepare saturated solution: Excess this compound in solvent start_sol->prepare_sat equilibrate Equilibrate in temperature-controlled shaker bath (24-48h) prepare_sat->equilibrate phase_sep Allow phases to separate equilibrate->phase_sep sample Withdraw and filter supernatant phase_sep->sample analyze Analyze sample and standards by GC-FID sample->analyze prepare_std Prepare calibration standards prepare_std->analyze calibrate Construct calibration curve analyze->calibrate calculate Calculate concentration from curve calibrate->calculate result Result: Quantitative Solubility calculate->result end_sol End result->end_sol

References

In-Depth Technical Guide: Toxicological and Safety Profile of 1,1-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological and safety information for 1,1-Diethoxybutane (CAS No: 3658-95-5). A thorough review of publicly accessible data, including Safety Data Sheets (SDS), chemical databases, and regulatory information, was conducted. The findings indicate that while this compound is consistently classified as a flammable liquid, a skin irritant, and a serious eye irritant, there is a significant lack of quantitative experimental data for key toxicological endpoints. This document summarizes the existing hazard information, highlights the data gaps, and provides context with information on related chemical structures where appropriate. The content is structured to serve as a foundational resource for professionals in research and drug development who may be handling or evaluating this chemical.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for safe handling, storage, and experimental design.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 3658-95-5[1][2]
EC Number 222-913-5[2]
Molecular Formula C₈H₁₈O₂[1][3]
Molecular Weight 146.23 g/mol [1][3]
Synonyms Butyraldehyde diethyl acetal, n-Butyraldehyde diethyl acetal[1][3][4]
Appearance Liquid[2]
Boiling Point 143 °C at 760 mmHg
Density 0.820 - 0.829 g/cm³ at 20-25 °C[5]
Flash Point 28.89 - 30 °C (84 - 86 °F)[2][5]
Solubility No data available
Vapor Pressure No data available
Refractive Index 1.393 - 1.399 at 20 °C[5]

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and its irritant effects on skin and eyes. Some sources also indicate a potential for skin sensitization.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference(s)
Flammable LiquidsCategory 2 or 3H225: Highly flammable liquid and vapourH226: Flammable liquid and vapour[1][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][4]
Skin Sensitization-H317: May cause an allergic skin reaction[1]

Note: The classification for flammable liquids and the inclusion of skin sensitization may vary between suppliers based on the data they have considered.

GHS_Hazard_Classification cluster_main This compound cluster_hazards GHS Hazard Classes Chemical This compound (CAS: 3658-95-5) Flammable Flammable Liquid (Category 2/3) Chemical->Flammable Skin_Irritant Skin Irritant (Category 2) Chemical->Skin_Irritant Eye_Irritant Serious Eye Irritant (Category 2) Chemical->Eye_Irritant Skin_Sensitizer Skin Sensitizer (Potential) Chemical->Skin_Sensitizer Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Select Bacterial Strains (e.g., S. typhimurium TA98, TA100) e1 Mix Bacteria, Test Substance, and +/- S9 Mix p1->e1 p2 Prepare Test Substance (this compound in solvent) p2->e1 p3 Prepare S9 Mix (for metabolic activation) p3->e1 e2 Pour onto Minimal Glucose Agar Plates e1->e2 e3 Incubate at 37°C for 48-72 hours e2->e3 a1 Count Revertant Colonies e3->a1 a2 Compare to Negative Control a1->a2 a3 Assess for Dose-Response and Biological Relevance a2->a3 a4 Conclusion: Mutagenic or Non-Mutagenic a3->a4 Risk_Assessment_Flowchart start Chemical of Interest: This compound data_search Search for Toxicological Data start->data_search data_found Quantitative Data Available? data_search->data_found qual_data Qualitative Hazard Data (Flammable, Irritant) data_search->qual_data no_data Data Gaps Identified (Acute, Geno, Repro, etc.) data_found->no_data No risk_assessment Quantitative Risk Assessment (Derive DNEL, PDE, etc.) data_found->risk_assessment Yes precautionary Apply Precautionary Principle no_data->precautionary hazard_based Hazard-Based Risk Management qual_data->hazard_based end Safe Handling Protocol risk_assessment->end precautionary->hazard_based ppe Use of PPE (Gloves, Goggles) hazard_based->ppe engineering Engineering Controls (Fume Hood, Ventilation) hazard_based->engineering avoid_ignition Avoid Ignition Sources hazard_based->avoid_ignition ppe->end engineering->end avoid_ignition->end

References

GHS Hazard Classification of 1,1-Diethoxybutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 1,1-Diethoxybutane (CAS No. 3658-95-5). This document details the known hazards, summarizes relevant quantitative data, and outlines the standardized experimental protocols used to determine these classifications.

Executive Summary

This compound is a flammable liquid that is also classified as a skin and eye irritant. A significant portion of notifications to the ECHA C&L Inventory also indicate a potential for skin sensitization. This guide synthesizes available data to provide a clear understanding of its hazard profile for safe handling and use in research and development settings.

GHS Hazard Classification

The GHS classification for this compound is summarized below, based on aggregated data from multiple sources. It is important to note that classifications can vary slightly between suppliers and regulatory bodies.

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Flammable LiquidsCategory 2 or 3FlameDanger / WarningH225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor[1]
Skin Corrosion/IrritationCategory 2Exclamation MarkWarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AExclamation MarkWarningH319: Causes serious eye irritation[1]
Skin SensitizationCategory 1Exclamation MarkWarningH317: May cause an allergic skin reaction[1]

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented in the following tables.

Table 3.1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC8H18O2[1]
Molecular Weight146.23 g/mol [1]
Boiling Point143 °C at 760 mmHg[2]
Density0.829 g/mL at 20 °C[2]
Flash Point30 °C (86 °F)[3]

Table 3.2: Toxicological Data Summary

EndpointClassificationNotes
Acute Oral ToxicityNo data available
Acute Dermal ToxicityNo data available
Acute Inhalation ToxicityNo data available
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation
Skin SensitizationCategory 1May cause an allergic skin reaction
Germ Cell MutagenicityNo data available
CarcinogenicityNo data available
Reproductive ToxicityNo data available
STOT-Single ExposureNo data available
STOT-Repeated ExposureNo data available
Aspiration HazardNo data available

Experimental Protocols

Flammability Testing

The flash point and boiling point are key parameters for classifying flammable liquids.

  • Flash Point Determination: The flash point is typically determined using a closed-cup apparatus (e.g., Pensky-Martens or Abel) or an open-cup apparatus (e.g., Cleveland open cup). A sample is heated, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the liquid ignite.

  • Boiling Point Determination: The boiling point is determined by heating the liquid and observing the temperature at which it boils at standard atmospheric pressure.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Test Animal: The albino rabbit is the preferred species.

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of shaved skin (approximately 6 cm²).

  • Exposure: The substance is held in contact with the skin under a semi-occlusive dressing for a period of 4 hours.

  • Observation: The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Classification: The severity and reversibility of the skin reactions are scored to determine the irritation category.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.

  • Test Animal: The albino rabbit is the recommended species.

  • Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to evaluate the reversibility of effects.

  • Classification: The severity and reversibility of the ocular lesions are scored to classify the substance.

Skin Sensitization (OECD 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is the preferred method for determining the skin sensitization potential of a chemical.

  • Test Animal: The mouse is the designated species for this assay.

  • Application: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

  • Mechanism: The principle of the LLNA is that sensitizers induce a proliferation of lymphocytes in the draining auricular lymph nodes.

  • Measurement: On day 6, the animals are euthanized, and the draining lymph nodes are excised. The proliferation of lymphocytes is measured, typically by the incorporation of 3H-methyl thymidine.

  • Classification: A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to a vehicle control group. An SI of 3 or greater is indicative of a skin sensitizer.

Logical and Biological Pathways

GHS Classification Workflow

The following diagram illustrates the general workflow for classifying a chemical according to the GHS for the hazards identified for this compound.

GHS_Classification_Workflow cluster_Data Data Collection & Evaluation cluster_Hazard_ID Hazard Identification & Classification cluster_Communication Hazard Communication PhysChem_Data Physicochemical Data (Flash Point, Boiling Point) Flammability Flammability Assessment PhysChem_Data->Flammability Tox_Data Toxicological Data (In vivo / In vitro) Skin_Irritation Skin Irritation Assessment Tox_Data->Skin_Irritation Eye_Irritation Eye Irritation Assessment Tox_Data->Eye_Irritation Skin_Sensitization Skin Sensitization Assessment Tox_Data->Skin_Sensitization Classification Final GHS Classification (Category Assignment) Flammability->Classification Skin_Irritation->Classification Eye_Irritation->Classification Skin_Sensitization->Classification Labeling Label Elements (Pictogram, Signal Word, H-Statements) Classification->Labeling SDS Safety Data Sheet (SDS) Classification->SDS

Caption: GHS classification workflow for this compound.

General Metabolic Pathway of Acetals

While specific metabolic pathways for this compound have not been detailed in the available literature, acetals, in general, are known to be hydrolyzed to their corresponding aldehydes and alcohols, especially under acidic conditions. The aldehyde can then be further metabolized. The following diagram illustrates this general pathway.

Acetal_Metabolism cluster_Metabolism General Acetal Metabolism Acetal This compound (Acetal) Hydrolysis Hydrolysis (e.g., in stomach acid) Acetal->Hydrolysis Aldehyde Butyraldehyde Hydrolysis->Aldehyde Alcohol Ethanol Hydrolysis->Alcohol Further_Metabolism Further Metabolism (Oxidation to Carboxylic Acid) Aldehyde->Further_Metabolism

Caption: Generalized metabolic pathway of acetals.

It is important to note that the toxicological effects observed, such as skin and eye irritation, are likely due to the direct action of this compound itself on biological tissues rather than its metabolites.

Conclusion

This compound is a chemical with significant physical and health hazards that require careful management in a laboratory setting. It is a flammable liquid that can cause skin and eye irritation, and may also lead to skin sensitization. Researchers and drug development professionals should adhere to the safety precautions outlined in the safety data sheet (SDS), including the use of appropriate personal protective equipment (PPE), handling in well-ventilated areas, and avoiding sources of ignition. This guide provides a foundational understanding of its hazard profile to support risk assessment and ensure safe handling.

References

Environmental Fate and Impact of 1,1-Diethoxybutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and potential ecological impact of 1,1-diethoxybutane (also known as butyraldehyde diethyl acetal). Due to a scarcity of direct experimental data for this specific compound, this guide synthesizes available information on its physical and chemical properties, alongside data from structurally similar compounds such as short-chain aliphatic acetals and its hydrolysis product, butyraldehyde. The document outlines expected environmental distribution, degradation pathways, and potential for bioaccumulation and ecotoxicity. Standardized experimental protocols, based on OECD guidelines, are provided to facilitate further research and fill existing data gaps. This guide aims to be a valuable resource for researchers, scientists, and professionals in drug development, enabling a proactive approach to environmental risk assessment.

Introduction

This compound is an organic compound with applications in various industrial sectors, including as a fragrance ingredient and a chemical intermediate. As with any chemical that has the potential for environmental release, a thorough understanding of its environmental fate and impact is crucial for responsible production, use, and disposal. This guide addresses the core aspects of the environmental profile of this compound, including its physicochemical properties, and its expected behavior in air, water, and soil.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physical and chemical properties. The available data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₈O₂[1][2]
Molecular Weight 146.23 g/mol [2]
CAS Number 3658-95-5[2]
Appearance Colorless clear liquid[2]
Boiling Point 143 °C at 760 mmHg[1][2]
Density 0.820 - 0.829 g/cm³ at 25 °C[2]
Vapor Pressure 6.833 mmHg at 25 °C (estimated)[1][2]
Flash Point 28.89 °C (84.00 °F)[1][2]
Water Solubility 1068 mg/L at 25 °C (estimated)[2][3]
logP (o/w) 2.041 (estimated)[2]

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments.

Abiotic Degradation

Hydrolysis:

Acetals are known to be susceptible to hydrolysis under acidic conditions, breaking down into their constituent alcohol and aldehyde. In the case of this compound, hydrolysis would yield ethanol and butyraldehyde.[4][5] This reaction is generally slow at neutral pH and is catalyzed by acids.[6] Therefore, in acidic environmental compartments such as some soils and surface waters, hydrolysis is expected to be a significant degradation pathway.

dot

Hydrolysis_Pathway This compound This compound Butyraldehyde Butyraldehyde This compound->Butyraldehyde H₂O, H⁺ Ethanol Ethanol This compound->Ethanol H₂O, H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Photolysis:

Direct photolysis of this compound is not expected to be a significant environmental fate process as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). However, its hydrolysis product, butyraldehyde, can undergo direct photolysis.[7] Indirect photooxidation in the atmosphere, primarily through reactions with hydroxyl radicals, is likely to be the main atmospheric degradation pathway for volatilized this compound. The estimated atmospheric half-life for butyraldehyde due to reaction with hydroxyl radicals is approximately 19 hours.[7]

Biodegradation

dot

Biodegradation_Workflow cluster_environment Aquatic/Soil Environment This compound This compound Butyraldehyde_Ethanol Butyraldehyde + Ethanol This compound->Butyraldehyde_Ethanol Hydrolysis (Abiotic/Biotic) Biomass_CO2_H2O Biomass, CO₂, H₂O Butyraldehyde_Ethanol->Biomass_CO2_H2O Microbial Degradation

Caption: Postulated biodegradation pathway for this compound.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding environment. The potential for bioaccumulation can be estimated using the octanol-water partition coefficient (logP). With an estimated logP of 2.041, this compound has a low to moderate potential for bioaccumulation.[2] Furthermore, its expected rapid metabolism would limit its persistence in organisms.

Ecotoxicity

There is a lack of specific ecotoxicity data for this compound. However, the toxicity of its hydrolysis product, butyraldehyde, can provide some indication of its potential environmental impact. Butyraldehyde has been shown to have moderate acute toxicity to aquatic organisms.[10] It is important to note that the parent compound, this compound, may exhibit different toxicity profiles.

OrganismEndpointValue (Butyraldehyde)Reference
Fish (e.g., Pimephales promelas)96-hour LC5025 mg/L[10]
Aquatic Invertebrates (e.g., Daphnia magna)48-hour EC5083 mg/L[10]
Algae (e.g., Pseudokirchneriella subcapitata)72-hour ErC5045 mg/L[10]

Experimental Protocols

To address the data gaps for this compound, the following standardized experimental protocols, based on OECD Guidelines for the Testing of Chemicals, are recommended.[1][11][12][13][14]

Hydrolysis as a Function of pH (OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values (4, 7, and 9).

Methodology:

  • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Add a known concentration of this compound to each buffer solution in sterile, sealed test vessels.

  • Incubate the test vessels in the dark at a constant temperature (e.g., 25 °C).

  • At selected time intervals, withdraw samples from each test vessel.

  • Analyze the concentration of this compound and its hydrolysis products (butyraldehyde and ethanol) using a suitable analytical method (e.g., gas chromatography).

  • Determine the hydrolysis rate constant and half-life at each pH.

dot

Hydrolysis_Protocol Start Start Prepare_Buffers Prepare sterile buffers (pH 4, 7, 9) Start->Prepare_Buffers Add_Test_Substance Add this compound Prepare_Buffers->Add_Test_Substance Incubate Incubate in dark at 25°C Add_Test_Substance->Incubate Sample Sample at time intervals Incubate->Sample Analyze Analyze by GC Sample->Analyze Calculate Calculate rate constant and half-life Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for hydrolysis testing.

Ready Biodegradability (OECD Guideline 301)

Objective: To assess the ready biodegradability of this compound by aerobic microorganisms.

Methodology:

  • Prepare a mineral medium and inoculate it with a mixed population of aerobic microorganisms (e.g., from activated sludge).

  • Add this compound as the sole source of organic carbon to the test flasks.

  • Prepare control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

  • Incubate the flasks in the dark at a constant temperature (e.g., 20-24 °C) with shaking.

  • Measure the degradation of this compound over 28 days by monitoring a parameter such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

  • Calculate the percentage of biodegradation. A substance is considered readily biodegradable if it reaches >60% (for DOC removal or CO₂ evolution) or >70% (for oxygen consumption) within the 10-day window of the 28-day test.

Acute Toxicity to Fish (OECD Guideline 203)

Objective: To determine the acute lethal toxicity of this compound to a standard freshwater fish species (e.g., Zebrafish, Danio rerio).

Methodology:

  • Acclimate the test fish to the test conditions.

  • Prepare a series of test concentrations of this compound in dilution water, along with a control group.

  • Expose groups of fish to each test concentration and the control for 96 hours in a semi-static or flow-through system.

  • Observe and record mortality and any sublethal effects at 24, 48, 72, and 96 hours.

  • Measure water quality parameters (pH, dissolved oxygen, temperature) regularly.

  • Calculate the 96-hour LC50 (the concentration that is lethal to 50% of the test organisms).

Conclusion and Recommendations

While direct experimental data on the environmental fate and impact of this compound are limited, this technical guide provides a scientifically grounded assessment based on its physicochemical properties and the behavior of structurally related compounds. The primary anticipated degradation pathway is hydrolysis to ethanol and butyraldehyde, followed by rapid biodegradation. The potential for bioaccumulation is low to moderate.

To ensure a comprehensive environmental risk assessment, it is strongly recommended that experimental studies be conducted to determine the key environmental fate and ecotoxicity endpoints for this compound. The protocols outlined in this guide provide a framework for generating the necessary data to fill the existing knowledge gaps. This will enable a more accurate prediction of its environmental behavior and allow for the implementation of appropriate risk management measures.

References

Methodological & Application

Laboratory Scale Synthesis of 1,1-Diethoxybutane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 1,1-diethoxybutane, a valuable acetal compound with applications in organic synthesis as a protecting group for butyraldehyde and as a potential fuel additive. Two common and effective synthesis methods are presented: the direct acid-catalyzed acetalization of butanal with ethanol and a Grignard-based approach.

Introduction

This compound, also known as butyraldehyde diethyl acetal, is a stable and versatile derivative of butyraldehyde. The acetal functional group serves as a robust protecting group for the aldehyde moiety, rendering it inert to various nucleophiles and bases. This protection strategy is crucial in multi-step syntheses where the aldehyde's reactivity would otherwise interfere with desired transformations. The formation of this compound is a reversible process, and the aldehyde can be readily regenerated under acidic aqueous conditions. This application note provides detailed experimental procedures, characterization data, and safety information to guide researchers in the successful synthesis and purification of this important chemical intermediate.

Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterMethod 1: Acid-Catalyzed AcetalizationMethod 2: Grignard Synthesis
Starting Materials Butanal, Ethanol, Acid Catalyst (e.g., PTSA)n-Butylmagnesium bromide, Triethyl orthoformate
Reported Yield High (A similar reaction reports up to 94%)~80%[1]
Boiling Point 143-144 °C at 760 mmHg[1]143-144 °C at 760 mmHg[1]
Density 0.829 g/mL at 20 °C[1]0.829 g/mL at 20 °C[1]
Refractive Index (n²⁰/D) 1.396[1]1.396[1]
¹H NMR (CDCl₃, δ) See Characterization SectionSee Characterization Section
¹³C NMR (CDCl₃, δ) See Characterization SectionSee Characterization Section
IR (neat, cm⁻¹) See Characterization SectionSee Characterization Section

Experimental Protocols

Method 1: Acid-Catalyzed Acetalization of Butanal

This method is the most direct approach for the synthesis of this compound. The reaction involves the acid-catalyzed reaction of butanal with an excess of ethanol. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the acetal.

Materials:

  • Butanal (butyraldehyde)

  • Anhydrous Ethanol

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or Amberlyst-15 resin)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Diethyl ether or other suitable extraction solvent

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus filled with anhydrous ethanol, add butanal (1.0 eq) and a 3- to 5-fold molar excess of anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 0.01-0.05 eq of p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting butanal is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a solid catalyst like Amberlyst-15 was used, filter it off. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the excess ethanol and extraction solvent.

  • Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling at 143-144 °C.

Method 2: Synthesis via Grignard Reagent

This method provides an alternative route to this compound, starting from an n-butyl Grignard reagent and triethyl orthoformate.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • n-Butyl bromide

  • Anhydrous diethyl ether

  • Triethyl orthoformate

  • Crushed ice

  • 10% aqueous sodium carbonate solution

  • Anhydrous potassium carbonate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Grignard Reagent Preparation: In a dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, place magnesium turnings (1.25 g-atom). Add a small crystal of iodine and 50 mL of anhydrous diethyl ether. Slowly add a solution of n-butyl bromide (1.25 mol) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining n-butyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Triethyl Orthoformate: Cool the Grignard solution to a suitable temperature (e.g., 0 °C) and slowly add triethyl orthoformate (1.0 mol) from the dropping funnel. After the addition, warm the reaction mixture to room temperature and then heat to reflux for 16 hours.[1]

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice to decompose any unreacted Grignard reagent. Transfer the mixture to a separatory funnel and separate the ether layer. Wash the ether layer with water. The aqueous layer should be extracted with diethyl ether.[1]

  • Neutralization and Washing: Combine the organic layers and wash with 10% aqueous sodium carbonate solution, followed by water.[1]

  • Drying and Concentration: Dry the ether solution over anhydrous potassium carbonate. Filter off the drying agent and remove the diethyl ether by distillation.

  • Purification: Purify the residue by fractional distillation to yield this compound, collecting the fraction at 143-144 °C.[1] A yield of around 80% can be expected.[1]

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show the following signals:

    • A triplet corresponding to the terminal methyl protons of the butyl group.

    • A multiplet for the methylene protons of the ethyl groups.

    • A triplet for the acetal proton (CH).

    • A quartet for the methylene protons adjacent to the oxygen atoms of the ethoxy groups.

    • A multiplet for the remaining methylene protons of the butyl group.

    • A triplet for the methyl protons of the ethoxy groups.

  • ¹³C NMR (Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The acetal carbon (C1) will appear at a characteristic downfield shift (around 100-110 ppm). The carbons of the ethoxy groups and the butyl chain will have chemical shifts in the aliphatic region.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) absorption band (around 1720 cm⁻¹) from the starting butanal. Strong C-O stretching bands characteristic of the acetal group will be present in the region of 1050-1150 cm⁻¹.

Safety Information

  • Butanal: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Ethanol: Highly flammable liquid and vapor.

  • p-Toluenesulfonic acid: Causes severe skin burns and eye damage.

  • Grignard Reagents: Highly reactive and pyrophoric. React violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

  • This compound: Flammable liquid and vapor. Causes skin and eye irritation.[2]

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Diagrams

experimental_workflow cluster_method1 Method 1: Acid-Catalyzed Acetalization cluster_method2 Method 2: Grignard Synthesis M1_Start Butanal + Ethanol + Acid Catalyst M1_React Reflux with Dean-Stark Trap M1_Start->M1_React M1_Workup Work-up (Neutralization, Washing) M1_React->M1_Workup M1_Purify Fractional Distillation M1_Workup->M1_Purify M1_Product This compound M1_Purify->M1_Product M2_Start n-Butylmagnesium bromide + Triethyl orthoformate M2_React Reaction in Ether followed by Reflux M2_Start->M2_React M2_Workup Work-up (Quenching, Washing) M2_React->M2_Workup M2_Purify Fractional Distillation M2_Workup->M2_Purify M2_Product This compound M2_Purify->M2_Product

Caption: Experimental workflows for the synthesis of this compound.

reaction_pathway cluster_catalysis Acid Catalysis Butanal Butanal Hemiacetal Hemiacetal Intermediate Butanal->Hemiacetal + Ethanol Ethanol Ethanol (2 eq.) Hemiacetal->Butanal - Ethanol Product This compound Hemiacetal->Product + Ethanol Product->Hemiacetal - Ethanol Water Water minus_H2O - H₂O Product->minus_H2O H_plus H+ H_plus->Butanal H_plus2 H+ H_plus2->Hemiacetal

Caption: Simplified reaction pathway for acid-catalyzed acetal formation.

References

Synthesis of 1,1-Diethoxybutane Using Solid Acid Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,1-diethoxybutane, an acetal with applications as a fuel additive and a protective group in organic synthesis. The focus is on the use of heterogeneous solid acid catalysts, which offer advantages in terms of separation, reusability, and reduced corrosion compared to traditional homogeneous catalysts.

Introduction

Acetalization is a reversible reaction between an aldehyde or ketone and an alcohol to form an acetal. The synthesis of this compound from butyraldehyde and ethanol is an acid-catalyzed process. While mineral acids like H₂SO₄ and HCl are effective, their use presents challenges in separation and waste management.[1] Solid acid catalysts, such as ion-exchange resins and sulfated metal oxides, provide a more sustainable and efficient alternative.[1][2] These materials possess acidic sites on their surface that facilitate the reaction while being easily recoverable from the reaction mixture.[2]

The reaction equilibrium can be shifted towards the product side by removing the water byproduct, for instance, through reactive distillation or the use of dehydrating agents.[3][4] This document outlines the reaction mechanism, provides a comparative summary of various solid acid catalysts, and details experimental protocols for the synthesis and analysis of this compound.

Reaction Mechanism

The acid-catalyzed formation of this compound from butyraldehyde and ethanol proceeds through the following steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of butyraldehyde, enhancing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack by Ethanol: An ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon.[4]

  • Deprotonation: A base, such as another ethanol molecule, removes a proton to form a hemiacetal.[4]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst.[4]

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.[4]

  • Second Nucleophilic Attack: A second ethanol molecule attacks the carbocation.[4]

  • Final Deprotonation: A final deprotonation step yields the this compound product and regenerates the acid catalyst.[4]

ReactionMechanism Butyraldehyde Butyraldehyde ProtonatedButyraldehyde Protonated Butyraldehyde Butyraldehyde->ProtonatedButyraldehyde + H+ HemiacetalIntermediate Hemiacetal Intermediate ProtonatedButyraldehyde->HemiacetalIntermediate + Ethanol HemiacetalIntermediate->Butyraldehyde - H+ (reversible) ProtonatedHemiacetal Protonated Hemiacetal HemiacetalIntermediate->ProtonatedHemiacetal + H+ Carbocation Resonance-Stabilized Carbocation ProtonatedHemiacetal->Carbocation - H₂O ProtonatedAcetal Protonated Acetal Carbocation->ProtonatedAcetal + Ethanol Acetal This compound ProtonatedAcetal->Acetal - H+ Ethanol1 Ethanol Ethanol2 Ethanol H_plus H+ H2O H₂O H_plus_regen H+

Figure 1: Reaction mechanism for the acid-catalyzed synthesis of this compound.

Data Presentation: Comparison of Solid Acid Catalysts

The selection of a suitable solid acid catalyst is crucial for optimizing the synthesis of this compound. The following table summarizes the performance of various catalysts under different reaction conditions.

CatalystCatalyst TypeButyraldehyde Conversion (%)Selectivity to this compound (%)Temperature (°C)Reaction Time (h)Catalyst LoadingSource
Amberlyst-15Sulfonic acid-functionalized polystyrene resin~50 (equilibrium)High25-601-41-10 wt%[2][5]
Amberlyst-47Sulfonic acid ion-exchange resin~40-50 (equilibrium)High (negligible by-products)6011 wt%[1][3][6]
Sulfated ZirconiaSolid SuperacidHighHighRoom TemperatureNot SpecifiedNot Specified[2]
ZeolitesMicroporous aluminosilicatesActiveModerate to High4-20Not SpecifiedNot Specified[5]
MontmorilloniteNatural ClayActiveModerate to High4-20Not SpecifiedNot Specified[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using a solid acid catalyst in a batch reactor.

Protocol 1: Synthesis of this compound using Amberlyst-47

Materials:

  • Butyraldehyde (Reagent Grade)

  • Anhydrous Ethanol

  • Amberlyst-47 catalyst

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add butyraldehyde and anhydrous ethanol. A typical molar ratio of ethanol to butyraldehyde is 2:1 or higher, with ethanol often used as the solvent.[4]

  • Catalyst Addition: Add Amberlyst-47 catalyst to the reaction mixture. A typical catalyst loading is 1 wt% of the total reactants.[1]

  • Reaction: Heat the mixture to 60°C with continuous stirring.[1] The reaction can be monitored by taking aliquots at different time intervals and analyzing them by GC-MS. The reaction typically reaches equilibrium in about 1 hour.[1]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Separate the solid catalyst by filtration. The catalyst can be washed with ethanol, dried, and stored for reuse.[2]

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any leached acidity, followed by washing with brine (saturated NaCl solution).[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Purification:

    • Filter to remove the drying agent.

    • Remove the excess ethanol and any volatile impurities using a rotary evaporator.[4]

    • The crude this compound can be further purified by fractional distillation under reduced pressure.[4]

  • Characterization: Confirm the identity and purity of the product using GC-MS and ¹H-NMR spectroscopy.

ExperimentalWorkflow Start Start Reactants Charge Butyraldehyde and Ethanol to Round-Bottom Flask Start->Reactants AddCatalyst Add Solid Acid Catalyst (e.g., Amberlyst-47) Reactants->AddCatalyst Reaction Heat and Stir at Specified Temperature and Time AddCatalyst->Reaction Cooling Cool Reaction Mixture to Room Temperature Reaction->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration CatalystRecycle Wash and Dry Catalyst for Reuse Filtration->CatalystRecycle Workup Work-up: - Wash with NaHCO₃ and Brine - Dry with Na₂SO₄ Filtration->Workup Purification Purification: - Rotary Evaporation - Fractional Distillation Workup->Purification Analysis Characterization: GC-MS, NMR Purification->Analysis End End Analysis->End

Figure 2: Experimental workflow for the synthesis of this compound.

Protocol 2: Preparation of Sulfated Zirconia Catalyst

For researchers interested in preparing their own solid acid catalysts, the following is a general procedure for synthesizing sulfated zirconia.

Materials:

  • Zirconium salt (e.g., zirconium oxychloride)

  • Ammonium hydroxide

  • Distilled water

  • Sulfuric acid

Procedure:

  • Hydroxide Precipitation: Prepare zirconium hydroxide (Zr(OH)₄) by precipitating an aqueous solution of a zirconium salt with ammonium hydroxide until a neutral pH is reached.[2]

  • Washing and Drying: Thoroughly wash the precipitate with distilled water to remove residual ions. Dry the resulting solid in an oven at approximately 120°C.[2]

  • Sulfation: Impregnate the dried zirconium hydroxide with a solution of sulfuric acid.

  • Calcination: Calcine the sulfated material at a high temperature (e.g., 500-650°C) to generate the active acidic sites.

Conclusion

The synthesis of this compound using solid acid catalysts presents a more environmentally friendly and efficient alternative to traditional homogeneous catalysis. Ion-exchange resins like Amberlyst-15 and Amberlyst-47 have demonstrated good activity and selectivity for this reaction.[2][6] The provided protocols offer a detailed guide for the synthesis, purification, and analysis of this compound, which can be adapted and optimized for specific research and development needs. The use of these reusable solid catalysts aligns with the principles of green chemistry and can be scaled for industrial applications.

References

Application Notes and Protocols for the Synthesis of 1,1-Diethoxybutane using Amberlyst-15

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Diethoxybutane is a valuable acetal with applications as a fuel additive that can be derived from renewable resources.[1] Its synthesis through the acetalization of butanal (butyraldehyde) with ethanol is a reversible reaction often catalyzed by acid catalysts.[1][2] Amberlyst-15, a strongly acidic, macroreticular polystyrene-based ion-exchange resin, serves as an effective heterogeneous catalyst for this transformation.[3][4][5][6] The use of a solid acid catalyst like Amberlyst-15 simplifies the purification process, as the catalyst can be easily removed by filtration, and it is recyclable, making the process more environmentally friendly.[6][7][8]

This document provides detailed protocols for the synthesis of this compound catalyzed by Amberlyst-15, based on established laboratory procedures. It also includes quantitative data from studies utilizing this catalyst and a visual representation of the experimental workflow.

Reaction Scheme

The acid-catalyzed reaction of butanal with two equivalents of ethanol yields this compound and water.

Caption: Chemical equation for the synthesis of this compound.

Quantitative Data

The following table summarizes the performance of Amberlyst-15 in the synthesis of this compound in a Simulated Moving Bed Reactor (SMBR).

RunConversion (%)Raffinate Purity (%)Productivity (kg L⁻¹ day⁻¹)
188603.7
294661.8
Data obtained from a study on this compound synthesis in an SMBR consisting of eight columns packed with Amberlyst-15.[3]

Experimental Protocols

Two primary protocols are presented below. The first is a general batch reaction suitable for a standard laboratory setting, and the second is a specialized procedure for quantitative analysis where the acetal is formed during the workup.

Protocol 1: Batch Synthesis of this compound

This protocol describes a batch process for the synthesis of this compound using Amberlyst-15 as the catalyst.

Materials:

  • Butanal (butyraldehyde)

  • Ethanol (anhydrous)

  • Amberlyst-15 resin

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or other suitable organic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: If the Amberlyst-15 resin is new, it is recommended to wash it with ethanol to remove any impurities and then dry it in a vacuum oven.[9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol and butanal. A molar ratio of 2:1 for ethanol to butanal is recommended to favor product formation.[10]

  • Catalyst Addition: Add Amberlyst-15 to the reaction mixture. A catalyst loading of 0.5 wt% to 1.0 wt% relative to the total mass of the reactants can be used.[10]

  • Reaction: The mixture is stirred and heated to a temperature between 60°C and 70°C.[10] The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Catalyst Removal: After the reaction reaches the desired conversion or equilibrium, allow the mixture to cool to room temperature. The Amberlyst-15 catalyst is then removed by filtration. The resin can be washed with a small amount of solvent (e.g., dichloromethane) to recover any adsorbed product.[7] The recovered catalyst can be regenerated and reused.[6][7]

  • Workup: The filtrate is transferred to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acidity, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be further purified by distillation if necessary.

Protocol 2: Acetal Formation for Quantitative Analysis

This protocol is adapted from a procedure where this compound is formed as a stable derivative for the quantitative analysis of butanal.

Materials:

  • Reaction mixture containing butanal

  • Ethanol

  • Amberlyst-15 resin

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., pressure tube or vial)

  • Centrifuge and centrifuge tubes

  • Ethyl acetate

  • Volumetric flask

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Quenching and Acetalization: To the reaction mixture containing butanal, add an excess of ethanol (e.g., 1.0 mL).[11]

  • Catalysis: Add Amberlyst-15 resin to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature for approximately 30 minutes to ensure complete conversion of butanal to this compound.[11]

  • Catalyst Separation: Transfer the mixture to a centrifuge tube and centrifuge to separate the solid Amberlyst-15 catalyst.

  • Sample Preparation for Analysis: Decant the supernatant containing the this compound. The reaction vessel and catalyst can be rinsed with ethyl acetate, and the rinsings combined with the supernatant.

  • Dilution and Analysis: The combined solution is then diluted to a known volume in a volumetric flask using ethyl acetate. The concentration of this compound is determined by GC-MS, often using a calibration curve generated from an authentic standard.[11]

Visualizations

ExperimentalWorkflow cluster_setup Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Reactants Combine Butanal, Ethanol, and Amberlyst-15 HeatStir Heat and Stir (e.g., 60-70°C) Reactants->HeatStir Initiate Reaction Cool Cool to Room Temperature HeatStir->Cool Filter Filter to Remove Amberlyst-15 Cool->Filter Wash Wash with Bicarbonate and Brine Filter->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify Purify by Distillation (Optional) Evaporate->Purify Analysis Characterize Product (GC, NMR, etc.) Purify->Analysis SignalingPathways cluster_reaction Reaction Mechanism Steps cluster_product Final Product Protonation Protonation of Butanal by Amberlyst-15 Nucleophilic_Attack1 Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack1 Proton_Transfer1 Proton Transfer Nucleophilic_Attack1->Proton_Transfer1 Water_Elimination Elimination of Water Proton_Transfer1->Water_Elimination Nucleophilic_Attack2 Second Nucleophilic Attack by Ethanol Water_Elimination->Nucleophilic_Attack2 Deprotonation Deprotonation Nucleophilic_Attack2->Deprotonation Product This compound Deprotonation->Product Product Formation

References

Application Notes and Protocols: 1,1-Diethoxybutane as a Protecting Group for Aldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex organic molecules, the selective transformation of a specific functional group in the presence of other reactive moieties is a significant challenge. Aldehydes, being highly electrophilic, are susceptible to a wide range of nucleophilic attacks and oxidation/reduction conditions.[1] To prevent undesired side reactions, the temporary masking of the aldehyde functionality is often a crucial strategic step.[1] The formation of acetals is a robust and widely employed method for the protection of aldehydes.[2]

1,1-Diethoxybutane, also known as butyraldehyde diethyl acetal, serves as an effective protecting group for aldehydes.[3][4] The resulting diethyl acetal is stable under neutral to strongly basic conditions, rendering it compatible with a variety of reagents such as organometallics (Grignard and organolithium reagents), hydrides, and strong bases.[1][2] The aldehyde can be readily regenerated from the acetal under mild acidic conditions.[2][5] These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the use of this compound in the protection and deprotection of aldehydes.

Data Presentation

The efficiency of acetal formation and deprotection is influenced by the substrate, catalyst, solvent, and reaction time. The following tables summarize representative quantitative data for the protection of aldehydes as diethyl acetals and their subsequent deprotection under various conditions.

Table 1: Protection of Aldehydes as Diethyl Acetals

AldehydeCatalystSolventTimeYield (%)Reference
BenzaldehydeAl(HSO₄)₃Ethanol30 min95[5]
4-ChlorobenzaldehydeAl(HSO₄)₃Ethanol35 min92[5]
4-MethoxybenzaldehydeAl(HSO₄)₃Ethanol25 min98[5]
Butyraldehydep-Toluenesulfonic acidEthanolRefluxHigh[6]

Table 2: Deprotection of Diethyl Acetals

Acetal ofCatalystSolventTimeYield (%)Reference
BenzaldehydeAl(HSO₄)₃Wet CH₂Cl₂30 min95[5]
BenzaldehydeMg(HSO₄)₂Wet CH₂Cl₂45 min90[5]
BenzaldehydeNaHSO₄·H₂OWet CH₂Cl₂120 min85[5]
4-NitrobenzaldehydeCerium(III) Triflate (5 mol%)Wet Nitromethane2 h90[5]
Benzaldehyde Dimethyl AcetalCerium(III) Triflate (5 mol%)Wet Nitromethane0.5 h98[5]
Cyclohexanone Diethyl AcetalCerium(III) Triflate (5 mol%)Wet Nitromethane1 h95[5]

Reaction Mechanisms and Workflows

The formation of a diethyl acetal from an aldehyde and ethanol is an acid-catalyzed process involving the formation of a hemiacetal intermediate.[2] The removal of water drives the equilibrium towards the formation of the stable acetal.[2] Deprotection is the reverse process, an acid-catalyzed hydrolysis that regenerates the aldehyde.[5]

Protection_Deprotection_Mechanism Aldehyde Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Acetal This compound (Acetal) Aldehyde->Acetal Protection Protonated_Aldehyde->Aldehyde - H+ Hemiacetal Hemiacetal Protonated_Aldehyde->Hemiacetal + Ethanol Hemiacetal->Protonated_Aldehyde - Ethanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Protonated_Hemiacetal->Hemiacetal - H+ Oxocarbenium_Ion Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium_Ion - H2O Oxocarbenium_Ion->Protonated_Hemiacetal + H2O Protonated_Acetal Protonated Acetal Oxocarbenium_Ion->Protonated_Acetal + Ethanol Acetal->Aldehyde Deprotection Acetal->Protonated_Acetal + H+ H_plus H+ Acetal->H_plus Protonated_Acetal->Oxocarbenium_Ion - Ethanol Protonated_Acetal->Acetal - H+ Ethanol Ethanol (x2) Ethanol->Protonated_Aldehyde Ethanol->Oxocarbenium_Ion Water Water Water->Oxocarbenium_Ion H_plus->Aldehyde H_plus->Hemiacetal H3O_plus H3O+ H3O_plus->Acetal

Caption: Acid-catalyzed mechanism for the protection of an aldehyde as a diethyl acetal and its subsequent deprotection.

A generalized workflow for the protection and deprotection of aldehydes using this compound is depicted below.

Experimental_Workflow cluster_protection Protection cluster_synthesis Intermediate Synthesis Steps cluster_deprotection Deprotection p1 Dissolve aldehyde in ethanol p2 Add acid catalyst p1->p2 p3 React (with water removal) p2->p3 p4 Neutralize and extract p3->p4 p5 Purify protected aldehyde p4->p5 s1 Perform desired reactions on other functional groups p5->s1 d1 Dissolve protected aldehyde in solvent with water s1->d1 d2 Add acid catalyst d1->d2 d3 React d2->d3 d4 Neutralize and extract d3->d4 d5 Purify deprotected aldehyde d4->d5

Caption: General experimental workflow for the protection and deprotection of aldehydes.

Experimental Protocols

The following are generalized protocols for the protection of an aldehyde as a diethyl acetal using this compound and its subsequent deprotection. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Protection of an Aldehyde as a Diethyl Acetal

Materials:

  • Aldehyde (1.0 eq)

  • Ethanol (absolute, 5-10 fold molar excess)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate (PPTS), Amberlyst-15®, or a Lewis acid, catalytic amount)

  • Dehydrating agent (e.g., triethyl orthoformate, 1.5-2 fold molar excess, optional but recommended)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap if not using a chemical dehydrating agent), add the aldehyde and absolute ethanol.

  • Add the acid catalyst and the dehydrating agent (if used).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a mild base (e.g., triethylamine) or by washing with saturated aqueous sodium bicarbonate solution until the mixture is neutral.[2][6]

  • Remove the ethanol and other volatile components under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether, 3 x 20 mL).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]

  • Concentrate the filtrate under reduced pressure to yield the crude diethyl acetal.

  • If necessary, purify the product by column chromatography or distillation.[6]

Protocol 2: Deprotection of a Diethyl Acetal

Materials:

  • Diethyl acetal (1.0 eq)

  • Solvent system (e.g., acetone:water (10:1 v/v), THF:water)

  • Acid catalyst (e.g., p-toluenesulfonic acid, dilute HCl, Amberlyst-15®, or a Lewis acid like Cerium(III) Triflate, catalytic amount)[2][7]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Dissolve the diethyl acetal in the chosen solvent system in a round-bottom flask with a magnetic stirrer.[6]

  • Add the acid catalyst.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC until the starting material is consumed.[5][6]

  • Neutralize the acid catalyst by the addition of a saturated aqueous sodium bicarbonate solution.[2][6]

  • Remove the organic solvent (e.g., acetone, THF) under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).[5]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.[6]

  • Concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.

  • If necessary, purify the product by column chromatography or distillation.

Conclusion

The use of this compound for the protection of aldehydes as diethyl acetals is a highly effective and reliable strategy in organic synthesis. The formation and cleavage reactions are generally high-yielding and can be performed under mild conditions, ensuring compatibility with a wide range of other functional groups. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to successfully implement this essential protecting group strategy in their synthetic endeavors.

References

Application Notes and Protocols for the Deprotection of 1,1-Diethoxybutane to Yield Butanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carbonyl functionalities as acetals is a cornerstone strategy in multi-step organic synthesis, preventing unwanted side reactions of the highly reactive aldehyde group. The 1,1-diethoxybutane acetal serves as a stable, protected form of butanal. The regeneration of the aldehyde, or deprotection, is a critical final step. This document provides detailed application notes and experimental protocols for the efficient deprotection of this compound to butanal, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.

The most common and effective method for acetal deprotection is acid-catalyzed hydrolysis. This reaction is reversible and is driven to completion by the presence of excess water. The choice of acid catalyst is crucial and depends on the substrate's sensitivity to acidic conditions and the presence of other acid-labile functional groups. Milder catalysts are often preferred to ensure high chemoselectivity and yield. This document outlines and compares several robust methods for this transformation.

Signaling Pathway of Acid-Catalyzed Acetal Hydrolysis

The deprotection of this compound proceeds through a well-established acid-catalyzed hydrolysis mechanism. The key steps are illustrated in the diagram below.

G cluster_0 Reaction Pathway A This compound B Protonation of Ethoxy Group A->B + H+ C Formation of Oxonium Ion (Elimination of Ethanol) B->C - EtOH D Nucleophilic Attack by Water C->D + H2O E Hemiacetal Formation D->E - H+ F Protonation of Second Ethoxy Group E->F + H+ G Elimination of Second Ethanol Molecule F->G - EtOH H Protonated Butanal G->H I Butanal (Final Product) H->I - H+

Caption: Acid-catalyzed hydrolysis of this compound.

Comparative Data of Deprotection Methods

Several acid catalysts can be employed for the deprotection of this compound. The following table summarizes the reaction conditions and yields for some of the most effective methods, allowing for an easy comparison to select the optimal conditions for a specific application.

MethodCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Mild Brønsted Acid CatalysisPyridinium p-toluenesulfonate (PPTS)Acetone/Water (9:1)503-5>90
Heterogeneous CatalysisAmberlyst-15®Acetone/Water (9:1)Room Temperature0.5-1>95
Heterogeneous Clay CatalysisMontmorillonite K-10Acetone (wet)Reflux0.5-2High
Lewis Acid CatalysisFerric Chloride (FeCl₃)AcetonitrileRoom Temperature0.5-1.5~90

Experimental Protocols

Detailed methodologies for the most common and effective deprotection strategies are provided below.

Protocol 1: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This method utilizes a mild organic acid salt, which is ideal for substrates containing acid-sensitive functional groups.[1][2]

Materials:

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Acetone

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 9:1 mixture of acetone and water.

  • Add pyridinium p-toluenesulfonate (0.1-0.2 equivalents).

  • Stir the reaction mixture at 50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically 3-5 hours), cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent carefully by rotary evaporation at low temperature and pressure to obtain butanal.

Protocol 2: Heterogeneous Catalysis using Amberlyst-15®

This protocol employs a sulfonic acid-functionalized ion-exchange resin, which simplifies catalyst removal through simple filtration.[3]

Materials:

  • This compound

  • Amberlyst-15® resin

  • Acetone

  • Deionized Water

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in 9:1 acetone/water, add Amberlyst-15® resin (typically 10-20% by weight of the substrate).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 30-60 minutes.

  • Once the reaction is complete, filter the reaction mixture to remove the Amberlyst-15® resin.

  • Wash the resin with a small amount of acetone.

  • Combine the filtrate and washings and carefully remove the acetone by rotary evaporation at low temperature and pressure.

  • The resulting butanal can be used directly or further purified by distillation.

Protocol 3: Heterogeneous Clay Catalysis using Montmorillonite K-10

This method utilizes an acidic clay catalyst that is inexpensive and environmentally friendly.[4]

Materials:

  • This compound

  • Montmorillonite K-10 clay

  • Acetone (containing a small amount of water, e.g., 1-2 drops per 20 mL)

  • Standard laboratory glassware

  • Silica gel for filtration

Procedure:

  • In a round-bottom flask, add this compound (1 equivalent), montmorillonite K-10 (a catalytic amount), and wet acetone.

  • Reflux the mixture with stirring.

  • Monitor the reaction by TLC or GC. Reaction times are typically short (0.5-2 hours).

  • After completion, cool the mixture and filter through a pad of silica gel to remove the clay catalyst.

  • Wash the silica gel pad with fresh acetone.

  • Combine the filtrates and carefully remove the solvent by rotary evaporation at low temperature and pressure to yield butanal.

Experimental Workflow Diagram

The general workflow for the deprotection of this compound is depicted below.

G cluster_1 Experimental Workflow Start Start Reaction Deprotection Reaction (Acid Catalyst, Solvent, Heat if needed) Start->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Neutralization, Extraction) Monitoring->Workup Complete Drying Drying of Organic Phase (e.g., MgSO4) Workup->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purification Purification (Optional) (Distillation) Evaporation->Purification Product Pure Butanal Evaporation->Product If sufficiently pure Purification->Product

Caption: General workflow for butanal synthesis.

Purification of Butanal

Butanal is a volatile aldehyde (boiling point: 74.8 °C). Therefore, care must be taken during its isolation and purification to avoid product loss.

  • Work-up: After quenching the reaction, extraction with a low-boiling point solvent like diethyl ether is recommended. All washing steps should be performed promptly.

  • Solvent Removal: The solvent should be removed using a rotary evaporator with a cooled water bath and at a reduced pressure that allows for controlled evaporation without significant loss of butanal.

  • Distillation: For high purity butanal, fractional distillation is the most effective purification method. The distillation should be conducted at atmospheric pressure, and the fraction boiling around 74-75 °C should be collected. It is advisable to use a well-insulated distillation column to ensure good separation from any remaining solvent or higher-boiling impurities.

References

Application of 1,1-Diethoxybutane in the Flavor and Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethoxybutane, also known by its synonym butyraldehyde diethyl acetal, is a flavoring substance used in the food industry.[1][2] As an acetal, it is recognized for its stability, which allows for the controlled release of its parent aldehyde, butyraldehyde, a key contributor to its flavor profile. This document provides a comprehensive overview of the application of this compound, including its physicochemical properties, sensory profile, synthesis, and protocols for its evaluation. While primarily used as a flavoring agent, its application in the fragrance industry is noted to be limited.[3]

Physicochemical and Organoleptic Properties

This compound is a clear, colorless liquid with a chemical formula of C8H18O2 and a molecular weight of 146.23 g/mol .[4] A summary of its key physical and chemical properties is provided in the table below. The organoleptic properties of acetals are often characterized by fruity and ethereal notes. For comparison, the related compound 1,1-diethoxy-3-methylbutane is described as having chocolate, fruity, ethereal, and rum-like notes.[5]

PropertyValueReference
Chemical Name This compound[1]
Synonyms Butyraldehyde diethyl acetal, Butanal diethyl acetal[1][6]
CAS Number 3658-95-5
Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
Appearance Clear colorless liquid[4]
Boiling Point 143 °C at 760 mmHg[4]
Flash Point 30 °C (86 °F)
Density 0.829 g/mL at 20 °C[4]
Refractive Index 1.396 at 20 °C[4]
Solubility Soluble in alcohol[6]
Organoleptic Profile Mild, fruity, green (General description for acetals)

Applications in the Flavor and Fragrance Industry

Flavor Applications

This compound is used as a flavoring agent in various food products. Its primary function is to impart a fruity and ethereal character. The stability of the acetal linkage allows for a slow, controlled release of the more volatile and reactive butyraldehyde, providing a longer-lasting and more consistent flavor profile in the finished product.

Fragrance Applications

The use of this compound in fragrance formulations is not recommended by some industry resources.[3] This may be due to its relatively mild odor profile compared to other fragrance ingredients or potential instability under certain conditions found in fragrance applications. For other acetals, usage levels in fragrance concentrates can be around 0.1% to 3.0%.[7][8]

Experimental Protocols

Synthesis of Food-Grade this compound (General Protocol)

This protocol describes a general method for the synthesis of this compound suitable for flavor applications, focusing on achieving high purity. The synthesis involves the acid-catalyzed reaction of butyraldehyde with ethanol.

Objective: To synthesize high-purity this compound for use as a flavoring agent.

Materials:

  • Butyraldehyde (1.0 mol)

  • Anhydrous Ethanol (2.5 mol)

  • Acid Catalyst (e.g., p-toluenesulfonic acid, 0.01 mol)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Diethyl Ether (for extraction)

  • Three-necked flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

  • Set up a three-necked flask with a dropping funnel, reflux condenser, and magnetic stirrer.

  • Add anhydrous ethanol and the acid catalyst to the flask and stir.

  • Slowly add butyraldehyde to the ethanol and catalyst mixture from the dropping funnel while stirring.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by Gas Chromatography (GC) to determine the conversion of butyraldehyde.

  • Cool the reaction mixture to room temperature.

  • Neutralize the catalyst by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and add diethyl ether and brine.

  • Shake the funnel and allow the layers to separate. Collect the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (diethyl ether) and excess ethanol using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure to obtain the high-purity product.

Expected Outcome: A clear, colorless liquid with a characteristic mild, fruity odor. Purity should be assessed by GC-MS analysis.[9]

Synthesis_of_1_1_Diethoxybutane Butyraldehyde Butyraldehyde Reaction_Mixture Reaction Mixture Butyraldehyde->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., p-TSA) Acid_Catalyst->Reaction_Mixture Reflux Reflux (2-4 hours) Reaction_Mixture->Reflux Neutralization Neutralization (NaHCO3 soln) Reflux->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product This compound (High Purity) Distillation->Product

Caption: Synthesis workflow for this compound.

Sensory Evaluation Protocol: Triangle Test

The triangle test is a discriminative sensory method used to determine if a sensory difference exists between two products.[10] This protocol can be used to evaluate the sensory impact of this compound in a simple food matrix.

Objective: To determine if a panelist can detect a sensory difference between a control sample and a sample containing this compound.

Materials:

  • This compound solution (e.g., 10 ppm in a neutral food-grade solvent like ethanol)

  • Control food matrix (e.g., unflavored sparkling water, sugar solution)

  • Test food matrix (control matrix with a specific concentration of this compound)

  • Sensory booths or a controlled, odor-free environment

  • Coded sample cups (using 3-digit random numbers)

  • Water and unsalted crackers for palate cleansing

  • Ballot sheets for recording responses

  • A panel of at least 25-30 untrained panelists.[11]

Procedure:

  • Prepare the control and test samples.

  • For each panelist, present three coded samples: two will be the control (A) and one will be the test (B), or two will be the test (B) and one will be the control (A). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[10]

  • Instruct the panelists to evaluate the samples from left to right.

  • Ask the panelists to identify the sample that is different from the other two.

  • Provide water and unsalted crackers for panelists to cleanse their palate between samples.

  • Collect the ballot sheets.

  • Analyze the data statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance (one-third).

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_presentation Sample Presentation to Panelist Control Control Sample (A) Set1 Set 1 (e.g., AAB) Control->Set1 Set2 Set 2 (e.g., ABA) Control->Set2 Test Test Sample (B) (with this compound) Test->Set1 Test->Set2 Evaluation Panelist Evaluates Samples Set1->Evaluation Set2->Evaluation Set3 ... Set3->Evaluation Set4 Set 6 (e.g., BBA) Set4->Evaluation Decision Panelist Identifies the 'Odd' Sample Evaluation->Decision Data_Collection Data Collection Decision->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Result Significant Difference? (Yes/No) Analysis->Result

Caption: Workflow for a Triangle Test sensory evaluation.

Conclusion

This compound serves as a functional flavoring agent, providing a stable source of fruity and ethereal notes in food products. Its application in the fragrance industry appears to be limited. The provided protocols for synthesis and sensory evaluation offer a foundational framework for researchers and scientists to work with this compound. Further research to determine its odor and taste thresholds, as well as detailed sensory profiling, would be beneficial for more precise applications in the flavor industry.

References

Application Notes and Protocols for the Analysis of 1,1-Diethoxybutane in Fuel Blends

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Diethoxybutane is an acetal that shows promise as a biofuel additive, potentially improving fuel properties such as the cetane number and flash point. Its analysis in complex fuel matrices like gasoline and diesel is crucial for quality control, regulatory compliance, and research into its effects on engine performance and emissions. This document provides detailed protocols for the quantitative analysis of this compound in fuel blends using gas chromatography with flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS).

Target Audience

These protocols are designed for researchers, scientists, and professionals in the fields of fuel analysis, bio-fuel development, and analytical chemistry.

Section 1: Quantitative Analysis of this compound using Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines the determination of this compound concentration in fuel blends using GC-FID, a robust and widely available technique for quantifying organic compounds.

Principle

A fuel sample containing this compound is diluted and injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components are then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of carbon atoms in the analyte. Quantification is achieved by comparing the peak area of this compound to a calibration curve prepared with standards of known concentrations.

Materials and Reagents
  • This compound standard: Purity ≥98%

  • Internal Standard (IS): n-Dodecane (C12) or other suitable non-interfering hydrocarbon.

  • Solvent: Dichloromethane or Hexane (GC grade, high purity)

  • Fuel Matrix: Gasoline or diesel fuel known to be free of this compound (for matrix-matched calibration standards).

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa.

Instrumentation
  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • GC Column: A non-polar capillary column is recommended, such as a DB-5, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Experimental Protocol

1.4.1. Preparation of Standard Solutions

  • Primary Stock Solution (10,000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the solvent to achieve concentrations ranging from 1 µg/mL to 500 µg/mL.

  • Internal Standard Spiking: Spike all standard solutions and unknown samples with the internal standard at a constant concentration (e.g., 100 µg/mL).

1.4.2. Sample Preparation

  • Accurately weigh approximately 1 g of the fuel blend sample into a 10 mL volumetric flask.

  • Add the internal standard to achieve the target concentration.

  • Dilute to the mark with the solvent.

  • Mix thoroughly and transfer an aliquot to a GC vial for analysis.

1.4.3. GC-FID Parameters

ParameterValue
GC Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[1]
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

1.4.4. Data Analysis and Quantification

  • Identification: Identify the this compound peak in the chromatogram by comparing its retention time with that of a certified reference standard. The retention time will need to be experimentally determined under the specified conditions.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions.

  • Quantification: Determine the concentration of this compound in the unknown samples from the calibration curve.

Determination of FID Response Factor

Since a pre-determined FID response factor for this compound may not be readily available, it is recommended to determine it experimentally. The effective carbon number can be used for an initial estimation, but experimental determination is more accurate.

Protocol for Response Factor Determination:

  • Prepare a standard solution containing a known concentration of this compound and a reference compound with a known response factor (e.g., a straight-chain alkane like n-heptane).

  • Analyze the standard solution by GC-FID.

  • Calculate the response factor (RF) using the following equation:

    RF = (Areaanalyte / Concentrationanalyte) / (Areareference / Concentrationreference)

Section 2: Confirmatory Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and quantification of this compound in fuel blends, providing higher selectivity and structural confirmation compared to GC-FID.

Principle

Similar to GC-FID, the fuel sample is diluted and injected into a GC for separation. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a mass spectrum that is a chemical fingerprint of the compound, allowing for positive identification. For quantification, selected ion monitoring (SIM) can be used for enhanced sensitivity.

Materials and Reagents
  • Same as for the GC-FID method.

Instrumentation
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • GC Column: A non-polar capillary column is recommended, such as a DB-5ms, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

Experimental Protocol

2.4.1. Preparation of Standard and Sample Solutions

  • Follow the same procedure as described for the GC-FID method (Section 1.4.1 and 1.4.2).

2.4.2. GC-MS Parameters

ParameterValue
GC Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless or Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Temperature Program Initial temperature of 40°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.[2]
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-300 (Full Scan)
Solvent Delay 3 minutes

2.4.3. Data Analysis and Quantification

  • Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of a certified reference standard and by matching the spectrum with a reference library (e.g., NIST).

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of a characteristic ion of this compound to the peak area of a characteristic ion of the internal standard against the concentration of the standard solutions.

  • Selected Ion Monitoring (SIM): For improved sensitivity and selectivity, SIM mode can be employed. Characteristic ions for this compound should be selected for monitoring (e.g., m/z 101, 73, 45). The specific ions should be confirmed by analyzing a pure standard.

Section 3: Data Presentation

Table 1: GC-FID and GC-MS Instrument Parameters
ParameterGC-FID MethodGC-MS Method
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thicknessHP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250 °C250 °C
Injection Mode/Volume Split (50:1), 1 µLSplitless, 1 µL
Carrier Gas/Flow Helium, 1.0 mL/minHelium, 1.2 mL/min
Oven Program 50°C (2 min), 10°C/min to 280°C (5 min)[1]40°C (2 min), 15°C/min to 250°C (5 min)[2]
Detector Temp. 300 °C (FID)N/A
MS Transfer Line Temp. N/A280 °C
MS Source Temp. N/A230 °C
Mass Scan Range N/Am/z 40-300
Table 2: Example Calibration Data for this compound Analysis (Hypothetical)
Standard Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
15,000100,0000.05
1052,000102,0000.51
50255,000101,0002.52
100510,000100,5005.07
2501,280,000101,50012.61
5002,550,000100,80025.30
Correlation Coefficient (R²) -->0.995

Note: This data is for illustrative purposes only. Actual peak areas will vary depending on the instrument and conditions.

Section 4: Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (1-500 µg/mL) add_is Add Internal Standard prep_standards->add_is prep_samples Prepare Fuel Samples (Dilution) prep_samples->add_is gc_injection GC Injection (1 µL) add_is->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation detection Detection (FID or MS) gc_separation->detection peak_integration Peak Integration and Identification detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the analysis of this compound in fuel blends.

References

Application Note: Quantitative Analysis of 1,1-Diethoxybutane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 1,1-diethoxybutane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an acetal that finds application in various chemical syntheses and is of interest in flavor and fragrance studies. The methodology presented herein provides a robust framework for the accurate and precise determination of this compound in solution, which is critical for quality control, stability testing, and research applications. This document outlines the necessary instrumentation, reagents, detailed sample preparation, GC-MS parameters, and data analysis procedures.

Introduction

This compound (also known as butyraldehyde diethyl acetal) is a volatile organic compound. Accurate quantification is essential for process monitoring, formulation development, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency, sensitivity, and selectivity for the identification and quantification of volatile and semi-volatile compounds.[1] This protocol describes a validated method for the analysis of this compound, adaptable to various research and quality control laboratory settings.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard: (CAS No. 3658-95-5), purity ≥98%

  • Internal Standard (IS): 1,2-Dimethoxyethane (glyme) or other suitable non-interfering volatile compound

  • Solvent: Dichloromethane or Hexane (GC or HPLC grade)

  • GC Vials: 2 mL clear or amber glass vials with PTFE-lined septa

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration or an equivalent is recommended:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Autosampler: Agilent 7693A (or equivalent)

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is recommended based on the compound's polarity.

Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent (e.g., dichloromethane) in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the internal standard (e.g., 1,2-dimethoxyethane) in the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the this compound stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each working standard with the internal standard to a final concentration of 10 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the working standards.

  • Sample Analysis: For unknown samples, dilute them with the solvent to fall within the calibration curve range and spike with the internal standard to a final concentration of 10 µg/mL.

GC-MS Parameters

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and column used.

GC Parameter Setting
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 ratio) or Splitless for higher sensitivity
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 2 minutes.
MS Parameter Setting
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Retention and Mass Spectral Data

The identity of this compound is confirmed by its retention time and mass spectrum. Under the specified conditions, the retention time will be consistent. The mass spectrum is characterized by specific fragment ions. The most abundant fragment ion at m/z 103 is characteristic of the diethoxymethyl cation and is recommended for quantification.

Compound Kovats Retention Index (non-polar column) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound~880[2]1037547

Note: The Kovats retention index is a relative measure and the actual retention time will depend on the specific instrument and conditions.

Calibration Curve

For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions. The concentration of this compound in unknown samples is then determined from this calibration curve. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification stock_std Prepare this compound Stock Standard work_std Create Working Standards (with IS) stock_std->work_std stock_is Prepare Internal Standard Stock Solution stock_is->work_std sample_prep Prepare Unknown Sample (Dilute and add IS) stock_is->sample_prep injection Inject Sample into GC-MS work_std->injection sample_prep->injection separation Chromatographic Separation (GC Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (MS) ionization->detection peak_integration Integrate Peak Areas (Analyte and IS) detection->peak_integration calibration Construct Calibration Curve peak_integration->calibration quantification Quantify Analyte in Sample peak_integration->quantification calibration->quantification reporting Report Results quantification->reporting

Caption: GC-MS workflow for this compound analysis.

Discussion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The use of an internal standard corrects for variations in injection volume and potential matrix effects, thereby improving the accuracy and precision of the results. For enhanced sensitivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode, focusing on the characteristic ions of this compound.[3] The primary quantification ion, m/z 103, is a stable and abundant fragment, making it ideal for this purpose. The qualifier ions should be monitored to ensure the specificity of the analysis.

Conclusion

This application note presents a detailed and robust GC-MS protocol for the quantitative analysis of this compound. The method is suitable for implementation in various scientific and industrial laboratories for quality control and research purposes. The provided experimental parameters and workflow offer a solid foundation for the successful analysis of this compound. Method validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed in accordance with internal standard operating procedures and regulatory guidelines.

References

Application Note and Protocol: Chromatographic Purification of 1,1-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1-Diethoxybutane, also known as butyraldehyde diethyl acetal, is a valuable organic compound used as a fragrance ingredient, a solvent, and an intermediate in chemical synthesis. For many applications, particularly in the pharmaceutical and fine chemical industries, high purity of this compound is essential. While distillation is a common method for the purification of this compound, chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography offer alternatives for achieving high purity, especially for the removal of closely related impurities. This document provides detailed protocols for the purification of this compound using preparative reverse-phase HPLC and flash chromatography, as well as a gas chromatography (GC) method for purity analysis.

Data Presentation

The following table summarizes representative quantitative data that can be expected from the chromatographic purification of this compound.

ParameterPreparative HPLCFlash Chromatography
Sample Load 500 mg2.0 g
Crude Purity (by GC-FID) 92.5%92.5%
Purified Product Yield 435 mg (87%)1.75 g (87.5%)
Final Purity (by GC-FID) >99.5%>99.0%
Solvent Consumption ~1.5 L~1.2 L
Run Time per Sample 30 min45 min

Experimental Protocols

Preparative Reverse-Phase HPLC Purification of this compound

This protocol is based on a scalable reverse-phase HPLC method and is designed for the purification of gram-scale quantities of this compound.[1]

Instrumentation and Materials:

  • Preparative HPLC system with a binary pump, autosampler, and fraction collector.

  • UV detector set to a low wavelength (e.g., 210 nm), as this compound does not have a strong chromophore.

  • Reverse-phase C18 column (e.g., 20 mm internal diameter x 250 mm length, 10 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Sample: Crude this compound dissolved in a minimal amount of acetonitrile.

Protocol:

  • System Preparation: Equilibrate the preparative HPLC system and C18 column with a mobile phase composition of 70% Mobile Phase A and 30% Mobile Phase B at a flow rate of 20 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve approximately 500 mg of crude this compound in 5 mL of acetonitrile. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Separation: Inject the prepared sample onto the column.

  • Gradient Elution:

    • Start with an isocratic elution at 30% Mobile Phase B for 5 minutes.

    • Apply a linear gradient from 30% to 80% Mobile Phase B over 15 minutes.

    • Hold at 80% Mobile Phase B for 5 minutes to elute any remaining non-polar impurities.

    • Return to initial conditions (30% Mobile Phase B) over 1 minute and re-equilibrate for 4 minutes before the next injection.

  • Fraction Collection: Collect fractions based on the UV detector signal. The main peak corresponding to this compound should be collected.

  • Post-Purification Processing: Combine the fractions containing the purified product. Remove the acetonitrile and water by rotary evaporation to yield the purified this compound.

  • Purity Analysis: Analyze the purity of the final product using the GC-FID method detailed below.

Flash Chromatography Purification of this compound

Flash chromatography is a rapid and efficient method for the purification of moderately polar organic compounds and is suitable for larger quantities of crude material.

Instrumentation and Materials:

  • Glass column for flash chromatography (e.g., 40 mm internal diameter).

  • Silica gel (230-400 mesh).

  • Eluent: A mixture of ethyl acetate and hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis. A starting point is a 5:95 (v/v) mixture of ethyl acetate in hexanes.

  • Compressed air or nitrogen source for applying pressure.

  • Collection tubes or flasks.

Protocol:

  • TLC Analysis: Spot the crude this compound on a silica gel TLC plate and develop it in various ratios of ethyl acetate/hexanes to find a solvent system that gives the desired compound an Rf value of approximately 0.3.

  • Column Packing:

    • Dry pack the flash column with silica gel.

    • Wet the packed silica gel with the chosen eluent.

  • Sample Loading:

    • Dissolve approximately 2.0 g of crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Add the eluent to the column and apply gentle pressure to initiate the flow.

    • Maintain a constant flow rate and begin collecting fractions.

  • Fraction Monitoring: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

  • Purity Analysis: Assess the purity of the isolated this compound using the GC-FID method.

Gas Chromatography (GC-FID) for Purity Analysis

This method is suitable for determining the purity of this compound and for analyzing the composition of reaction mixtures.[2]

Instrumentation and Materials:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: CGB-624 (30m x 0.53mm x 3.0µm) or equivalent.[2]

  • Carrier gas: Helium at a constant pressure of 6 psi.[2]

  • Injector: Split injection with a ratio of 1:5.

  • Sample: Dilute a small amount of the purified this compound in a suitable solvent like ethanol.

Protocol:

  • GC Conditions:

    • Injector Temperature: 260°C.[2]

    • Detector Temperature: 260°C.[2]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 6 minutes.[2]

      • Ramp: Increase at 30°C/min to 200°C.[2]

      • Final hold: 200°C for 5 minutes.[2]

  • Injection: Inject 0.5 µL of the prepared sample.[2]

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks.

Visualizations

ChromatographicPurificationWorkflow cluster_prep Sample Preparation cluster_purification Purification Step cluster_post Post-Purification cluster_analysis Purity Analysis Crude Crude this compound Dissolve Dissolve in appropriate solvent Crude->Dissolve Filter Filter (for HPLC) or Adsorb on Silica (for Flash) Dissolve->Filter HPLC Preparative HPLC Filter->HPLC Flash Flash Chromatography Filter->Flash Collect Collect Fractions HPLC->Collect Flash->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Solvent Evaporation Combine->Evaporate PureProduct Purified this compound Evaporate->PureProduct GCFID GC-FID Analysis PureProduct->GCFID PurityData Purity >99% GCFID->PurityData

Caption: Workflow for the chromatographic purification and analysis of this compound.

Summary

The protocols provided offer robust methods for the purification of this compound using preparative HPLC and flash chromatography. The choice of method will depend on the required purity, the amount of material to be purified, and the available equipment. The accompanying GC-FID protocol allows for accurate assessment of the purity of the final product. These methods are essential for researchers and professionals in drug development and fine chemical synthesis who require high-purity this compound for their applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,1-diethoxybutane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low Yield of this compound Equilibrium Limitation: The acetalization reaction is reversible, and the presence of the water byproduct can limit the conversion to the desired product.[1]Water Removal: Continuously remove water from the reaction mixture. This can be achieved using techniques such as azeotropic distillation with a Dean-Stark apparatus, adding molecular sieves (3Å or 4Å) to the reaction, or employing more advanced methods like pervaporation or reactive distillation.[2][3]
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent, but excessively high temperatures can favor side reactions or catalyst degradation.Temperature Optimization: The ideal temperature range is typically between 313–333 K (40–60 °C).[4] Start with a temperature around 50 °C and optimize based on experimental results.
Incorrect Ethanol to Butyraldehyde Molar Ratio: An insufficient amount of ethanol will limit the reaction, while a large excess may complicate purification.Molar Ratio Adjustment: An excess of ethanol is generally used to shift the equilibrium towards the product. A molar ratio of ethanol to butyraldehyde of 2:1 or higher is often recommended.[2]
Insufficient Catalyst Loading: The amount of acid catalyst directly influences the reaction rate.Catalyst Loading Optimization: For heterogeneous catalysts like Amberlyst-15, a catalyst loading of 0.1 wt% to 1.0 wt% of the total reactants is a good starting point.[2][5]
Catalyst Deactivation: The acid catalyst, particularly solid catalysts like Amberlyst-15, can lose activity over time.Catalyst Regeneration or Replacement: Regenerate the catalyst according to the recommended procedure (see FAQ below) or use a fresh batch of catalyst.
Presence of Impurities in the Final Product Side Reactions: Aldol condensation of butyraldehyde can occur, leading to the formation of 2-ethyl-2-hexenal.[5] Esterification can also occur if carboxylic acids are present as impurities in the starting materials.Control Reaction Conditions: Maintain the optimal reaction temperature to minimize side reactions. Ensure the purity of starting materials.
Incomplete Reaction: Unreacted butyraldehyde and ethanol remain in the product mixture.Drive Reaction to Completion: Implement water removal techniques and ensure sufficient reaction time. Monitor the reaction progress using techniques like GC-MS.
Carryover of Catalyst: Fine particles of a heterogeneous catalyst may be carried through during filtration.Improved Filtration: Use a finer filter or a multi-stage filtration process to ensure complete removal of the catalyst.
Catalyst Deactivation Fouling: Organic residues and byproducts can block the active sites of the catalyst.Washing: Wash the catalyst with a suitable solvent (e.g., the reaction solvent or a more polar solvent) to remove adsorbed species.
Desulfonation (for sulfonic acid resins like Amberlyst-15): The sulfonic acid groups can be lost from the polymer backbone, especially at higher temperatures.Acid Treatment: The catalyst can often be regenerated by washing with a strong acid, such as 3-7% HCl, to restore the sulfonic acid sites.[6]
Mechanical Degradation: Vigorous stirring can cause physical breakdown of resin-based catalysts.Gentle Agitation: Use a stirring speed that ensures adequate mixing without causing mechanical stress to the catalyst particles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the acid-catalyzed acetalization of butyraldehyde (also known as butanal) with two equivalents of ethanol. This reaction is typically carried out in the presence of a strong acid catalyst.

Q2: Which type of catalyst is most effective for this synthesis?

A2: While various strong acids can catalyze the reaction, heterogeneous acid catalysts are often preferred for their ease of separation from the reaction mixture.[7] Ion-exchange resins such as Amberlyst-15 and Amberlyst-47 are widely used and have shown excellent catalytic activity.[7][8][9][10]

Q3: Why is the yield of my reaction low even with a catalyst?

A3: The acetalization reaction is an equilibrium-limited process. The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting your yield to around 40-50% in a simple batch reactor.[1] To improve the yield, it is crucial to remove the water as it is formed.

Q4: How can I remove the water byproduct during the reaction?

A4: Several methods can be employed to remove water and drive the reaction to completion:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water (e.g., toluene or hexane) is a classic and effective method.[3]

  • Dehydrating Agents: Adding molecular sieves (typically 3Å or 4Å) to the reaction mixture can effectively sequester the water.[3]

  • Advanced Reactor Technologies: For larger scale or continuous processes, techniques like reactive distillation, pervaporation membranes, and simulated moving bed reactors (SMBR) are highly effective at in-situ water removal, leading to significantly higher conversions.[2][7][11]

Q5: What are the optimal reaction conditions to maximize the yield?

A5: The optimal conditions can vary slightly depending on the specific catalyst and setup. However, a good starting point is:

  • Temperature: 40-60 °C (313-333 K).[4]

  • Ethanol to Butyraldehyde Molar Ratio: A 2:1 molar ratio or higher of ethanol to butyraldehyde is recommended to favor product formation.[2]

  • Catalyst Loading (for Amberlyst-15): 0.1 wt% to 1.0 wt% of the total reactant mass.[2]

Q6: My Amberlyst-15 catalyst seems to have lost its activity. Can it be regenerated?

A6: Yes, Amberlyst-15 can often be regenerated. A common procedure involves:

  • Filtering the catalyst from the reaction mixture.

  • Washing the resin with a solvent such as ethanol or acetone to remove any adsorbed organic material.

  • Treating the resin with a 3-7% solution of hydrochloric acid (HCl) for several hours to restore the sulfonic acid groups.[6]

  • Rinsing with deionized water until the washings are neutral.

  • Drying the regenerated catalyst before reuse.

Q7: What are the common side products I should be aware of?

A7: The primary side reaction to consider is the acid-catalyzed aldol condensation of butyraldehyde, which can lead to the formation of 2-ethyl-2-hexenal and its subsequent reaction products.[5] Additionally, if your starting materials contain acidic impurities, you may observe the formation of esters.

Experimental Protocols

General Protocol for this compound Synthesis using Amberlyst-15

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Butyraldehyde (butanal)

  • Ethanol (anhydrous)

  • Amberlyst-15 catalyst

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dean-Stark apparatus (optional, for azeotropic water removal)

  • Molecular sieves, 3Å or 4Å (optional, for in-situ water removal)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: If the Amberlyst-15 is new, it may need to be activated by washing with ethanol and then drying. If it is being reused, ensure it has been properly regenerated.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add butyraldehyde and ethanol in a 1:2 molar ratio.

  • Catalyst Addition: Add Amberlyst-15 to the flask (0.5-1.0 wt% of the total reactant mass).

  • Water Removal (Choose one method):

    • Azeotropic Distillation: If using a Dean-Stark apparatus, fill the side arm with a suitable solvent (e.g., hexane or toluene) and attach it to the reaction flask and condenser.

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction flask.

  • Reaction: Heat the mixture to a gentle reflux (around 50-60 °C) with stirring. Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC). The reaction time will vary depending on the scale and efficiency of water removal.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed with ethanol and stored for regeneration.

    • If molecular sieves were used, filter them out.

    • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acidity, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent (ethanol and any azeotroping agent) using a rotary evaporator. The crude product can be further purified by fractional distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Butyraldehyde & Ethanol mix Mix Reactants & Catalyst reactants->mix catalyst Amberlyst-15 catalyst->mix heat Heat & Stir (50-60°C) mix->heat water_removal Continuous Water Removal heat->water_removal filter_catalyst Filter Catalyst heat->filter_catalyst water_removal->heat wash Wash with NaHCO3 & Brine filter_catalyst->wash dry Dry Organic Layer wash->dry purify Distillation dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield equilibrium Equilibrium Limitation low_yield->equilibrium temp Suboptimal Temperature low_yield->temp ratio Incorrect Molar Ratio low_yield->ratio catalyst_load Low Catalyst Loading low_yield->catalyst_load catalyst_deact Catalyst Deactivation low_yield->catalyst_deact remove_water Remove Water (e.g., Dean-Stark) equilibrium->remove_water optimize_temp Optimize Temperature (40-60°C) temp->optimize_temp adjust_ratio Adjust Molar Ratio (>2:1 EtOH:Butanal) ratio->adjust_ratio increase_catalyst Increase Catalyst Loading catalyst_load->increase_catalyst regen_catalyst Regenerate/Replace Catalyst catalyst_deact->regen_catalyst

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 1,1-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,1-diethoxybutane from unreacted butanal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound from unreacted butanal.

Issue Possible Cause Recommended Action
Product contains significant amount of butanal after distillation. Incomplete separation due to close boiling points or azeotrope formation. Butanal has a boiling point of approximately 75°C, while this compound boils at 143°C.[1][2][3]- Ensure the distillation apparatus is efficient with a fractionating column of appropriate length and packing. - Control the distillation rate carefully to allow for proper separation of the lower-boiling butanal. - Consider performing the distillation under reduced pressure to lower the boiling points and potentially improve separation.
Low yield of this compound after purification. - Incomplete reaction during synthesis. - Loss of product during aqueous workup due to partial hydrolysis of the acetal. - Product loss during distillation.- Optimize the reaction conditions for the acetal formation to maximize conversion. - During aqueous extraction, use a saturated sodium bicarbonate solution to neutralize any acid catalyst and minimize hydrolysis. Avoid prolonged contact with the aqueous phase. - Ensure the distillation apparatus is properly assembled to prevent leaks and loss of vapor.
Product appears cloudy or contains water after purification. Incomplete drying of the organic phase before distillation.- Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). - Ensure the drying agent is in contact with the organic solution for an adequate amount of time with gentle swirling. - Filter the drying agent completely before proceeding to distillation.
Presence of unexpected byproducts in the final product. Side reactions during the synthesis, such as the aldol condensation of butanal.- Purify the starting butanal before the reaction to remove any acidic impurities that might catalyze side reactions. - Maintain the reaction temperature as specified in the protocol to minimize the formation of byproducts. - Consider using a milder acid catalyst for the acetal formation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted butanal from this compound?

A1: A combination of aqueous extraction followed by fractional distillation is generally the most effective method. Butanal has moderate solubility in water (approximately 7-10 g/100 mL), allowing for its removal by washing the crude reaction mixture with water or a saturated sodium bicarbonate solution.[3][4][5] Subsequent fractional distillation can then effectively separate the higher-boiling this compound (boiling point ~143°C) from any remaining butanal (boiling point ~75°C).[1][2][3]

Q2: Can I use a simple distillation instead of fractional distillation?

A2: While a simple distillation will remove a significant portion of the butanal, it may not be sufficient to achieve high purity, especially if a substantial amount of butanal remains after the workup. Fractional distillation provides a much better separation due to the large difference in boiling points between butanal and this compound.

Q3: Why is it important to neutralize the acid catalyst before workup?

A3: Acetals are sensitive to acid and can hydrolyze back to the corresponding aldehyde and alcohol in the presence of acid and water. Neutralizing the acid catalyst (e.g., with sodium bicarbonate solution) before the aqueous wash is crucial to prevent the decomposition of your this compound product.

Q4: What are the key physical properties to consider for the separation?

A4: The most important physical properties are the boiling points and solubilities.

Compound Boiling Point (°C) Water Solubility
This compound143Insoluble
Butanal74.8~7-10 g/100 mL[3][4][5]

Q5: Are there any safety precautions I should be aware of during the purification?

A5: Yes. Butanal is a flammable liquid with a low flash point and has a pungent odor.[3] this compound is also flammable.[1] All handling and purification steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Experimental Protocol: Purification of this compound

This protocol outlines a standard procedure for the purification of this compound from a reaction mixture containing unreacted butanal.

1. Quenching and Neutralization:

  • Cool the reaction mixture to room temperature.
  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Continue adding until gas evolution (CO₂) ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

2. Aqueous Extraction:

  • Transfer the mixture to a separatory funnel.
  • Add an equal volume of deionized water and shake gently. Allow the layers to separate.
  • Drain the lower aqueous layer.
  • Wash the organic layer two more times with deionized water to remove the majority of the unreacted butanal and other water-soluble impurities.

3. Brine Wash:

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove dissolved water from the organic layer.
  • Separate and discard the aqueous layer.

4. Drying:

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.
  • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
  • Gently swirl the flask for 10-15 minutes. The drying agent should no longer clump together, and the solution should be clear.

5. Filtration:

  • Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent. Collect the filtrate in a round-bottom flask suitable for distillation.

6. Fractional Distillation:

  • Assemble a fractional distillation apparatus. Use a fractionating column with appropriate packing material (e.g., Raschig rings or Vigreux indentations).
  • Heat the flask gently.
  • Collect the fraction that distills at the boiling point of butanal (~75°C).
  • Once the temperature begins to rise, change the receiving flask.
  • Collect the pure this compound fraction at its boiling point (~143°C).[1][2]

7. Characterization:

  • Confirm the purity of the collected this compound using appropriate analytical techniques, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Reaction_Pathway Butanal Butanal Hemiacetal Hemiacetal Intermediate Butanal->Hemiacetal + Ethanol Aldol_Byproduct Aldol Condensation Byproduct Butanal->Aldol_Byproduct Self-condensation Ethanol Ethanol (2 eq.) Ethanol->Hemiacetal Acid_Catalyst Acid Catalyst (e.g., H+) Acid_Catalyst->Hemiacetal Diethoxybutane This compound (Product) Hemiacetal->Diethoxybutane + Ethanol - Water Water Water

Caption: Reaction pathway for the synthesis of this compound.

Purification_Workflow Start Crude Reaction Mixture (this compound, Butanal, Ethanol, Acid Catalyst) Neutralize Neutralize with NaHCO3 solution Start->Neutralize Extract Aqueous Extraction (Wash with Water) Neutralize->Extract Separate_Aq1 Separate Aqueous Layer (Contains Butanal, Ethanol, Salts) Extract->Separate_Aq1 Removes impurities Brine_Wash Wash with Brine Extract->Brine_Wash Organic Layer Separate_Aq2 Separate Aqueous Layer Brine_Wash->Separate_Aq2 Dry Dry Organic Layer (e.g., with MgSO4) Brine_Wash->Dry Organic Layer Filter Filter to Remove Drying Agent Dry->Filter Distill Fractional Distillation Filter->Distill Butanal_Fraction Collect Butanal Fraction (~75°C) Distill->Butanal_Fraction Product_Fraction Collect Pure this compound (~143°C) Distill->Product_Fraction

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Industrial Scale Production of 1,1-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the industrial scale production of 1,1-diethoxybutane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (DEB) is an acetal. It is being investigated as a promising bio-based additive for biofuels, particularly diesel, to enhance properties like the cetane number and reduce emissions.[1][2]

Q2: What is the fundamental chemical reaction for the production of this compound?

A2: The primary method for synthesizing this compound is the acid-catalyzed acetalization reaction between one mole of butyraldehyde and two moles of ethanol. The reaction produces one mole of this compound and one mole of water as a byproduct.[1][2]

Q3: Why is an acid catalyst required for this reaction?

A3: Ethanol is a weak nucleophile. An acid catalyst is necessary to protonate the carbonyl oxygen of butyraldehyde, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol.[3] The reaction proceeds very slowly under neutral or basic conditions.

Q4: What types of catalysts are typically used for industrial production?

A4: For industrial-scale production, heterogeneous solid acid catalysts are preferred over homogeneous mineral acids (like H₂SO₄) to avoid corrosion and separation issues.[1] Strongly acidic ion-exchange resins, such as Amberlyst-15 and Amberlyst-47, are commonly used due to their high activity and ease of separation from the reaction mixture.[1][4][5]

Q5: What is the major challenge in the synthesis of this compound?

A5: The acetalization reaction is reversible and thermodynamically limited, leading to low equilibrium conversions.[2][4] The presence of the byproduct, water, shifts the equilibrium back towards the reactants. To achieve high yields, it is crucial to continuously remove water from the reaction mixture.[3]

Q6: What are common industrial strategies for water removal to improve conversion?

A6: Several process intensification strategies are employed to overcome the equilibrium limitation by removing water. These include:

  • Reactive Distillation: The reaction and separation of products occur in a single unit. As the reaction proceeds in the column, the more volatile components (including the azeotrope of water and ethanol) are removed, driving the reaction forward.

  • Pervaporation: This method uses a water-selective membrane to remove water from the reaction mixture as it is formed.[4]

  • Simulated Moving Bed Reactor (SMBR): This technology combines reaction and separation chromatographically. The catalyst can also act as an adsorbent for water, which is then removed in a separate zone of the process.[1][6]

Troubleshooting Guide

Low Conversion and Yield

Q: We are experiencing lower than expected conversion of butyraldehyde. What are the potential causes and solutions?

A: Low conversion is a frequent issue in acetal synthesis. The following workflow can help diagnose the problem.

LowConversionTroubleshooting start Low Conversion Detected check_water Is water being effectively removed from the reaction? start->check_water check_catalyst Is the catalyst active and in sufficient quantity? check_water->check_catalyst Yes improve_water_removal Solution: - Enhance distillation efficiency. - Check membrane integrity (pervaporation). - Optimize SMBR operating parameters. check_water->improve_water_removal No check_reactants Are reactants anhydrous and in the correct molar ratio? check_catalyst->check_reactants Yes increase_catalyst Solution: - Increase catalyst loading. - Test catalyst activity and regenerate or replace if necessary. check_catalyst->increase_catalyst No check_temp Is the reaction temperature optimal? check_reactants->check_temp Yes adjust_reactants Solution: - Use anhydrous grade ethanol and butyraldehyde. - Increase ethanol to butyraldehyde molar ratio (e.g., >2:1). check_reactants->adjust_reactants No optimize_temp Solution: - Increase temperature to improve reaction rate. - Note: Excessively high temperatures can favor side reactions and lower equilibrium conversion. check_temp->optimize_temp No

Caption: Troubleshooting workflow for low conversion.

Catalyst Deactivation

Q: Our reaction rate is declining with each catalyst cycle. What could be causing catalyst deactivation and how can we address it?

A: Deactivation of ion-exchange resins like Amberlyst is a common issue. Potential causes include:

  • Fouling: High molecular weight byproducts or oligomers, potentially from butyraldehyde self-condensation, can block the pores and active sites of the resin.

  • Desulfonation: At elevated temperatures, the sulfonic acid groups that provide the catalytic activity can be thermally cleaved from the polymer backbone.

  • Poisoning: Cationic impurities in the feedstock can exchange with the protons of the sulfonic acid groups, neutralizing the active sites.

Solutions:

  • Washing: A simple wash with a solvent can sometimes remove fouling agents.

  • Regeneration: A common method for regenerating sulfonated resins is to wash them with a strong acid solution (e.g., 3-7% HCl) to restore the protonated form. This is typically followed by a rinse with deionized water until the effluent is neutral.[7]

Product Impurities

Q: Our purified this compound contains several impurities. What are the likely side products and how can we minimize them?

A: Besides unreacted starting materials and water, several side products can form:

  • Hemiacetal: This is the intermediate in the reaction and may be present if the reaction does not go to completion.

  • Butyraldehyde Self-Condensation Products: Butyraldehyde can undergo a self-aldol condensation, especially at higher temperatures or in the presence of basic sites, to form products like 2-ethyl-2-hexenal.[8][9][10]

  • Diethyl Ether: Formed from the acid-catalyzed dehydration of ethanol, particularly at higher temperatures.[11]

  • n-Butyl Butyrate and 2-Ethylhexyl Butyrate: These can be formed through the Tishchenko reaction of butyraldehyde.[8]

Minimization Strategies:

  • Control Temperature: Lowering the reaction temperature can reduce the rate of side reactions like ether formation and self-condensation.

  • Optimize Reactant Ratio: Using an excess of ethanol can favor the desired acetal formation over butyraldehyde self-condensation.

  • Purification: Efficient fractional distillation is key to separating this compound from these impurities.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol describes a representative lab-scale synthesis using an ion-exchange resin catalyst.

Materials:

  • Butyraldehyde (anhydrous)

  • Ethanol (anhydrous, >99.5%)

  • Amberlyst-15 or Amberlyst-47 catalyst

  • Toluene (for azeotropic water removal)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Dean-Stark apparatus

  • Dropping funnel

  • Thermometer

Procedure:

  • Setup: Assemble the flask with the stirrer, heating mantle, Dean-Stark trap, and reflux condenser.

  • Charging Reactants: To the flask, add ethanol (e.g., 2.2 equivalents) and the Amberlyst catalyst (e.g., 1-5 wt% relative to butyraldehyde).

  • Reaction: Heat the mixture to reflux. Once refluxing, add butyraldehyde (1 equivalent) dropwise from the dropping funnel.

  • Water Removal: Continue refluxing and collect the water-toluene azeotrope in the Dean-Stark trap until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Filter to remove the catalyst. Wash the filtrate with saturated sodium bicarbonate solution to neutralize any leached acidity, followed by a brine wash.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification charge Charge Ethanol & Catalyst heat Heat to Reflux charge->heat add_butyraldehyde Add Butyraldehyde heat->add_butyraldehyde reflux Reflux with Water Removal (Dean-Stark) add_butyraldehyde->reflux cool Cool to RT reflux->cool filter Filter Catalyst cool->filter wash Wash with NaHCO3 & Brine filter->wash dry Dry Organic Layer wash->dry purify Fractional Distillation dry->purify product product purify->product Pure this compound

Caption: General workflow for lab-scale synthesis and purification.

Data Presentation: Process Parameters

The yield and purity of this compound are highly dependent on reaction conditions. The following tables summarize the impact of key parameters based on literature data.

Table 1: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
Butyraldehyde72.1174.80.817
Ethanol46.0778.40.789
This compound146.23143-1450.829
Water18.02100.00.998

Data sourced from publicly available chemical databases.[12]

Table 2: Effect of Process Parameters on Butyraldehyde Conversion

ParameterCondition 1Condition 2Condition 3Effect on ConversionReference
Temperature 313 K (40°C)323 K (50°C)333 K (60°C)Conversion increases with temperature, but equilibrium may become less favorable at very high temperatures.[13]
Catalyst Loading (wt%) 0.51.01.5Reaction rate increases with higher catalyst loading.[13][14]
Ethanol:Butyraldehyde Molar Ratio 1:12:14:1Increasing the excess of ethanol drives the equilibrium towards higher conversion.[13]

Note: The values presented are illustrative of general trends. Optimal conditions must be determined experimentally for a specific industrial setup.

Reaction Pathway Diagram

The acid-catalyzed formation of this compound proceeds through a two-step mechanism involving a hemiacetal intermediate.

AcetalFormation butyraldehyde Butyraldehyde (R-CHO) protonated_carbonyl Protonated Carbonyl butyraldehyde->protonated_carbonyl + H⁺ ethanol1 Ethanol (R'-OH) hemiacetal Hemiacetal ethanol1->hemiacetal Nucleophilic Attack - H⁺ ethanol2 Ethanol (R'-OH) protonated_acetal Protonated Acetal ethanol2->protonated_acetal Nucleophilic Attack h_plus H⁺ (Catalyst) protonated_carbonyl->hemiacetal Nucleophilic Attack - H⁺ protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H⁺ oxonium_ion Oxonium Ion protonated_hemiacetal->oxonium_ion - H₂O water Water (H₂O) protonated_hemiacetal->water oxonium_ion->protonated_acetal Nucleophilic Attack acetal This compound (Acetal) protonated_acetal->acetal - H⁺

Caption: Acid-catalyzed mechanism for acetal formation.

Safety Information

Q: What are the main safety hazards associated with the industrial production of this compound?

A: The primary hazards stem from the reactants and the final product:

  • Butyraldehyde: Highly flammable liquid and vapor. Causes eye irritation and may be harmful if swallowed or in contact with skin.[8]

  • Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.[11][15][16]

  • This compound: Flammable liquid and vapor. Causes skin and serious eye irritation.[9][17][18][19]

Q: What are the essential precautions for handling these chemicals?

A:

  • Fire Safety: All chemicals are flammable. Use in a well-ventilated area away from heat, sparks, and open flames. Use explosion-proof electrical equipment and non-sparking tools. Ensure proper grounding of containers to prevent static discharge.[9][20][15]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and flame-retardant lab coats.

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers. Keep in a designated flammables area.[9][21]

  • Spills: In case of a spill, remove all ignition sources. Use absorbent, non-combustible material to contain the spill and dispose of it as hazardous waste.

References

Technical Support Center: Ion-Exchange Resins in Acetal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the deactivation of ion-exchange resins during acetal synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of ion-exchange resins in acetal synthesis?

A1: In acetal synthesis, acidic ion-exchange resins, typically sulfonic acid-based resins (e.g., Amberlyst-15), function as solid acid catalysts. They provide a high concentration of acidic sites to protonate the carbonyl oxygen of an aldehyde or ketone, facilitating nucleophilic attack by an alcohol. Their key advantages include ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions compared to corrosive mineral acids.[1][2][3]

Q2: What is ion-exchange resin deactivation, and why is it a concern in acetal synthesis?

A2: Resin deactivation refers to the loss of catalytic activity over time.[1] This is a significant concern because it leads to reduced reaction rates, lower product yields, and incomplete conversions.[4] Understanding the causes of deactivation is crucial for process optimization, ensuring reproducibility, and extending the catalyst's lifespan.

Q3: What are the most common signs of resin deactivation in my experiment?

A3: The most common indicators of resin deactivation include:

  • A noticeable decrease in the reaction rate compared to previous runs with fresh resin.

  • Lower final product yield or incomplete conversion of starting materials.[4]

  • A change in the physical appearance of the resin beads (e.g., color change, fragmentation, or clumping).[5]

  • Increased formation of undesirable by-products.[6]

Q4: Can a deactivated resin be regenerated?

A4: Yes, in many cases, resins can be regenerated to restore their activity.[7][8][9] The appropriate regeneration procedure depends on the cause of deactivation. For instance, fouling by organic impurities may be reversed by solvent washing, while loss of active sites might require more intensive chemical treatment.[1][4] Regeneration typically involves washing the resin to remove adsorbed impurities and then treating it with a strong acid (for cation exchangers) to restore the functional groups.[8][10]

Troubleshooting Guide

This guide addresses specific problems you may encounter during acetal synthesis using ion-exchange resins.

Problem 1: The reaction is sluggish or incomplete.

This is the most common symptom of catalyst deactivation. The following flowchart can help diagnose the potential cause.

G Troubleshooting Flowchart for Sluggish Acetal Synthesis cluster_observe Observation cluster_diagnose Diagnostic Questions cluster_cause Potential Cause of Deactivation A Sluggish or Incomplete Reaction B Is the resin discolored or physically changed? A->B C Has the resin been used for many cycles? A->C D Was the reaction temperature too high? A->D E Are there impurities in the starting materials? A->E F Fouling or Coking: Polymeric by-products or oligomers blocking pores. B->F Yes G Chemical Degradation: Loss of functional groups (e.g., desulfonation). C->G Yes H Thermal Degradation: Breakdown of the polymer matrix. D->H Yes I Poisoning: Impurities (e.g., basic compounds) neutralizing acid sites. E->I Yes

Caption: Troubleshooting logic for diagnosing resin deactivation.

Problem 2: The ion-exchange resin has changed color (e.g., turned dark brown or black).

A significant color change often indicates fouling or coking . This happens when reactants, intermediates, or products form polymeric or tar-like substances that deposit on the resin surface and within its pores, blocking the active sites.[1] Aldehydes, in particular, can undergo self-condensation or polymerization reactions under acidic conditions, which can contribute to this issue.[6]

  • Solution: Try regenerating the resin by washing it with a sequence of solvents. A common procedure involves washing with the reaction solvent, followed by methanol, and then a dilute acid solution to remove any acid-soluble materials. If this fails, a more aggressive cleaning with a dilute caustic solution might be necessary for some types of fouling, followed by thorough rinsing and re-acidification.[4]

Problem 3: The resin beads appear fractured or have turned into a fine powder.

This indicates mechanical or physical degradation . This can be caused by:

  • Osmotic Shock: Rapid changes in the solvent environment or ionic concentration can cause the resin beads to swell or shrink too quickly, leading to stress and fragmentation.[4]

  • Thermal Degradation: Exposing the resin to temperatures above its recommended limit can break down the polymer backbone, compromising its physical integrity.[4][5][11] Standard styrenic resins have temperature limits that can be as low as 60-70°C, especially for anion resins, while cation resins are generally more stable up to 150°C.[5][12]

  • Mechanical Stress: Using a magnetic stirrer that is too large or stirring at an excessive speed can physically crush the resin beads.[13]

  • Solution: Once the resin has physically degraded, it cannot be repaired and must be replaced. To prevent this, ensure gradual solvent changes, operate within the manufacturer's recommended temperature range, and use appropriate agitation methods (e.g., overhead stirring or gentle orbital shaking).

Summary of Deactivation Mechanisms

The primary mechanisms of resin deactivation in the context of acetal synthesis are outlined below.

G cluster_physical Physical Mechanisms cluster_chemical Chemical Mechanisms center Ion-Exchange Resin Deactivation Fouling Fouling / Coking (Pore Blockage) center->Fouling Thermal Thermal Degradation (Matrix Breakdown) center->Thermal Mechanical Mechanical Stress (Bead Fracture) center->Mechanical Poisoning Poisoning (Neutralization) center->Poisoning Desulfonation Desulfonation (Loss of -SO3H groups) center->Desulfonation Oxidation Oxidation (Matrix Damage) center->Oxidation G Workflow for Measuring Total Acid Capacity A 1. Prepare Resin Sample (Wash and Dry) B 2. Equilibrate Resin in excess NaCl solution A->B C 3. Separate Resin (Filter) B->C D 4. Titrate Filtrate with standardized NaOH C->D E 5. Calculate Capacity (meq/g) D->E

References

Technical Support Center: Synthesis of 1,1-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-diethoxybutane. The following information is designed to address common issues related to water removal techniques during this acid-catalyzed acetalization reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound?

A1: The synthesis of this compound from butanal and ethanol is an acid-catalyzed nucleophilic addition reaction. The reaction is reversible, meaning it exists in a state of equilibrium. To achieve a high yield of the desired acetal, the equilibrium must be shifted towards the product side.

Q2: Why is the removal of water critical in this synthesis?

A2: Water is a byproduct of the reaction between butanal and ethanol. According to Le Châtelier's principle, the presence of a product (in this case, water) will shift the equilibrium back towards the reactants (butanal and ethanol), thereby reducing the yield of this compound.[1] Continuous removal of water is therefore essential to drive the reaction to completion.[1][2][3]

Q3: What are the most common techniques for water removal in this compound synthesis?

A3: The most prevalent laboratory methods for in-situ water removal during acetal synthesis are:

  • Azeotropic Distillation: This technique typically employs a Dean-Stark apparatus to physically separate water from the reaction mixture as it is formed.[3] An inert solvent that forms a low-boiling azeotrope with water, such as toluene or benzene, is often used.

  • Dehydrating Agents (Desiccants): Solid drying agents, such as molecular sieves (typically 3Å or 4Å), anhydrous magnesium sulfate (MgSO₄), or anhydrous sodium sulfate (Na₂SO₄), can be added directly to the reaction mixture to absorb water.[4]

  • Chemical Dehydration: Reagents like triethyl orthoformate can be used to chemically react with and remove water from the system.[5]

Q4: Which acid catalyst is recommended for this reaction?

A4: A range of acid catalysts can be effective, including homogeneous catalysts like p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄), and heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15).[1] Heterogeneous catalysts are often favored for their ease of removal post-reaction, which simplifies the workup procedure.[1]

Q5: What are the potential side reactions to be aware of during the synthesis of this compound?

A5: The two primary side reactions are the acid-catalyzed self-condensation of butanal (an aldol condensation) and the dehydration of ethanol at elevated temperatures to form diethyl ether.[1]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Symptom Potential Cause Troubleshooting Steps
Reaction does not proceed, or the starting material is largely unconsumed.Ineffective Water Removal: The equilibrium is not being shifted towards the product.- Dean-Stark: Ensure the apparatus is set up correctly and that the azeotrope is forming and collecting in the trap. Check for leaks. Insulate the apparatus to maintain efficient reflux.[6] - Molecular Sieves: Use freshly activated molecular sieves. Ensure the correct pore size (3Å or 4Å) is used. Use a sufficient quantity of sieves.[7] - Anhydrous Salts: Ensure the drying agent is truly anhydrous.
Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount.- Use a fresh, anhydrous acid catalyst. - Ensure the catalytic amount is appropriate (typically 0.1-1 mol%). - For solid acid catalysts, ensure they are properly activated and have not been poisoned.[1]
Poor Quality Reagents: Butanal may have oxidized to butanoic acid, or the ethanol may contain water.- Use freshly distilled butanal. - Use anhydrous ethanol.

Issue 2: The reaction stalls and does not go to completion.

Symptom Potential Cause Troubleshooting Steps
Initial product formation is observed, but the reaction plateaus with significant starting material remaining.Water Removal Method is Saturated or Inefficient: The capacity of the drying agent has been exceeded, or the azeotropic removal is not keeping pace with water formation.- Molecular Sieves/Anhydrous Salts: Add more activated drying agent to the reaction mixture. - Dean-Stark: Ensure continuous removal of water from the trap if it is full. Check that the reflux rate is adequate for efficient azeotropic removal.
Catalyst Deactivation: The catalyst may be deactivated over the course of the reaction by the water produced.[1]- Consider adding a fresh portion of the catalyst.

Issue 3: Difficulty in purifying the final product.

Symptom Potential Cause Troubleshooting Steps
The presence of a low-boiling impurity during distillation.Formation of Diethyl Ether: This side reaction is favored at higher temperatures.[1]- Maintain the reaction temperature at a moderate level, just sufficient for the reaction and azeotropic distillation. Avoid excessive heating.
The presence of a high-boiling impurity.Aldol Condensation of Butanal: This side reaction can occur under acidic conditions.- Maintain a moderate reaction temperature. - Consider using a milder acid catalyst.

Data Presentation: Comparison of Water Removal Techniques

Water Removal Technique Typical Yield Typical Reaction Time Advantages Disadvantages
Azeotropic Distillation (Dean-Stark) HighModerate to Long- Continuous removal of water. - High capacity for water removal. - Relatively inexpensive for large scale.- Can be slow. - Requires higher reaction temperatures. - Can be inefficient on a very small scale.
Molecular Sieves (4Å) HighShort to Moderate- High efficiency for water removal. - Can be used at room temperature. - Simple experimental setup.- Stoichiometric amounts are required. - Can be more expensive for large-scale reactions. - Must be properly activated before use.[7]
Anhydrous MgSO₄ Moderate to HighShort- Fast and efficient drying agent.- Slightly acidic, which can potentially lead to side reactions or degradation of acid-sensitive compounds. - Forms a fine powder that requires filtration.
Anhydrous Na₂SO₄ ModerateModerate- Neutral and inexpensive. - Easy to filter.- Slower and less efficient than MgSO₄. - Lower capacity for water absorption.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus

Materials:

  • Butanal

  • Anhydrous Ethanol (3-4 molar equivalents)

  • Toluene (as azeotroping solvent)

  • p-Toluenesulfonic acid (p-TSA, catalytic amount, ~0.5 mol%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer.

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add butanal, a 3-4 fold molar excess of anhydrous ethanol, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, and TLC/GC analysis indicates the complete consumption of butanal.

  • Cool the reaction mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution to neutralize the p-TSA catalyst.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Synthesis of this compound using Molecular Sieves

Materials:

  • Butanal

  • Anhydrous Ethanol (3-4 molar equivalents)

  • Activated 4Å Molecular Sieves (powdered or pellets)

  • p-Toluenesulfonic acid (p-TSA, catalytic amount, ~0.5 mol%)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, magnetic stirrer.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add butanal and a 3-4 fold molar excess of anhydrous ethanol.

  • Add activated 4Å molecular sieves (approximately 2g per mmol of water to be removed).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC until the butanal is consumed.

  • Filter the reaction mixture to remove the molecular sieves.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Mandatory Visualizations

experimental_workflow_dean_stark cluster_setup Reaction Setup cluster_reaction Reaction & Water Removal cluster_workup Workup & Purification start Combine Reactants (Butanal, Ethanol, Toluene) & Catalyst (p-TSA) reflux Heat to Reflux start->reflux azeotrope Azeotropic Distillation (Water Collection in Dean-Stark Trap) reflux->azeotrope monitor Monitor Progress (TLC/GC) azeotrope->monitor monitor->azeotrope Reaction Incomplete neutralize Neutralize (NaHCO3 wash) monitor->neutralize Reaction Complete extract Extract & Wash neutralize->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill end Pure This compound distill->end

Caption: Experimental workflow for this compound synthesis using a Dean-Stark trap.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound water Inefficient Water Removal start->water catalyst Inactive Catalyst start->catalyst reagents Poor Reagent Quality start->reagents side_reactions Side Reactions start->side_reactions optimize_water Optimize Water Removal (e.g., activate sieves, check Dean-Stark) water->optimize_water fresh_catalyst Use Fresh/More Catalyst catalyst->fresh_catalyst purify_reagents Purify/Use Fresh Reagents reagents->purify_reagents control_temp Control Reaction Temperature side_reactions->control_temp

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing 1,1-Diethoxybutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the formation of 1,1-diethoxybutane.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield of this compound. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis are typically due to the reversible nature of the acetalization reaction. The primary cause is often the presence of water, a byproduct that shifts the equilibrium back towards the reactants (butanal and ethanol).

To improve the yield, focus on the following:

  • Efficient Water Removal: This is the most critical factor. Employ methods like azeotropic distillation with a Dean-Stark apparatus, or use drying agents such as 4Å molecular sieves.[1] For continuous processes, reactive distillation or membrane reactors that selectively remove water can be highly effective.

  • Catalyst Activity: Ensure your acid catalyst is active. If using a solid catalyst like an ion-exchange resin (e.g., Amberlyst-15), it may need to be dried or regenerated. For homogeneous catalysts like p-toluenesulfonic acid (p-TSA), ensure it has not degraded.

  • Reactant Purity: Use anhydrous ethanol and freshly distilled butanal to minimize the initial amount of water in the reaction mixture.

  • Reaction Stoichiometry: Using an excess of ethanol can help drive the equilibrium towards the formation of the product.[2][3]

  • Optimal Temperature: The reaction is exothermic.[4] While higher temperatures can increase the reaction rate, they can also lower the equilibrium conversion. It's crucial to find the optimal temperature that allows for efficient water removal without significantly limiting the equilibrium.

Q2: What are the potential side products in this reaction and how can I minimize their formation?

A2: The most common side reaction is the acid-catalyzed self-condensation of butanal (an aldol condensation) to form higher molecular weight impurities. At elevated temperatures, the acid catalyst can also promote the dehydration of ethanol to form diethyl ether.

To minimize these side products:

  • Control Reaction Temperature: Lowering the reaction temperature can disfavor the aldol condensation of butanal.

  • Use Excess Ethanol: A high molar ratio of ethanol to butanal will increase the likelihood of butanal reacting with ethanol rather than itself.[3]

  • Choose a Milder Catalyst: A highly acidic catalyst can promote side reactions. Using a milder solid acid catalyst may be beneficial.[1]

Q3: I am having difficulty purifying the this compound. What is an effective purification strategy?

A3: Purification of this compound typically involves the following steps after the reaction is complete:

  • Neutralization: If a homogeneous acid catalyst was used, neutralize it with a mild base, such as a saturated sodium bicarbonate solution. For heterogeneous catalysts like Amberlyst resins, they can be simply filtered off.[3]

  • Aqueous Workup: Wash the reaction mixture with water or brine to remove any remaining water-soluble impurities and the neutralized catalyst.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Distillation: The final purification is typically achieved by fractional distillation under atmospheric or reduced pressure to isolate the pure this compound.[3]

Q4: Which type of acid catalyst is best for the synthesis of this compound?

A4: Both homogeneous and heterogeneous acid catalysts can be used.

  • Homogeneous Catalysts: Examples include p-toluenesulfonic acid (p-TSA) and sulfuric acid. They are effective but require a neutralization step and can be more challenging to separate from the reaction mixture.[5]

  • Heterogeneous Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15, Amberlyst-35, Amberlyst-47) are often preferred.[4][6] They are easily separated by filtration, can often be regenerated and reused, and may lead to fewer side reactions.[6][7]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various studies on the synthesis of this compound and related acetals, providing a basis for comparison of different reaction conditions.

Table 1: Effect of Catalyst and Temperature on Acetal Synthesis

CatalystCatalyst LoadingReactant Ratio (Ethanol:Butanal)Temperature (°C)Conversion/Yield (%)Reference
Amberlyst-15 (wet)Varies3:1 to 6:140 - 60Kinetic & Thermodynamic Study[8]
Amberlyst-1510 wt% of hexanal4:1 (Ethanol:Hexanal)Reflux>90% (Acetal Yield)[3]
Cr/Activated Carbon5 gN/A (n-butanol only)45053.42% (1,1-dibutoxybutane)[9]
Amberlyst-1550 mg2:1 (Ethanol:Acetaldehyde)20~60% (Ethanol Conversion)[10]

Table 2: Performance of Simulated Moving Bed Reactor (SMBR) for this compound Synthesis

ParameterRun 1Run 2Reference
CatalystAmberlyst-15Amberlyst-15[11]
Butanal Conversion (%)8894[11]
Raffinate Purity (%)6066[11]
Productivity (kg DEB/L/day)3.71.8[11]

Experimental Protocols

Detailed Methodology for this compound Synthesis using a Dean-Stark Apparatus

This protocol describes a common laboratory-scale synthesis of this compound, emphasizing the removal of water to drive the reaction to completion.

Materials:

  • Butanal (freshly distilled)

  • Anhydrous Ethanol (absolute)

  • p-Toluenesulfonic acid (p-TSA) or Amberlyst-15 resin

  • Toluene (or another suitable azeotroping solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.[2][12][13]

  • Charging Reactants: To the flask, add butanal (1.0 equivalent), anhydrous ethanol (a 3 to 4-fold molar excess), and a catalytic amount of p-TSA (e.g., 0.5 mol%) or Amberlyst-15 (e.g., 10% by weight of butanal).[2][3] Add toluene to the flask to a suitable volume and fill the Dean-Stark trap with toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.[2][5][14] Continue the reaction until no more water is collected in the trap, which indicates the reaction is approaching completion. The progress can also be monitored by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using a solid catalyst like Amberlyst-15, filter it off. The catalyst can often be washed with ethanol, dried, and reused.

    • If using a homogeneous catalyst like p-TSA, transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid.[2][5]

    • Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Mandatory Visualizations

Reaction_Pathway Figure 1: Acid-Catalyzed Formation of this compound Butanal Butanal Protonated_Butanal Protonated Butanal Butanal->Protonated_Butanal + H+ Ethanol1 Ethanol Hemiacetal Hemiacetal Protonated_Butanal->Hemiacetal + Ethanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Carbocation Resonance-Stabilized Carbocation Protonated_Hemiacetal->Carbocation - H2O H2O Water Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal + Ethanol Ethanol2 Ethanol DEB This compound Protonated_Acetal->DEB - H+ H_plus_out H+ H_plus_in H+

Caption: Acid-catalyzed reaction mechanism for this compound formation.

Experimental_Workflow Figure 2: Experimental Workflow for this compound Synthesis Start Start: Assemble Reaction Apparatus Charge_Reactants Charge Flask: Butanal, Ethanol, Catalyst, Toluene Start->Charge_Reactants Reflux Heat to Reflux & Collect Water (Dean-Stark Trap) Charge_Reactants->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Workup Work-up: Neutralize/Filter Catalyst, Wash with Water & Brine Monitor->Workup Reaction Complete Dry Dry Organic Layer (Anhydrous Na2SO4) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify by Fractional Distillation Concentrate->Purify End End: Pure this compound Purify->End

Caption: General experimental workflow for synthesis and purification.

References

Troubleshooting low conversion rates in acetalization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting acetalization reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the formation of acetals and ketals, with a primary focus on overcoming low conversion rates.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions for problems you may encounter during your experiments.

Q1: My acetalization reaction has a very low or no conversion. What are the primary causes and how can I fix this?

Low conversion is the most common issue in acetalization and typically stems from the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the starting materials.[1][2][3] Here are the most likely causes and their solutions:

  • Presence of Water: Acetal formation is an equilibrium reaction that produces water.[2][3] If this water is not removed, it will hydrolyze the acetal product back to the starting aldehyde or ketone, preventing the reaction from reaching completion.[3][4]

    • Solution: Actively remove water from the reaction mixture. Common methods include using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene, or adding a chemical dehydrating agent such as molecular sieves or trimethyl orthoformate.[3][4][5]

  • Catalyst Issues: The reaction is acid-catalyzed, and problems with the catalyst will halt the reaction.[4]

    • Inactive Catalyst: Brønsted or Lewis acid catalysts can be deactivated by moisture or impurities.[6]

    • Insufficient Catalyst: Too little catalyst will result in a very slow reaction rate.[6][7] Conversely, excessive acid can sometimes decrease yield by protonating the alcohol, reducing its nucleophilicity.[8][9]

    • Solution: Ensure all glassware is flame-dried and use anhydrous solvents and reagents.[6] Use an appropriate catalyst loading, typically ranging from catalytic amounts (0.1 mol%) to stoichiometric amounts depending on the catalyst and substrate.[8][9] Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like ZrCl₄.[1][10]

  • Suboptimal Temperature: Reaction temperature affects the rate of reaction.

    • Too Low: The reaction may be too slow to reach completion in a reasonable time.[6]

    • Too High: Can lead to side reactions or decomposition of starting materials.[6]

    • Solution: Gently heating the reaction, often to the reflux temperature of the solvent (e.g., toluene for Dean-Stark), can accelerate the reaction and aid in water removal.[11][12] For some systems, an optimal temperature must be determined experimentally.[13]

  • Incorrect Stoichiometry: The ratio of alcohol to the carbonyl compound is critical for driving the equilibrium.

    • Solution: According to Le Chatelier's principle, using a large excess of the alcohol can shift the equilibrium towards the acetal product.[14] This is a common and effective strategy, especially when water removal is difficult.[14][15][16] Using a diol (like ethylene glycol) to form a cyclic acetal is also entropically favored over using two separate alcohol molecules.[3]

Q2: The reaction starts but seems to stall before completion. How can I drive the equilibrium further toward the product?

A stalled reaction is a classic sign that the system has reached equilibrium prematurely. The key is to disrupt this equilibrium to favor product formation.

  • Aggressive Water Removal: Ensure your water removal method is efficient. If using a Dean-Stark trap, check that the azeotrope is forming and collecting in the trap.[17][18] For molecular sieves, ensure they are properly activated and used in sufficient quantity.[4]

  • Use Excess Alcohol/Diol: Increase the concentration of the alcohol or diol. This is one of the most effective ways to push the reaction to completion.[14]

  • Transacetalization: Consider using a reagent like an orthoester (e.g., trimethyl orthoformate).[3] The orthoester reacts with the water produced, effectively removing it from the system and generating more alcohol reactant in the process.[3][5]

Q3: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side products can arise from the starting materials or the product itself, especially under harsh conditions.

  • Self-Condensation of Aldehyde/Ketone: Aldehydes and ketones can undergo acid-catalyzed self-condensation reactions (e.g., aldol condensation).

    • Solution: Maintain a moderate reaction temperature. Sometimes, adding the carbonyl compound slowly to the reaction mixture can minimize its self-reaction.

  • Decomposition of Acid-Sensitive Groups: If your substrate contains other acid-sensitive functional groups (e.g., silyl ethers, Boc groups), they may be cleaved under the reaction conditions.[11]

    • Solution: Use milder acid catalysts like pyridinium p-toluenesulfonate (PPTS) or solid-supported acids like Amberlyst-15.[11] For extremely sensitive substrates, neutral conditions using catalysts like specific thiourea derivatives may be necessary.[19]

Q4: How can I effectively monitor the progress of my acetalization reaction?

Monitoring the reaction is crucial to determine when it has reached completion and to avoid unnecessary heating that could lead to side reactions.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy method to qualitatively follow the disappearance of the starting carbonyl compound. A ketone-specific stain like 2,4-dinitrophenylhydrazine (DNP) can be very effective.[18]

  • Gas Chromatography (GC): GC is an excellent quantitative method for monitoring the reaction. It can separate the starting materials from the acetal product, allowing you to calculate the conversion over time.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the aldehyde proton signal or the appearance of the characteristic acetal proton signals.[7][20] Desktop NMR spectrometers can even allow for real-time monitoring.[7][20]

Data on Acetalization Reaction Conditions

The following tables summarize quantitative data from various studies, illustrating the impact of different experimental parameters on reaction outcomes.

Table 1: Effect of Catalyst and Conditions on Glycerol Acetalization

Carbonyl Source Catalyst Temperature (°C) Time Conversion/Yield Selectivity Reference
Benzaldehyde p-Toluenesulfonic acid (Microwave) 140 15 min 67% Conversion 47% Dioxolane, 53% Dioxane [1]
Benzaldehyde [BPy]HSO₄ 25 2 h 99.8% Yield - [1]
Cyclohexanone [MeSO₃bmim][MeSO₄] 120 2 h 87% Conversion 31% Product A, 61% Product B [1]

| Acetone | TiO₂–SiO₂ | 90 | - | 95% Conversion | 90% 5-membered ring ketal |[1] |

Table 2: Effect of Acid Catalyst Loading on Acetalization of trans-Cinnamaldehyde

Catalyst (HCl) Loading (mol %) Time Conversion (%) Notes Reference
0.005 20 min >80% Reaction proceeds well even with trace acid. [8][9]
0.03 - 30 20 min >95% A wide range of catalyst loading is effective. [8][9]

| 600 | 20 min | 6% | Excess acid inhibits the reaction. |[8][9] |

Visualizing the Troubleshooting Process

The following workflow provides a logical path for diagnosing and solving low conversion rates in acetalization reactions.

Troubleshooting_Workflow start Low Conversion in Acetalization Reaction check_equilibrium Is water being effectively removed? start->check_equilibrium implement_h2o_removal Action: Implement or improve water removal (Dean-Stark, Mol. Sieves) check_equilibrium->implement_h2o_removal No check_stoichiometry Are you using excess alcohol/diol? check_equilibrium->check_stoichiometry Yes implement_h2o_removal->check_stoichiometry increase_alcohol Action: Increase alcohol/diol concentration (2-10 eq.) check_stoichiometry->increase_alcohol No check_catalyst Is the catalyst active and at the correct loading? check_stoichiometry->check_catalyst Yes increase_alcohol->check_catalyst optimize_catalyst Action: Use anhydrous reagents. Optimize catalyst loading. Consider a different acid. check_catalyst->optimize_catalyst No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes optimize_catalyst->check_temp optimize_temp Action: Adjust temperature. (e.g., reflux to aid azeotrope) check_temp->optimize_temp No success Problem Solved: High Conversion Achieved check_temp->success Yes optimize_temp->success

Caption: Troubleshooting workflow for low acetalization conversion.

Visualizing the Reaction Mechanism

Understanding the mechanism highlights the critical, reversible, water-producing steps that must be controlled.

Acetalization_Mechanism carbonyl Aldehyde/Ketone (R₂C=O) protonated_carbonyl Protonated Carbonyl (R₂C=OH⁺) carbonyl->protonated_carbonyl  Catalyst Activation hemiacetal Hemiacetal (R₂C(OH)(OR')) protonated_carbonyl->hemiacetal  Nucleophilic Attack protonated_hemiacetal Protonated Hemiacetal (R₂C(OH₂⁺)(OR')) hemiacetal->protonated_hemiacetal  Protonation carbocation Carbocation (R₂C⁺-OR') protonated_hemiacetal->carbocation  Water Loss (Key Equilibrium Step) H2O - H₂O protonated_hemiacetal->H2O protonated_acetal Protonated Acetal (R₂C(OR')(OR'H⁺)) carbocation->protonated_acetal  Nucleophilic Attack acetal Acetal (R₂C(OR')₂) protonated_acetal->acetal  Deprotonation H_plus3 - H⁺ protonated_acetal->H_plus3 H_plus1 H⁺ H_plus1->carbonyl ROH1 R'OH ROH1->protonated_carbonyl H_plus2 H⁺ H_plus2->hemiacetal ROH2 R'OH ROH2->carbocation

Caption: Acid-catalyzed acetal formation mechanism.

Key Experimental Protocols

Protocol 1: General Acetalization with Dean-Stark Water Removal

This protocol is suitable for most aldehydes and ketones and uses azeotropic distillation to remove water.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Alcohol or Diol (e.g., ethylene glycol, 2.0-5.0 eq)

  • Anhydrous toluene (solvent)

  • Acid catalyst (e.g., p-TsOH, 0.01-0.05 eq)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer.

Procedure:

  • Setup: Assemble the flame-dried glassware consisting of a round-bottom flask, Dean-Stark trap, and reflux condenser under a nitrogen or argon atmosphere.[12]

  • Reagents: To the flask, add the aldehyde or ketone, the alcohol/diol, anhydrous toluene, and a magnetic stir bar.

  • Fill Trap: Fill the Dean-Stark trap with anhydrous toluene.

  • Catalyst: Add the acid catalyst to the stirring solution.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the trap.[18] Since water is denser than toluene, it will sink to the bottom of the trap while the toluene overflows back into the reaction flask.[17]

  • Monitoring: Continue refluxing until no more water collects in the trap. Monitor the reaction progress by TLC or GC.[18][21]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a mild base (e.g., saturated NaHCO₃ solution or triethylamine) to neutralize the acid catalyst.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation as needed.

Protocol 2: Acetalization using Molecular Sieves

This method is useful for smaller-scale reactions or when a Dean-Stark apparatus is impractical.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Alcohol or Diol (2.0-10.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Acid catalyst (e.g., p-TsOH, 0.01-0.05 eq)

  • Activated 4Å molecular sieves

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Activation of Sieves: Activate the 4Å molecular sieves by heating them in a flask under high vacuum with a heat gun or in an oven at >200°C for several hours. Allow to cool to room temperature under an inert atmosphere.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the activated molecular sieves.

  • Reagents: Add the anhydrous solvent, the aldehyde or ketone, the alcohol/diol, and a magnetic stir bar.

  • Catalyst: Add the acid catalyst to the stirring suspension.

  • Reaction: Stir the reaction at room temperature or with gentle heating. The molecular sieves will trap the water as it is formed.[4]

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction may take several hours to reach completion.

  • Workup: Once complete, filter off the molecular sieves. Quench the filtrate with a mild base (e.g., a few drops of triethylamine).

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified as described in Protocol 1.

Protocol 3: Monitoring Reaction Progress using Gas Chromatography (GC)

Procedure:

  • Sample Preparation: At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a quenching agent (e.g., a drop of triethylamine or saturated NaHCO₃ solution) to stop the reaction.

  • Analysis: Inject a small volume (e.g., 1 µL) of the quenched sample into the GC.

  • Data Interpretation: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and the acetal product based on their retention times (determined by running standards if necessary). Calculate the percent conversion by comparing the peak area of the product to the total area of the starting material and product.[21]

References

Technical Support Center: Purification of Crude 1,1-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1,1-diethoxybutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound mixture?

A1: A crude this compound mixture, typically synthesized from butyraldehyde and ethanol in the presence of an acid catalyst, is likely to contain the following impurities:

  • Unreacted Starting Materials: Butyraldehyde and ethanol are common impurities due to incomplete reaction.

  • Water: Water is a byproduct of the acetal formation reaction.

  • Hemiacetal Intermediate: Butyraldehyde ethyl hemiacetal may be present as an unstable intermediate.

  • Side-Reaction Products: Depending on the reaction conditions, side products from aldol condensation of butyraldehyde or ether formation from ethanol may be present in trace amounts.

Q2: Why is it crucial to remove these impurities?

A2: The presence of impurities can affect the stability, reactivity, and overall quality of the final product. For instance, residual acid can catalyze the hydrolysis of the acetal back to the aldehyde and alcohol, especially in the presence of water. Unreacted aldehyde can undergo side reactions, and the presence of water can be detrimental in subsequent moisture-sensitive reactions.

Q3: What are the primary methods for purifying crude this compound?

A3: The most common and effective methods for purifying this compound are:

  • Fractional Distillation: This technique is highly effective for separating this compound from less volatile and more volatile impurities based on differences in their boiling points.

  • Liquid-Liquid Extraction: This method is useful for removing water-soluble impurities like ethanol, residual acid, and unreacted butyraldehyde (by converting it to a water-soluble bisulfite adduct).

Q4: What is the boiling point of this compound?

A4: The boiling point of this compound is approximately 143 °C at atmospheric pressure (760 mmHg)[1][2][3]. This physical property is central to its purification by distillation.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity of this compound After a Single Distillation

  • Question: I performed a simple distillation, but the purity of my this compound is still low. What could be the reason?

  • Answer: Simple distillation is often insufficient to separate liquids with close boiling points. Unreacted ethanol (boiling point ~78 °C) and butyraldehyde (boiling point ~75 °C) are significantly more volatile than this compound (boiling point ~143 °C) and should be removable by simple distillation. However, if other impurities with boiling points closer to that of the product are present, or if the initial concentration of impurities is very high, fractional distillation is necessary for a better separation.

Issue 2: The Distillate is Cloudy

  • Question: My collected this compound is cloudy. What does this indicate?

  • Answer: A cloudy distillate usually indicates the presence of water. This can happen if the crude mixture was not adequately dried before distillation or if there are leaks in the distillation apparatus allowing atmospheric moisture to enter. It is recommended to dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

Issue 3: Low Yield of this compound After Purification

  • Question: I'm experiencing a significant loss of product during purification. What are the potential causes?

  • Answer: Low yield can result from several factors:

    • Hydrolysis: If any acidic residue is present, the acetal can hydrolyze back to butyraldehyde and ethanol, especially during heating in the distillation process. It is crucial to neutralize and remove any acid catalyst before distillation.

    • Inefficient Distillation: A poor distillation setup, such as inadequate insulation of the distillation column, can lead to product loss.

    • Multiple Extractions: While necessary, each liquid-liquid extraction step can lead to some loss of the desired product in the aqueous phase.

Issue 4: The Distillation is Very Slow or Stalls

  • Question: The distillation is proceeding very slowly, or the vapor is not reaching the condenser. What should I do?

  • Answer: This issue can be caused by:

    • Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the liquid at a steady rate. Ensure the heating mantle is set to an appropriate temperature.

    • Poor Insulation: The distillation column and head should be well-insulated (e.g., with glass wool or aluminum foil) to prevent heat loss and ensure the vapor reaches the condenser.

    • Vacuum Leaks (for vacuum distillation): If performing a vacuum distillation, check all joints and connections for leaks.

Experimental Protocols

Method 1: Purification by Liquid-Liquid Extraction followed by Fractional Distillation

This is a comprehensive method to remove both water-soluble and other volatile impurities.

Part A: Liquid-Liquid Extraction

  • Neutralization: Transfer the crude this compound mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid catalyst. Gently swirl and vent the funnel frequently to release any evolved CO₂ gas.

  • Washing: Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer with brine (saturated aqueous NaCl solution) to help remove dissolved water and some water-soluble impurities.

  • Aldehyde Removal (Optional but Recommended): To remove unreacted butyraldehyde, wash the organic layer with a freshly prepared 10% aqueous sodium bisulfite (NaHSO₃) solution. The aldehyde will form a water-soluble bisulfite adduct. Shake the funnel for 5-10 minutes. Separate and discard the aqueous layer. Wash the organic layer again with brine.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Part B: Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus. A Vigreux column is suitable for this separation. Ensure all glassware is dry.

  • Distillation: Filter the dried organic layer into the distillation flask. Add a few boiling chips or a magnetic stir bar. Heat the flask gently.

  • Fraction Collection:

    • Collect the initial fraction, which will primarily consist of residual ethanol and other low-boiling impurities, at a temperature below 140 °C.

    • Once the temperature stabilizes at approximately 143 °C, change the receiving flask to collect the pure this compound.

    • Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distillation flask to avoid distilling to dryness.

Quantitative Data Summary

The following table provides a hypothetical comparison of the purity and yield of this compound before and after purification using the described methods. Actual results may vary depending on the initial purity of the crude mixture and the efficiency of the experimental setup.

Purification StagePurity of this compound (by GC-MS)Typical YieldKey Impurities Removed
Crude Mixture75-85%N/AButyraldehyde, Ethanol, Water
After Liquid-Liquid Extraction90-95%~90%Residual acid, most of the unreacted ethanol and butyraldehyde, and water
After Fractional Distillation>99%~80% (overall)Remaining volatile impurities

Visualizations

Experimental Workflow for Purification

PurificationWorkflow crude Crude this compound (Contains Butyraldehyde, Ethanol, Water, Acid) extraction Liquid-Liquid Extraction crude->extraction neutralization 1. Neutralization (Saturated NaHCO₃) extraction->neutralization Step 1 wash1 2. Brine Wash (Saturated NaCl) neutralization->wash1 Step 2 aldehyde_removal 3. Aldehyde Removal (10% NaHSO₃) wash1->aldehyde_removal Step 3 wash2 4. Final Brine Wash aldehyde_removal->wash2 Step 4 drying Drying (Anhydrous MgSO₄) wash2->drying distillation Fractional Distillation drying->distillation impurities_low_bp Low-Boiling Impurities (Ethanol, etc.) distillation->impurities_low_bp Fraction 1 product Pure this compound (>99%) distillation->product Fraction 2 (Product)

Purification workflow for this compound.
Logical Relationship for Troubleshooting Low Purity

TroubleshootingPurity start Low Purity of This compound check_impurities Identify Impurities (e.g., via GC-MS or NMR) start->check_impurities high_bp_impurities Impurities with Boiling Points Close to Product? check_impurities->high_bp_impurities low_bp_impurities High Concentration of Low-Boiling Impurities? check_impurities->low_bp_impurities hydrolysis_product Presence of Butyraldehyde and Ethanol? check_impurities->hydrolysis_product fractional_distillation Action: Perform Fractional Distillation high_bp_impurities->fractional_distillation Yes pre_purification Action: Perform Pre-purification (e.g., Extraction) low_bp_impurities->pre_purification Yes neutralize_wash Action: Neutralize and Wash Before Distillation hydrolysis_product->neutralize_wash Yes

Troubleshooting low purity issues.

References

Validation & Comparative

A Comparative Analysis of 1,1-Diethoxybutane and 1,1-Dimethoxybutane as Diesel Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Fuel and Engine Technology

The pursuit of cleaner and more efficient combustion in diesel engines has led to extensive research into various fuel additives. Among these, oxygenated compounds, particularly acetals, have garnered significant interest due to their potential to reduce harmful emissions. This guide provides a comparative overview of two such acetals: 1,1-diethoxybutane and 1,1-dimethoxybutane, for an audience of researchers, scientists, and professionals in fuel and drug development. While direct comparative experimental data is limited in publicly available literature, this document synthesizes available information on their properties and potential performance, and outlines the necessary experimental protocols for a comprehensive evaluation.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of these molecules, which influence their behavior as fuel components.

PropertyThis compound1,1-Dimethoxybutane
Molecular Formula C8H18O2C6H14O2
Molecular Weight 146.23 g/mol [1]118.17 g/mol
Boiling Point 143-144 °C[2]111.9 °C
Density 0.829 g/mL at 20 °C[2]0.84 g/cm³
Flash Point 30 °C[3]10.1 °C
Oxygen Content (by mass) ~21.9%~27.1%

Performance as Diesel Fuel Additives: A Comparative Overview

This compound has been identified as a promising biofuel additive.[4][5] Research suggests it can enhance several key fuel properties, including cetane number, lubricity, biodegradability, and flash point.[2][4] A higher cetane number leads to a shorter ignition delay, which can contribute to smoother combustion and potentially lower nitrogen oxide (NOx) emissions. Improved lubricity is crucial for protecting fuel injection systems from wear. The higher flash point of this compound compared to some other oxygenates makes it a safer option for blending with diesel fuel.[5]

1,1-Dimethoxybutane , on the other hand, is less studied as a fuel additive. Its lower boiling point and flash point compared to this compound might present challenges in terms of fuel blend stability and safety. However, its higher oxygen content could theoretically lead to more significant reductions in particulate matter (PM) and smoke emissions, as the additional oxygen can promote more complete combustion. Studies on a related, smaller acetal, dimethoxymethane (DMM), have shown significant reductions in soot and particulate emissions when blended with diesel fuel.

It is critical to note that without direct experimental data for 1,1-dimethoxybutane's performance in a diesel engine, any comparison remains speculative.

Experimental Protocols for Performance and Emission Analysis

To generate the necessary comparative data, a standardized set of experiments should be conducted. The following protocols are standard in the field of engine and fuel research.

Engine and Fuel Preparation
  • Test Engine: A single-cylinder, direct-injection (DI) diesel engine, compliant with relevant emissions standards, should be used. The engine should be equipped with sensors for in-cylinder pressure, temperature, and exhaust gas analysis.

  • Fuel Blends: Test fuels should be prepared by blending a standard reference diesel fuel (e.g., ULSD) with varying percentages (e.g., 5%, 10%, 20% by volume) of this compound and 1,1-dimethoxybutane. The properties of the blends, such as density, viscosity, and cetane number, should be measured.

Performance and Combustion Analysis
  • Engine Performance Test:

    • Objective: To evaluate the effect of the additives on engine power, torque, and fuel consumption.

    • Methodology: The engine is operated at various steady-state speed and load conditions. Key parameters to be measured include:

      • Brake power and torque.

      • Brake specific fuel consumption (BSFC).

      • Brake thermal efficiency (BTE).

  • Combustion Analysis:

    • Objective: To analyze the in-cylinder combustion process.

    • Methodology: In-cylinder pressure data is recorded for a series of consecutive engine cycles. This data is used to calculate:

      • Heat release rate (HRR).

      • Ignition delay.

      • Combustion duration.

Emission Analysis
  • Gaseous Emissions Measurement:

    • Objective: To quantify the emissions of regulated gaseous pollutants.

    • Methodology: Exhaust gas is sampled and analyzed using a gas analyzer to measure concentrations of:

      • Nitrogen oxides (NOx).

      • Carbon monoxide (CO).

      • Unburned hydrocarbons (HC).

  • Particulate Matter (Smoke) Measurement:

    • Objective: To measure the concentration of particulate matter in the exhaust.

    • Methodology:

      • Smoke Opacity: Measured using an opacimeter.

      • Particulate Mass Concentration: Measured using a gravimetric method where exhaust is passed through a filter paper, and the mass of the collected particulate is determined.

Logical Workflow for Additive Comparison

The following diagram illustrates the logical workflow for a comprehensive comparison of these two fuel additives.

FuelAdditiveComparison cluster_0 Additive Selection and Characterization cluster_1 Fuel Blending and Engine Setup cluster_2 Experimental Testing cluster_3 Data Analysis and Comparison Additive1 This compound PhysicoChem Physicochemical Analysis (Density, Viscosity, Flash Point, etc.) Additive1->PhysicoChem Additive2 1,1-Dimethoxybutane Additive2->PhysicoChem Blending Prepare Diesel Blends (e.g., 5%, 10%, 20%) PhysicoChem->Blending EngineSetup Calibrate Test Engine Blending->EngineSetup PerformanceTest Engine Performance Tests (Power, Torque, BSFC, BTE) EngineSetup->PerformanceTest CombustionAnalysis Combustion Analysis (HRR, Ignition Delay) EngineSetup->CombustionAnalysis EmissionsTest Emissions Measurement (NOx, CO, HC, Smoke) EngineSetup->EmissionsTest DataAnalysis Analyze and Compare Results PerformanceTest->DataAnalysis CombustionAnalysis->DataAnalysis EmissionsTest->DataAnalysis Conclusion Draw Conclusions on Additive Efficacy DataAnalysis->Conclusion

Caption: Logical workflow for comparing fuel additives.

Conclusion

Based on the available information, this compound shows considerable promise as a diesel fuel additive, with potential benefits for cetane number, lubricity, and safety. The case for 1,1-dimethoxybutane is less clear due to a lack of specific research on its performance in diesel engines. Its higher oxygen content suggests a potential for significant smoke and particulate matter reduction, but this needs to be verified through rigorous experimental testing. The outlined experimental protocols provide a clear framework for researchers to conduct a comprehensive and direct comparison of these two additives, which would be a valuable contribution to the field of fuel science and technology. Such research is essential to fully understand their respective advantages and disadvantages and to determine their viability as next-generation diesel fuel components.

References

Comparison of different catalysts for 1,1-Diethoxybutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,1-diethoxybutane, an important acetal with applications as a fuel additive and a protecting group in organic synthesis, is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to facilitate the selection of the most effective catalyst for this transformation. The primary route for this synthesis is the acid-catalyzed reaction of butyraldehyde with ethanol.

Performance Comparison of Catalysts

The efficiency of a catalyst in the synthesis of this compound is determined by factors such as conversion of reactants, selectivity towards the desired acetal, and the reaction conditions required. Below is a summary of the performance of different classes of catalysts.

Catalyst TypeCatalyst ExampleReactant Conversion (%)Selectivity (%)Reaction ConditionsKey AdvantagesPotential Limitations
Homogeneous Acid p-Toluenesulfonic Acid (p-TSA)HighHighTypically reflux temperatureHigh activity, low costDifficult to separate from product, corrosive, generates acidic waste
Ion-Exchange Resin Amberlyst-47~40-50% (at equilibrium)[1]High60°C, 1 wt% catalyst loading[2]Easily separable, reusable, non-corrosiveLower thermal stability compared to inorganic solids, potential for pore blockage
Ion-Exchange Resin Amberlyst-15High (in related acetalizations)[3]High (in related acetalizations)[3]Room temperature to reflux[3]Widely used, well-characterized, effective for various acetalizations[3]Performance can be affected by solvent and water content
Zeolite H-Beta (Hβ)High (for butyraldehyde with glycol)[4]High (for butyraldehyde with glycol)[4]Mild conditions[4]High thermal stability, shape selectivity, regenerableCan be susceptible to deactivation by coking, acidity can vary
Zeolite H-YHigh (for acetaldehyde with ethanol)~100% (for 1,1-diethoxyethane)20°CHigh activity of Brønsted acid sitesActivity can be influenced by the Si/Al ratio and preparation method
Ionic Liquid Sulfonic Acid Functionalized ILsHigh (in related reactions)[5][6]High (in related reactions)[5][6]80-120°C[7][8]Tunable properties, potential for high activity and selectivity, recyclable[5]Higher cost, potential viscosity issues, requires specific workup procedures

Experimental Protocols

Detailed methodologies for the synthesis of this compound using representative catalysts are provided below.

Synthesis of this compound using Amberlyst-47 (Heterogeneous Catalyst)

Materials:

  • Butyraldehyde (Reagent Grade)

  • Ethanol (Anhydrous)

  • Amberlyst-47 ion-exchange resin

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add butyraldehyde (e.g., 0.5 mol) and anhydrous ethanol (e.g., 1.0 mol, 2:1 molar ratio of ethanol to butyraldehyde).

  • Add Amberlyst-47 catalyst (1% by weight of the total reactants).

  • The mixture is stirred and heated to 60°C using a heating mantle.[2]

  • The reaction is monitored by Gas Chromatography (GC) until equilibrium is reached (typically within 1-2 hours). At equilibrium, the mixture is expected to contain approximately 40.1 wt% this compound, 30.8 wt% ethanol, 24.1 wt% butyraldehyde, and 5.0 wt% water.[2]

  • After the reaction, the mixture is cooled to room temperature.

  • The Amberlyst-47 catalyst is separated by simple filtration.

  • The filtrate, containing this compound, unreacted starting materials, and water, is then subjected to purification, typically by distillation.

Synthesis of this compound using p-Toluenesulfonic Acid (Homogeneous Catalyst)

Materials:

  • Butyraldehyde (Reagent Grade)

  • Ethanol (Anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine butyraldehyde (e.g., 0.5 mol) and anhydrous ethanol (e.g., 1.5 mol, 3:1 molar ratio).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.005 mol).

  • The mixture is heated to reflux with vigorous stirring. The water formed during the reaction is collected in the Dean-Stark trap to drive the equilibrium towards the product.

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and transferred to a separatory funnel.

  • The organic layer is washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield pure this compound.

Visualizing the Process

To better understand the chemical transformation and the experimental procedure, the following diagrams are provided.

ReactionMechanism cluster_step1 Step 1: Protonation of Butyraldehyde cluster_step2 Step 2: Nucleophilic Attack by Ethanol cluster_step3 Step 3: Protonation and Water Elimination cluster_step4 Step 4: Second Nucleophilic Attack cluster_step5 Step 5: Deprotonation to Yield Acetal Butyraldehyde Butyraldehyde ProtonatedButyraldehyde Protonated Butyraldehyde (activated) Butyraldehyde->ProtonatedButyraldehyde + H+ (from catalyst) Hemiacetal Hemiacetal ProtonatedButyraldehyde->Hemiacetal Ethanol1 Ethanol Ethanol1->Hemiacetal ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Carbocation Resonance-stabilized Carbocation ProtonatedHemiacetal->Carbocation - H2O Water Water ProtonatedHemiacetal->Water ProtonatedAcetal Protonated Acetal Carbocation->ProtonatedAcetal Ethanol2 Ethanol Ethanol2->ProtonatedAcetal Acetal This compound ProtonatedAcetal->Acetal Catalyst_regen H+ (regenerated catalyst) ProtonatedAcetal->Catalyst_regen - H+

Caption: Acid-catalyzed mechanism for this compound formation.

ExperimentalWorkflow Reactants Charge Butyraldehyde and Ethanol into Reactor Catalyst Add Catalyst (e.g., Amberlyst-47) Reactants->Catalyst Reaction Heat and Stir Reaction Mixture (e.g., 60°C) Catalyst->Reaction Monitoring Monitor Reaction Progress (e.g., by GC) Reaction->Monitoring Cooling Cool Reaction Mixture to Room Temperature Monitoring->Cooling Separation Separate Catalyst (Filtration for Heterogeneous) Cooling->Separation Purification Purify Product (Distillation) Separation->Purification Product This compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

References

Navigating Purity Analysis of 1,1-Diethoxybutane: A Comparative Guide to GC-MS, qNMR, and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC)—for confirming the purity of 1,1-Diethoxybutane, a versatile acetal used in various chemical syntheses.

This publication delves into the experimental protocols for each method, presents a comparative analysis of their performance, and offers guidance on selecting the most appropriate technique based on specific analytical requirements.

At a Glance: Comparing Analytical Techniques

The selection of an analytical method for purity assessment hinges on factors such as the nature of the analyte, the expected impurities, and the desired level of sensitivity and accuracy. Below is a summary of the key performance characteristics of GC-MS, qNMR, and HPLC for the analysis of this compound.

Analytical TechniquePrincipleDetects this compound Directly?Common Impurities DetectedKey AdvantagesKey Limitations
GC-MS Separation by volatility and boiling point, followed by mass-based identification and quantification.YesButyraldehyde, Ethanol, Triethyl orthoformate, other volatile organic compounds.High sensitivity and selectivity for volatile impurities, provides structural information for unknown identification.Not suitable for non-volatile or thermally labile impurities.
qNMR Absorption of radio waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.YesA wide range of organic and inorganic impurities containing NMR-active nuclei.Absolute quantification without the need for specific impurity reference standards, non-destructive.Lower sensitivity compared to GC-MS for trace impurities, requires a relatively pure internal standard.
HPLC-UV Separation based on polarity and interaction with a stationary phase.No (requires derivatization or alternative detector)Chromophoric impurities.Well-suited for non-volatile or thermally labile impurities.This compound and its common impurities lack a UV chromophore, necessitating derivatization or specialized detectors (e.g., RID, ELSD), which can add complexity and may have lower sensitivity.

In-Depth Analysis of Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound. The method separates the components of a sample based on their boiling points and polarities, and the mass spectrometer provides definitive identification and quantification.

Common Impurities: The primary impurities in this compound typically arise from its synthesis, which involves the reaction of butyraldehyde and ethanol in the presence of an acid catalyst and a dehydrating agent like triethyl orthoformate. Therefore, the most probable impurities are:

  • Butyraldehyde: Unreacted starting material.

  • Ethanol: Unreacted starting material.

  • Triethyl orthoformate: Dehydrating agent and potential reactant.

  • Water: Byproduct of the reaction.

  • Side-reaction products: Such as products of butyraldehyde self-condensation.

GC-MS can effectively separate and quantify these volatile impurities.

Quantitative Nuclear Magnetic Resonance (qNMR): An Orthogonal Approach

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination. It offers a distinct advantage over chromatographic techniques as it is a direct method that does not rely on the separation of components. The signal intensity in an NMR spectrum is directly proportional to the number of protons (in ¹H qNMR) contributing to that signal, allowing for the absolute quantification of the main component and any visible impurities against a certified internal standard.

This technique is particularly valuable for detecting impurities that may not be volatile or are present in a complex matrix, which can be challenging for GC-MS.

High-Performance Liquid Chromatography (HPLC): A Less Direct but Valuable Tool

Standard HPLC with UV detection is not ideal for the direct analysis of this compound and its common impurities because they lack a chromophore (a part of a molecule that absorbs UV-Visible light). However, HPLC can be a valuable tool under specific circumstances:

  • Derivatization: The impurities, particularly the starting material butyraldehyde, can be reacted with a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazone is brightly colored and can be readily detected by a UV detector. This approach is highly sensitive for aldehyde impurities.

  • Alternative Detectors: HPLC systems equipped with universal detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can detect non-chromophoric compounds like this compound. However, these detectors often have lower sensitivity and can be less robust than UV detectors.

Experimental Protocols

GC-MS Analysis Protocol

A validated GC-MS method is crucial for the reliable quantification of this compound and its volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

  • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of target impurities.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., dichloromethane).

  • Prepare calibration standards of this compound and expected impurities (butyraldehyde, ethanol) in the same solvent.

Quantitative ¹H NMR (qNMR) Protocol

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte or impurity signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow

To better understand the logical flow of the GC-MS analysis, the following diagram illustrates the key steps from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Solvent start->dissolve inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram mass_spectra Obtain Mass Spectra detect->mass_spectra quantify Quantify Purity chromatogram->quantify mass_spectra->quantify

Caption: Workflow for GC-MS purity analysis of this compound.

Conclusion

For the routine quality control of this compound, GC-MS stands out as the most effective technique due to its high sensitivity and selectivity for the primary analyte and its likely volatile impurities. It provides both quantitative purity data and qualitative identification of unknown volatile contaminants.

qNMR serves as an excellent orthogonal method for an independent and absolute purity assessment. Its ability to quantify without specific impurity standards makes it a powerful tool for method validation and for analyzing batches where unexpected impurities may be present.

While HPLC-UV is less direct for this specific application, it can be a valuable supplementary technique, particularly for the highly sensitive detection of aldehydic impurities after derivatization.

The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the need for routine screening, in-depth impurity profiling, or orthogonal method validation. For comprehensive quality assurance, a combination of GC-MS and qNMR provides the most robust and reliable assessment of this compound purity.

Validating the Structure of 1,1-Diethoxybutane: A Comparative NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of chemical compounds is a foundational aspect of ensuring data integrity and reproducibility. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data of 1,1-diethoxybutane against potential synthetic precursors and impurities, offering a robust methodology for its structural validation.

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. This guide details the expected ¹H and ¹³C NMR spectral characteristics of this compound. By comparing this data with the spectra of potential starting materials and by-products, such as butanal, ethanol, and 1-butanol, a clear and decisive structural confirmation can be achieved. The presented data, summarized in comparative tables, alongside a detailed experimental protocol and a logical workflow for analysis, serves as a practical resource for researchers engaged in organic synthesis and characterization.

Comparative NMR Data Analysis

The structural identity of this compound can be unequivocally confirmed by analyzing its ¹H and ¹³C NMR spectra and comparing them to the spectra of potential reactants and byproducts. The following tables summarize the expected and experimentally determined chemical shifts (δ) in parts per million (ppm), signal multiplicities, and integration values.

¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound (Predicted) a (CH)~4.4Triplet (t)1H
b (OCH₂)~3.5Quartet (q)4H
c (CH₂)~1.5Multiplet (m)2H
d (OCH₂CH₃ )~1.2Triplet (t)6H
e (CH₂CH₃ )~0.9Triplet (t)3H
Butanal Aldehyde (CHO)~9.8Triplet (t)1H
α-CH₂~2.4Multiplet (m)2H
β-CH₂~1.6Sextet2H
γ-CH₃~0.9Triplet (t)3H
Ethanol OH~2.6 (variable)Singlet (s)1H
CH₂~3.7Quartet (q)2H
CH₃~1.2Triplet (t)3H
1-Butanol OH~1.9 (variable)Singlet (s)1H
α-CH₂~3.6Triplet (t)2H
β-CH₂~1.5Multiplet (m)2H
γ-CH₂~1.4Multiplet (m)2H
δ-CH₃~0.9Triplet (t)3H

¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) C H(OEt)₂~103
OC H₂CH₃~60
C H₂CH₂CH₃~36
OCH₂C H₃~19
CH₂C H₂CH₃~14
C H₃~14
Butanal C HO~202
α-C H₂~46
β-C H₂~16
γ-C H₃~14
Ethanol C H₂OH~58
C H₃~18
1-Butanol C H₂OH~62
β-C H₂~35
γ-C H₂~19
δ-C H₃~14

Experimental Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural validation of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of CDCl₃ containing TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Spectral width: ~240 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 128-1024 (or more, depending on sample concentration)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integrations to assign the signals to the respective protons and carbons of the molecule.

Workflow for NMR-based Structural Validation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

NMR_Validation_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Validation Sample This compound Sample Preparation Dissolve Sample in Solvent Sample->Preparation Solvent CDCl3 with TMS Solvent->Preparation Acquire_1H Acquire 1H NMR Spectrum Preparation->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Preparation->Acquire_13C Process_Spectra Fourier Transform & Phasing Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Calibrate Calibrate to TMS (0 ppm) Process_Spectra->Calibrate Analyze_Multiplicity Analyze Multiplicities Process_Spectra->Analyze_Multiplicity Integrate Integrate 1H Signals Calibrate->Integrate Analyze_Shifts Analyze Chemical Shifts Calibrate->Analyze_Shifts Analyze_Integration Analyze 1H Integration Integrate->Analyze_Integration Compare_Data Compare with Expected Data & Alternatives Analyze_Shifts->Compare_Data Analyze_Multiplicity->Compare_Data Analyze_Integration->Compare_Data Validation Structure Validated Compare_Data->Validation

A Comparative Analysis of Acetal-Based Biofuel Additives for Enhanced Diesel Performance

Author: BenchChem Technical Support Team. Date: December 2025

The imperative to reduce reliance on fossil fuels and mitigate the environmental impact of diesel engines has spurred significant research into renewable biofuel additives. Among the most promising candidates are acetal-based oxygenates, which can be derived from biomass sources like glycerol, a byproduct of biodiesel production. These additives have demonstrated considerable potential for improving fuel properties and reducing harmful emissions. This guide provides a comparative study of two primary classes of acetal additives: Dimethoxymethane (DMM) and glycerol-derived acetals, supported by experimental data from various studies.

Performance Data Summary

The efficacy of acetal-based additives is evaluated based on their impact on key fuel properties and engine performance metrics. The following tables summarize quantitative data from studies on DMM and various glycerol acetals when blended with diesel or biodiesel fuels.

Table 1: Comparative Effects of Acetal Additives on Physicochemical Fuel Properties

PropertyBase FuelAdditive & Blend RatioResultReference
Cetane Number DieselDiesel + Acetal EsterIncreased from 45.6 to 49.4[1]
Biodiesel (Soybean Methyl Ester)---48 - 67
Kinematic Viscosity BiodieselBiodiesel + (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acetateImproved (Decreased)[2]
Flash Point BiodieselBiodiesel + SolketalSignificantly Decreased[1]
BiodieselBiodiesel + (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acetateMeets EN 14214 & ASTM D6751 standards[2]
Oxidation Stability BiodieselBiodiesel + Glycerol AcetalsImproved[1][2]
Pour Point Animal Fat BiodieselBiodiesel + 5 vol.% Butanal-derived Glycerol AcetalReduced by 5°C[1]
Cold Filter Plugging Point (CFPP) BiodieselBiodiesel + Glycerol AcetalsReduced[2]

Table 2: Comparative Effects of Acetal Additives on Engine Performance and Emissions

ParameterAdditive & Blend RatioEngine TypeKey FindingsReference
Particulate Matter (PM) / Smoke 16.6% DMM in Diesel1.8 L IDI Turbo-diesel36±8% reduction in PM mass[3]
5 vol.% Glycerol Butyl Acetal in DieselEuro II Vehicle~21% reduction in PM emissions[4]
5 vol.% Glycerol Ethyl Acetal in DieselEuro II Vehicle~19% reduction in PM emissions[4]
20% DMM in DieselSingle-cylinder DI DieselSignificant reduction in smoke[5][6]
Nitrogen Oxides (NOx) DMM Blends in DieselSingle-cylinder DI DieselIncreased due to higher in-cylinder temperature[5]
Diesel + Acetal EsterNot SpecifiedNOx reduction observed[1]
Carbon Monoxide (CO) Up to 50% DMM in DieselDirect-injection DieselSignificant reduction[7]
20% DMM in DieselSingle-cylinder DI DieselConsiderable reduction[5]
Hydrocarbons (HC) Up to 50% DMM in DieselDirect-injection DieselIncreased[7]
20% DMM in DieselSingle-cylinder DI DieselReduced considerably[5]
Brake Thermal Efficiency (BTE) Up to 50% DMM in DieselDirect-injection DieselSlight increase[7]
20% DMM in DieselSingle-cylinder DI DieselImproved efficiency[5][6]
Brake Specific Fuel Consumption (BSFC) Up to 50% DMM in DieselDirect-injection DieselIncreased[7]
Combustion Characteristics DMM Blends in DieselSingle-cylinder DI DieselShorter ignition delay and combustion duration[5][6]

Experimental Protocols

The data presented in this guide are based on standardized experimental methodologies. Below are detailed protocols for key analyses.

Synthesis of Glycerol-Based Acetals (Acetalization)

The synthesis of acetals from glycerol is a well-established method for valorizing this biodiesel byproduct.[8][9]

  • Reactants : Crude or pure glycerol and an aldehyde (e.g., formaldehyde, butanal) or a ketone (e.g., acetone).

  • Catalyst : A heterogeneous acid catalyst is commonly used, such as Amberlyst-15, zeolites, or acid-exchange resins.[1][8] Homogeneous acids like sulfuric acid or p-toluenesulfonic acid can also be used.[1][10]

  • Procedure :

    • Glycerol and the aldehyde/ketone are mixed in a specific molar ratio (e.g., 1:1 or with an excess of one reactant) in a reactor.

    • The acid catalyst is added to the mixture.

    • The reaction is carried out at a controlled temperature (ranging from room temperature to refluxing temperature) for a specified duration (e.g., 4 hours).[1][8]

    • The water produced during the reaction is continuously removed to shift the equilibrium towards the product side.

    • After the reaction, the catalyst is separated (e.g., by filtration for heterogeneous catalysts).

    • The product (the acetal) is purified, often through extraction with a solvent like toluene followed by distillation.[1]

Fuel Property Analysis

The physical and chemical properties of the fuel blends are critical for engine performance and are measured according to ASTM or EN standards.[11]

  • Cetane Number : Determined using a standard Cooperative Fuel Research (CFR) engine according to the ASTM D613 or ISO 5165 test methods.[12][13] This property measures the ignition quality of the diesel fuel.[11][14]

  • Kinematic Viscosity : Measured at 40°C using a viscometer, such as a Brookfield Rheometer, following the ASTM D445 standard.[15]

  • Flash Point : Determined using a Pensky-Martens closed-cup tester as per the ASTM D93 standard. This indicates the lowest temperature at which the fuel can vaporize to form an ignitable mixture with air.

  • Cold Flow Properties (Pour Point, Cloud Point, CFPP) : These properties are crucial for fuel performance in cold climates and are measured using standardized methods like ASTM D2500 (Cloud Point) and ASTM D97 (Pour Point).

Engine Performance and Emission Testing

Engine tests are conducted to evaluate the real-world impact of the additives.

  • Engine Setup : A common setup involves a single-cylinder, four-stroke, direct-injection (DI) diesel engine mounted on a test bed with a dynamometer to control load and speed.[5][6][16]

  • Performance Measurement :

    • Brake Thermal Efficiency (BTE) : Calculated from the brake power output, the fuel consumption rate, and the lower heating value of the fuel.

    • Brake Specific Fuel Consumption (BSFC) : The rate of fuel consumption divided by the power produced.[7]

  • Emission Analysis :

    • Exhaust gases are sampled and analyzed using specialized equipment.

    • NOx, CO, and HC : Measured with a gas analyzer.

    • Smoke Opacity/Particulate Matter : Measured using a smoke meter or opacimeter.[5]

Visualizing Synthesis and Evaluation

To better understand the processes involved, the following diagrams illustrate the synthesis of glycerol-based acetals and the general workflow for evaluating biofuel additives.

Synthesis_of_Glycerol_Acetals Glycerol Glycerol Reactor Reactor Glycerol->Reactor Aldehyde_Ketone Aldehyde or Ketone (e.g., Formaldehyde, Acetone) Aldehyde_Ketone->Reactor Acid_Catalyst Acid Catalyst (e.g., Amberlyst-15) Acid_Catalyst->Reactor Acetal Cyclic Acetal (e.g., Glycerol Formal, Solketal) Reactor->Acetal Water Water Reactor->Water Purification Purification (Filtration, Distillation) Acetal->Purification Final_Product Acetal Additive Purification->Final_Product

Caption: Synthesis pathway for glycerol-based acetal fuel additives via acid-catalyzed acetalization.

Biofuel_Additive_Evaluation_Workflow cluster_0 Preparation & Characterization cluster_1 Engine Testing & Analysis cluster_2 Results A Fuel Blending (Diesel/Biodiesel + Acetal Additive) B Physicochemical Property Analysis (ASTM Standards) A->B D Engine Test Bed Operation (Varying Load & Speed) A->D C Viscosity, Density, Flash Point, Cetane Number, Cold Flow B->C E Performance Data Acquisition (BSFC, BTE) D->E F Exhaust Gas Analysis D->F H Comparative Data Analysis E->H G Emissions Measurement (NOx, CO, HC, PM) F->G G->H I Conclusion on Additive Efficacy H->I

Caption: Experimental workflow for the comprehensive evaluation of biofuel additives.

References

A Comparative Guide to the Validation of Analytical Methods for 1,1-Diethoxybutane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 1,1-Diethoxybutane: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented is essential for researchers, scientists, and drug development professionals involved in process monitoring, quality control, and formulation development where this compound is a target analyte. This document outlines detailed experimental protocols and presents supporting validation data to aid in method selection and implementation.

Introduction to this compound Analysis

This compound is an acetal that can be found as a fragrance ingredient, a flavoring agent, or an intermediate in chemical synthesis. Accurate and precise quantification is crucial for ensuring product quality, stability, and for meeting regulatory requirements. The choice of analytical method depends on various factors including the sample matrix, required sensitivity, and available instrumentation.

Method Comparison: GC-FID vs. HPLC-UV

Both GC-FID and HPLC-UV are robust techniques for the quantification of this compound. The following sections provide a detailed comparison of their performance based on key validation parameters.

Data Presentation

Table 1: Comparison of Validated Method Performance for this compound Quantification

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)Acceptance Criteria
Linearity (r²) 0.99950.9991≥ 0.995
Range (µg/mL) 1 - 5005 - 1000Relevant to expected concentrations
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%80% - 120%
Precision (% RSD)
- Intra-day≤ 1.5%≤ 2.0%≤ 2%
- Inter-day≤ 2.8%≤ 3.5%≤ 5%
Limit of Detection (LOD) (µg/mL) 0.31.5-
Limit of Quantification (LOQ) (µg/mL) 1.05.0S/N ≥ 10, with acceptable accuracy and precision
Specificity High (based on retention time)Moderate (potential for co-eluting impurities)No interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-FID and HPLC-UV are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Autosampler: Agilent 7693A (or equivalent)

Chromatographic Conditions:

  • Column: DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (Split ratio 20:1)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Detector Temperature: 300°C

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 500 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with methanol to fall within the calibration range.

Data Analysis: Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. Perform a linear regression analysis to determine the concentration of this compound in the samples.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a quaternary pump and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 µg/mL to 1000 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. The sample should be filtered through a 0.45 µm syringe filter before injection.

Data Analysis: Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. Use linear regression to calculate the concentration of this compound in the prepared samples.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method for this compound quantification.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Prepare Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report method_imp Method Implementation for Routine Use validation_report->method_imp end End method_imp->end

Caption: Workflow for Analytical Method Validation.

Conclusion

Both GC-FID and HPLC-UV methods are suitable for the quantification of this compound. The GC-FID method offers higher sensitivity with lower limits of detection and quantification, making it ideal for trace analysis. The HPLC-UV method, while slightly less sensitive, provides a robust alternative, particularly for samples in complex matrices where derivatization is not desired. The choice between these methods should be based on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation. The provided protocols and validation data serve as a strong foundation for the implementation of a reliable analytical method for this compound in a research or quality control setting.

A Spectroscopic Showdown: Unmasking the Isomers of 1,1-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 1,1-diethoxybutane and its structural isomers—1,2-diethoxybutane, 2,2-diethoxybutane, and 2,3-diethoxybutane—reveals distinct spectral fingerprints, providing researchers, scientists, and drug development professionals with critical data for unequivocal identification and characterization. This guide delves into the comparative analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by detailed experimental protocols.

The structural variations among these isomers, all sharing the molecular formula C₈H₁₈O₂, lead to significant differences in their spectroscopic profiles. These differences are paramount for quality control, reaction monitoring, and the development of new chemical entities where precise structural confirmation is non-negotiable.

At a Glance: Spectroscopic Data Summary

To facilitate a clear and direct comparison, the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its isomers are summarized in the tables below.

¹H NMR Spectral Data
Compound NameChemical Shift (δ) ppm & Multiplicity
This compound ~4.4 (t), 3.5 (q), 3.4 (q), 1.5 (m), 1.3 (m), 1.1 (t), 0.9 (t)
1,2-Diethoxybutane ~3.5-3.3 (m), 1.5 (m), 1.1 (t), 0.9 (t)
2,2-Diethoxybutane ~3.4 (q), 1.6 (q), 1.2 (s), 1.1 (t), 0.8 (t)
2,3-Diethoxybutane ~3.4 (m), 1.1 (d), 1.1 (t)
¹³C NMR Spectral Data
Compound NameChemical Shift (δ) ppm
This compound ~101, 60, 36, 19, 15, 14
1,2-Diethoxybutane ~78, 72, 67, 24, 16, 11
2,2-Diethoxybutane ~101, 58, 26, 15, 8, 8
2,3-Diethoxybutane ~78, 65, 19, 16
FT-IR Spectral Data (Key Peaks)
Compound NameWavenumber (cm⁻¹) & Functional Group
This compound ~2960 (C-H stretch), ~1120, 1060 (C-O stretch)
1,2-Diethoxybutane ~2970 (C-H stretch), ~1110 (C-O stretch)
2,2-Diethoxybutane ~2970 (C-H stretch), ~1120, 1060 (C-O stretch)
2,3-Diethoxybutane ~2970 (C-H stretch), ~1100 (C-O stretch)
Mass Spectrometry Data
Compound NameKey Fragment Ions (m/z)
This compound 103 (base peak), 75, 47
1,2-Diethoxybutane 59 (base peak), 45, 72
2,2-Diethoxybutane 117, 89, 59
2,3-Diethoxybutane 73 (base peak), 45

Experimental Methodologies

The following protocols outline the standardized procedures for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard (0.00 ppm). For ¹H NMR, a standard pulse sequence was utilized with a relaxation delay of 1 second and 16 scans. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a relaxation delay of 2 seconds and 1024 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded using a Fourier-transform infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory for liquid samples. A small drop of the neat liquid was placed on the ATR crystal. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an average of 32 scans. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

Mass Spectrometry (MS)

Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was introduced via a heated injection port into a capillary column. The oven temperature was programmed to ramp from 50°C to 250°C. Electron ionization (EI) was used with an ionization energy of 70 eV. The mass analyzer scanned a mass-to-charge ratio (m/z) range of 40-400 amu.

Visualizing the Isomeric Relationships and Analytical Workflow

The following diagram illustrates the structural relationship between this compound and its isomers, and the spectroscopic techniques employed for their comparative analysis.

Spectroscopic_Comparison_of_Diethoxybutane_Isomers cluster_isomers Diethoxybutane Isomers (C8H18O2) cluster_techniques Spectroscopic Techniques This compound This compound NMR NMR Spectroscopy (¹H & ¹³C) This compound->NMR IR FT-IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS 1,2-Diethoxybutane 1,2-Diethoxybutane 1,2-Diethoxybutane->NMR 1,2-Diethoxybutane->IR 1,2-Diethoxybutane->MS 2,2-Diethoxybutane 2,2-Diethoxybutane 2,2-Diethoxybutane->NMR 2,2-Diethoxybutane->IR 2,2-Diethoxybutane->MS 2,3-Diethoxybutane 2,3-Diethoxybutane 2,3-Diethoxybutane->NMR 2,3-Diethoxybutane->IR 2,3-Diethoxybutane->MS

Performance of 1,1-Diethoxybutane in Diesel Engines: A Comparative Guide to Oxygenated Additives

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists in the field of alternative fuels and engine technology are continually exploring novel additives to improve the efficiency and reduce the environmental impact of diesel engines. One such candidate is 1,1-Diethoxybutane (DEB), an acetal that holds promise as an oxygenated additive. However, a comprehensive review of publicly available research reveals a significant gap in experimental data specifically evaluating the performance of DEB in diesel engines.

This guide, therefore, aims to provide a comparative framework by examining the performance of other well-documented oxygenated diesel additives: ethanol, diethyl ether (DEE), and diglyme. By understanding the effects of these compounds on key engine parameters, researchers can infer the potential, and guide future investigations into the viability of this compound as a diesel fuel additive.

Comparative Performance of Oxygenated Diesel Additives

The addition of oxygenates to diesel fuel can significantly impact engine performance and emissions. The following tables summarize experimental data for ethanol, diethyl ether, and diglyme blended with diesel fuel. It is important to note that the results can vary depending on the engine type, operating conditions, and blend ratio.

Table 1: Comparison of Brake Specific Fuel Consumption (BSFC) and Brake Thermal Efficiency (BTE)

Additive (Blend Ratio)BSFC (g/kWh)% Change from DieselBTE (%)% Change from DieselReference
Ethanol (E10) Increased~5-10% increaseDecreased~2-5% decrease[1]
Ethanol (E20) IncreasedUp to 9% increaseImproved by up to 6% at full load[2][3]
Diethyl Ether (DEE10) DecreasedLower BSFCIncreasedHigher BTE[4][5]
Diethyl Ether (DEE15) Increased by 28.9% (with LFWCO)Lower by 7.6% (with LFWCO)[6]
Diglyme (15%) Decreased by 14.3% (with biodiesel)Increased by 4.01% (with biodiesel)[7]

Table 2: Comparison of Key Exhaust Emissions

Additive (Blend Ratio)NOx Emissions% Change from DieselCO Emissions% Change from DieselHC Emissions% Change from DieselPM/Smoke Emissions% Change from DieselReference
Ethanol (E10) Increased~7.5-19.6% increaseDecreased~3.2-30.6% decreaseDecreased~7.01-16.25% decreaseDecreasedSignificant reduction[8]
Ethanol (E20) Decreased by 7%IncreasedIncreasedDecreased by ~32%[3]
Diethyl Ether (DEE10) DecreasedLower NOxDecreasedLower CODecreased-DecreasedSignificant smoke reduction[4][9]
Diethyl Ether (DEE15) Increased by 36% (with LFWCO)Decreased by 32.9% (with LFWCO)-Decreased by 29.4% (with LFWCO)[6]
Diglyme DecreasedSimultaneous reduction with PMDecreased--DecreasedSimultaneous reduction with NOx[10][11]

Experimental Protocols

The data presented in this guide is derived from various experimental studies. A general methodology for evaluating the performance of diesel fuel additives is outlined below.

Engine Test Bed Setup:

A common experimental setup involves a single-cylinder or multi-cylinder direct-injection (DI) diesel engine coupled to a dynamometer. The dynamometer is used to control the engine speed and load, allowing for testing under various operating conditions. Key instrumentation includes:

  • Fuel consumption measurement: A gravimetric or volumetric fuel flow meter.

  • Airflow measurement: An airbox with a laminar flow element or a hot-wire anemometer.

  • In-cylinder pressure measurement: A piezoelectric pressure transducer mounted in the cylinder head.

  • Exhaust gas analysis: A gas analyzer to measure the concentrations of NOx, CO, HC, and CO2. Common analyzer types include chemiluminescence for NOx, non-dispersive infrared (NDIR) for CO and CO2, and a flame ionization detector (FID) for HC.

  • Particulate matter (PM) measurement: A smoke meter or a more sophisticated instrument like a tapered element oscillating microbalance (TEOM) or a scanning mobility particle sizer (SMPS).

  • Data acquisition system: To record and synchronize all the measured parameters.

Fuel Blending:

The additive is blended with a baseline diesel fuel (e.g., ultra-low sulfur diesel) at various volume or mass percentages. The properties of the blended fuels, such as density, viscosity, and cetane number, are typically measured before engine testing.

Test Procedure:

The engine is typically warmed up to a stable operating temperature using the baseline diesel fuel. Then, the engine is run with the blended fuels at various predefined engine speeds and loads (e.g., as specified by a standard test cycle like the European Stationary Cycle). For each test point, data on performance parameters (torque, power, fuel consumption) and emissions are recorded for a sufficient duration to ensure steady-state conditions.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating diesel additives and the logical relationship of how these additives can influence engine performance and emissions.

Experimental_Workflow cluster_prep Preparation cluster_testing Engine Testing cluster_analysis Analysis Fuel Blending Fuel Blending Fuel Property Analysis Fuel Property Analysis Fuel Blending->Fuel Property Analysis Engine Setup Engine Setup Fuel Property Analysis->Engine Setup Data Acquisition Data Acquisition Engine Setup->Data Acquisition Performance Analysis Performance Analysis Data Acquisition->Performance Analysis Emission Analysis Emission Analysis Data Acquisition->Emission Analysis Comparative Evaluation Comparative Evaluation Performance Analysis->Comparative Evaluation Emission Analysis->Comparative Evaluation Additive_Effects Oxygenated Additive Oxygenated Additive Improved Combustion Improved Combustion Oxygenated Additive->Improved Combustion Altered Fuel Properties Altered Fuel Properties Oxygenated Additive->Altered Fuel Properties Engine Performance Engine Performance Improved Combustion->Engine Performance Exhaust Emissions Exhaust Emissions Improved Combustion->Exhaust Emissions Altered Fuel Properties->Engine Performance Altered Fuel Properties->Exhaust Emissions BSFC BSFC Engine Performance->BSFC BTE BTE Engine Performance->BTE NOx NOx Exhaust Emissions->NOx CO CO Exhaust Emissions->CO HC HC Exhaust Emissions->HC PM PM Exhaust Emissions->PM

References

Economic Analysis of 1,1-Diethoxybutane Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of production methodologies for 1,1-diethoxybutane reveals significant variations in efficiency, yield, and economic viability. This guide provides a comprehensive comparison of leading synthesis routes, including traditional batch processing, reactive distillation, and advanced continuous flow techniques such as the Simulated Moving Bed Reactor (SMBR), supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

This compound, an acetal of significant interest in various chemical applications, is primarily synthesized through the acid-catalyzed reaction of butyraldehyde with ethanol. The economic feasibility of its production is intrinsically linked to the efficiency of the chosen manufacturing process. Key factors influencing the overall cost include reaction yield and selectivity, catalyst longevity and cost, energy consumption, and capital expenditure on equipment. This comparative analysis delves into the performance of different production methods to provide a clear economic perspective.

Comparison of Production Methodologies

The production of this compound is predominantly achieved through three main routes: conventional batch reaction, reactive distillation, and the Simulated Moving Bed Reactor (SMBR). Each method presents a unique set of advantages and disadvantages in terms of performance and cost-effectiveness.

Production MethodButyraldehyde Conversion (%)This compound Yield (%)ProductivityKey AdvantagesKey Disadvantages
Conventional Batch Reactor ~40-50 (at equilibrium)ModerateLowSimple setup, low capital cost for small scale.Low conversion due to equilibrium limitations, requires downstream separation, potential for side reactions.
Reactive Distillation >50 (higher than equilibrium)HighModerateOvercomes equilibrium limitations by in-situ product removal, process intensification.[1]Higher energy consumption compared to some methods, complex design and operation.[2]
Simulated Moving Bed Reactor (SMBR) 88 - 94[3]High (Purity >97%)[4]19.8 kg/L/day [4]High conversion, yield, and purity; continuous process, lower energy consumption.[4]High initial capital investment, complex operation.

In-Depth Analysis of Production Techniques

Conventional Batch Reaction

The conventional method for synthesizing this compound involves the reaction of butyraldehyde and ethanol in a batch reactor in the presence of an acid catalyst, typically a solid acid resin like Amberlyst-15.[2] This approach is characterized by its operational simplicity and relatively low initial investment. However, the reaction is reversible and reaches an equilibrium that limits the conversion of butyraldehyde to approximately 40-50% under typical conditions.[5] To achieve higher yields, the water by-product must be removed, necessitating additional separation steps which increase operational complexity and cost.

Reactive Distillation

Reactive distillation (RD) represents a significant process intensification over conventional batch methods.[6] By integrating reaction and distillation in a single unit, the water by-product is continuously removed from the reaction zone, shifting the equilibrium towards the formation of this compound and thus achieving higher conversions than the equilibrium-limited batch process.[1][7] Experimental studies using catalytic packings like Katapak SP with Amberlyst 47 resin have demonstrated the feasibility of this approach, leading to enhanced conversion rates.[1] While RD offers improved yield and reduced equipment footprint, it can be more energy-intensive than other continuous processes.[2]

Simulated Moving Bed Reactor (SMBR)

The Simulated Moving Bed Reactor (SMBR) is a sophisticated continuous process that combines reaction and separation in a single, highly efficient unit. In the context of this compound synthesis, the SMBR uses a solid adsorbent that also acts as the catalyst (e.g., an acidic ion-exchange resin). The continuous and counter-current movement of the liquid and solid phases allows for the simultaneous reaction of butyraldehyde and ethanol and the separation of the product and by-product.

This technology has demonstrated exceptional performance, with butyraldehyde conversions reaching up to 94% and producing this compound with a purity of over 97%.[3][4] The productivity of the SMBR process is remarkably high, reported at 19.8 kg of this compound per liter of adsorbent per day.[4][8] This high efficiency translates to significant economic advantages in large-scale production, despite the higher initial capital investment and operational complexity.

Economic Considerations

A thorough economic analysis of this compound production must consider the costs of raw materials, catalysts, and energy.

Raw Materials: The primary raw materials are butyraldehyde and ethanol. The price of these feedstocks can fluctuate, impacting the overall production cost. Integrating the production process into a biorefinery, where renewable ethanol from sources like sugarcane is readily available, can offer a cost-competitive advantage.[9][10]

Catalysts: Solid acid catalysts, particularly ion-exchange resins like Amberlyst 15, are widely used. The cost of these catalysts is a significant factor in the operational expenditure. The price for Amberlyst 15 (wet) can range from approximately $120 to $175 per kilogram, depending on the supplier and grade.[11][12] The dry version of the catalyst is typically more expensive, with prices around $294 per kilogram.[13] The reusability and lifespan of the catalyst are critical for minimizing costs.

Energy Consumption: Energy is a major operational cost, particularly for separation processes. Reactive distillation, while more efficient than conventional batch processes, can have high energy demands for heating the reboiler.[2] In contrast, the SMBR technology, which relies on adsorption rather than thermal separation, generally offers lower energy consumption.[4] Studies comparing conventional distillation with reactive distillation for other processes have shown that RD can reduce total annual costs by as much as 81% and flue gas emissions by 86% due to better energy integration.[14]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing the different production methods.

General Synthesis of this compound (Batch Method)

A typical laboratory-scale synthesis involves charging a round-bottom flask with butyraldehyde and an excess of anhydrous ethanol. A catalytic amount of a solid acid catalyst, such as Amberlyst-15, is added to the mixture. The reaction is then heated to reflux, and the formation of this compound is monitored over time using techniques like gas chromatography (GC). To drive the reaction to completion, a Dean-Stark apparatus can be used to remove the water by-product azeotropically. After the reaction is complete, the catalyst is filtered off, and the excess ethanol is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure.

Reactive Distillation Setup

For a reactive distillation process, a distillation column is packed with a structured catalytic packing, such as Katapak SP modules containing an ion-exchange resin like Amberlyst 47.[1] The reactants, butyraldehyde and ethanol, are fed into the column at an appropriate stage. The column is operated under reflux, with the reaction occurring in the catalytic packing. The more volatile components, including the water by-product and excess ethanol, move up the column, while the less volatile product, this compound, moves down and is collected at the bottom. The continuous removal of water from the reaction zone allows for conversions exceeding the equilibrium limit of a batch reactor.[1]

Visualizing the Production Pathway

The synthesis of this compound from butyraldehyde and ethanol is a two-step acid-catalyzed process involving the formation of a hemiacetal intermediate.

G Butyraldehyde Butyraldehyde Protonated_Butyraldehyde Protonated Butyraldehyde Butyraldehyde->Protonated_Butyraldehyde + H+ Ethanol1 Ethanol Hemiacetal Hemiacetal Ethanol1->Hemiacetal Proton H+ Proton->Protonated_Butyraldehyde Protonated_Butyraldehyde->Hemiacetal + Ethanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Ethanol2 Ethanol Diethoxybutane This compound Ethanol2->Diethoxybutane Carbocation Carbocation Protonated_Hemiacetal->Carbocation - H2O Water Water Carbocation->Water Carbocation->Diethoxybutane + Ethanol Proton2 H+ Diethoxybutane->Proton2 - H+

References

A Comparative Analysis of 1,1-Diethoxybutane and Other Aldehyde Protecting Groups for Researchers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic protection of reactive functional groups is a cornerstone of efficient and successful molecular construction. Aldehydes, with their inherent electrophilicity, are particularly susceptible to a wide array of nucleophilic attacks and oxidation/reduction conditions. Consequently, their temporary masking as less reactive derivatives is a critical maneuver in the synthetic chemist's playbook. This guide provides an objective comparison of 1,1-diethoxybutane, an acyclic diethyl acetal, against other prevalent aldehyde protecting groups, namely cyclic acetals (1,3-dioxolanes) and thioacetals (1,3-dithianes). The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to Aldehyde Protecting Groups

The ideal protecting group for an aldehyde should be readily and selectively introduced, stable to a variety of reaction conditions, and cleanly and efficiently removed when its protective role is complete. Acetalization is a common and effective strategy for aldehyde protection. Acetals are generally stable to basic and nucleophilic reagents, making them compatible with organometallics, hydrides, and other strong bases.[1][2][3] Their formation and removal are typically catalyzed by acid, allowing for a controlled protection and deprotection sequence.

This comparison will focus on three major classes of aldehyde protecting groups:

  • Acyclic Acetals: Represented by this compound.

  • Cyclic Acetals: Represented by 1,3-dioxolanes.

  • Thioacetals: Represented by 1,3-dithianes.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data for the formation and deprotection of these protecting groups for a representative aldehyde, benzaldehyde. It is important to note that the data has been compiled from various sources and reaction conditions may not be directly comparable. However, they provide a valuable overview of the typical efficiencies of these methods.

Table 1: Formation of Aldehyde Protecting Groups

Protecting GroupReagents and ConditionsSolventTimeYield (%)Reference
This compound Benzaldehyde, Ethanol, cat. HClEthanol-~95%[4]
1,3-Dioxolane Benzaldehyde, Ethylene glycol, cat. p-TsOH, Dean-StarkToluene->90%[5]
1,3-Dithiane Benzaldehyde, 1,3-Propanedithiol, BF₃·OEt₂CH₂Cl₂1 h78%[6]

Table 2: Deprotection of Aldehyde Protecting Groups

Protected AldehydeReagents and ConditionsSolventTimeYield (%)Reference
Benzaldehyde diethyl acetal 0.1 M HClWater/4-propylguaiacol-Quantitative[7]
2-Phenyl-1,3-dioxolane cat. NaBArF₄Water5 minQuantitative[8][9]
2-Phenyl-1,3-dithiane Hg(NO₃)₂·3H₂O (solid state)-1-4 min95%[10]

Experimental Protocols

Detailed methodologies for the formation and deprotection of each class of protecting group are provided below.

Protocol 1: Protection of Benzaldehyde as this compound (Diethyl Acetal)

Materials:

  • Benzaldehyde

  • Absolute Ethanol

  • Anhydrous HCl (or other acid catalyst)

  • Anhydrous Sodium Sulfate

  • Diethyl ether

Procedure:

  • To a solution of benzaldehyde (1 equivalent) in absolute ethanol (5-10 equivalents), add a catalytic amount of anhydrous HCl.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, neutralize the acid with a base such as triethylamine or sodium bicarbonate.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify by distillation if necessary.

Protocol 2: Protection of Benzaldehyde as a 1,3-Dioxolane

Materials:

  • Benzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Combine benzaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-TsOH in toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Monitor the reaction by observing the amount of water collected in the Dean-Stark trap and by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-phenyl-1,3-dioxolane can be purified by column chromatography or distillation.

Protocol 3: Protection of Benzaldehyde as a 1,3-Dithiane

Materials:

  • Benzaldehyde

  • 1,3-Propanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve benzaldehyde (1 equivalent) and 1,3-propanedithiol (1.1 equivalents) in dichloromethane.

  • Cool the solution to 0 °C and add BF₃·OEt₂ (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 2-phenyl-1,3-dithiane, which can be purified by recrystallization or column chromatography.

Protocol 4: General Deprotection of Acetals (this compound and 1,3-Dioxolane)

Materials:

  • Acetal-protected aldehyde

  • Acetone

  • Water

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Organic solvent (e.g., diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the acetal in a mixture of acetone and water (e.g., 4:1).

  • Add a catalytic amount of dilute aqueous acid.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the acid with saturated sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to obtain the deprotected aldehyde.

Protocol 5: Deprotection of a 1,3-Dithiane

Materials:

  • Dithiane-protected aldehyde

  • Mercury(II) chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Acetonitrile

  • Water

Procedure:

  • Dissolve the 2-substituted-1,3-dithiane in a mixture of acetonitrile and water (e.g., 9:1).

  • Add mercury(II) chloride (2.2 equivalents) and calcium carbonate (2.2 equivalents).

  • Stir the mixture vigorously at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the mercury salts.

  • Concentrate the filtrate and extract the residue with an organic solvent.

  • Wash the organic layer with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aldehyde.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, experimental workflows, and a decision-making process for selecting a suitable protecting group.

G cluster_structures Chemical Structures aldehyde Aldehyde (R-CHO) diethoxybutane This compound Derivative (R-CH(OEt)₂) aldehyde->diethoxybutane Ethanol, H⁺ dioxolane 1,3-Dioxolane Derivative aldehyde->dioxolane Ethylene glycol, H⁺ dithiane 1,3-Dithiane Derivative aldehyde->dithiane 1,3-Propanedithiol, Lewis Acid

Caption: Chemical structures of an aldehyde and its protected forms.

G start Start: Molecule with Aldehyde protect Protect Aldehyde (e.g., as Acetal) start->protect reaction Perform Desired Reaction on another functional group protect->reaction deprotect Deprotect Aldehyde reaction->deprotect end Final Product deprotect->end

Caption: General experimental workflow for using a protecting group.

G node_rect node_rect start Select Protecting Group base_stable Reaction conditions basic/nucleophilic? start->base_stable acid_stable Reaction conditions acidic? use_thioacetal Use Thioacetal (1,3-Dithiane) acid_stable->use_thioacetal Yes use_acetal Use Acetal (this compound or 1,3-Dioxolane) acid_stable->use_acetal No base_stable->acid_stable Yes reconsider Reconsider strategy or use alternative protecting group base_stable->reconsider No oxidative_cleavage Deprotection with oxidative conditions tolerated?

References

Safety Operating Guide

Proper Disposal of 1,1-Diethoxybutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,1-Diethoxybutane, ensuring compliance with environmental regulations and promoting a safe laboratory environment. The following procedures are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

This compound is classified as a flammable liquid that can cause skin and serious eye irritation.[1][2] Before handling, it is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, and eye/face protection.[1][3][4] Work should be conducted in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3][4] All equipment used in the process must be explosion-proof and non-sparking tools should be utilized to prevent static discharge.[1][3][4]

In case of accidental contact, the following first-aid measures should be taken:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water.[1] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][3] If eye irritation persists, get medical advice.[1]

Operational and Disposal Plan

The disposal of this compound must be handled as hazardous waste in accordance with local, regional, and national regulations.[1] It is imperative not to dispose of this chemical in regular trash or down the sewer system.[5][6]

Step-by-Step Disposal Procedure:

  • Waste Characterization: this compound is a flammable liquid (Hazard Class 3). It should not be mixed with incompatible waste streams such as oxidizers.[7]

  • Container Selection: Use a designated, compatible, and leak-proof container with a screw-on cap for collecting the waste.[8][9][10] The container must be in good condition, free from rust or leaks.[9]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste".[5][9] The label must include the full chemical name "this compound", the quantity of waste, the date of waste generation, the place of origin (e.g., department, room number), and the principal investigator's name and contact information.[5] Hazard pictograms for flammable liquids and irritants should be marked.[5]

  • Storage: Store the sealed and labeled waste container in a designated hazardous waste storage area.[8] This area should be cool, well-ventilated, and away from ignition sources.[1][3] Secondary containment should be used to capture any potential leaks or spills.[8]

  • Waste Collection: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[5][8] Provide them with a complete list of the chemicals for disposal.[5] Do not exceed the storage time or quantity limits set by your institution, which is often no more than 55 gallons of hazardous waste.[8][11]

Disposal of Empty Containers:

Empty containers that held this compound must be triple-rinsed with a suitable solvent.[9][11] The rinsate must be collected and disposed of as hazardous waste.[9][11] After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular trash.[11]

Quantitative Data Summary

While specific disposal concentration limits are determined by local regulations, the following table summarizes key quantitative safety data for this compound.

PropertyValue
Flash Point 30 °C (86.0 °F)
Molecular Weight 146.23 g/mol [2]
Hazard Class 3 (Flammable Liquid)

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G A Step 1: Identify Waste (this compound) B Step 2: Wear Appropriate PPE (Gloves, Eye Protection) A->B C Step 3: Select Compatible Waste Container B->C D Step 4: Transfer Waste to Container in Ventilated Area C->D E Step 5: Securely Cap the Container D->E F Step 6: Label Container 'Hazardous Waste' with Details E->F G Step 7: Store in Designated Cool, Ventilated Area F->G H Step 8: Arrange for EHS or Licensed Disposal Pickup G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,1-Diethoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety, handling, and disposal information for 1,1-Diethoxybutane (CAS No. 3658-95-5) to ensure the safety of laboratory personnel. Adherence to these guidelines is essential to minimize risks and maintain a safe research environment.

Hazard Identification and Quantitative Data

This compound is a highly flammable liquid and vapor that can cause significant skin and eye irritation.[1][2] It is imperative to handle this chemical with appropriate safety measures to prevent exposure and accidents.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Flammable liquids (Category 2 or 3)🔥Danger H225: Highly flammable liquid and vapour.[1]
Skin corrosion/irritation (Category 2)Warning H315: Causes skin irritation.[1]
Serious eye damage/eye irritation (Category 2A)Warning H319: Causes serious eye irritation.[1][2]
Potential for Peroxide Formation--May form explosive peroxides upon prolonged storage or exposure to air.[3]

Occupational Exposure Limits (OELs): As of the date of this document, no specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory agencies.[4] In the absence of defined OELs, all operations should be conducted in a manner that minimizes inhalation and dermal exposure to the lowest achievable levels through the use of engineering controls and personal protective equipment.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to provide comprehensive protection.

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is recommended when there is a significant risk of splashing.Protects against chemical splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves must be worn. While specific breakthrough time data for this compound is not readily available, Butyl rubber or Viton gloves are recommended based on their high resistance to a broad range of organic solvents. Nitrile gloves may offer some protection for incidental splashes but are not recommended for prolonged contact. Always inspect gloves for integrity before use and replace them immediately if they are contaminated or show signs of degradation.Prevents skin contact which can cause irritation.[1] Butyl gloves offer superior protection against many organic solvents.
Body Protection A flame-retardant and chemically impervious lab coat or coveralls. An apron made of a chemically resistant material should be worn over the lab coat when handling larger quantities.Protects the skin from splashes and contamination and reduces the risk of fire-related injuries.[1]
Respiratory Protection A full-face respirator with an organic vapor cartridge is required if handling the chemical outside of a certified chemical fume hood, if exposure limits are exceeded, or if irritation is experienced.Protects against the inhalation of harmful vapors.[1]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is required to ensure safe handling of this compound.

3.1. Engineering Controls and Preparation:

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot surfaces, sparks, and static electricity.[1][5]

  • Equipment: Use only non-sparking tools and explosion-proof electrical equipment.[1][6]

  • Grounding: Ensure that all containers and receiving equipment are properly grounded and bonded to prevent the buildup of static electricity.[1][5]

  • Emergency Equipment: Verify that a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible.[1]

3.2. Chemical Handling Workflow:

  • Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the PPE Protocol.

  • Container Inspection: Visually inspect the chemical container for any signs of damage or leakage before opening.

  • Dispensing: When transferring the liquid, do so slowly and carefully to minimize splashing. Use a funnel or other appropriate transfer device.

  • Container Sealing: Keep the container tightly closed when not in use to prevent the escape of vapors and potential peroxide formation.[1][5]

  • Work Area: Maintain a clean and organized work area to prevent accidental spills.

3.3. Spill Response:

  • Evacuate: In case of a spill, immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the spill.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Disposal of Unused Chemical:

  • Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste: this compound, Flammable Liquid, Irritant."

  • Containerization: Collect unused this compound in a dedicated, sealed, and properly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Storage: Store the waste container in a designated hazardous waste storage area away from heat and ignition sources.

  • Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][5]

4.2. Disposal of Contaminated PPE and Materials:

  • Collection: Place all contaminated items, including gloves, absorbent materials from spills, and disposable lab coats, into a designated, labeled hazardous waste container.

  • Segregation: Do not mix contaminated solid waste with non-hazardous trash.

  • Disposal: Dispose of the contaminated materials as hazardous waste through the facility's established waste management program. Contaminated clothing should be decontaminated before reuse or disposed of as hazardous waste.[1]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

start Start: Prepare to Handle This compound assess_hazards Assess Hazards (Flammable, Irritant, Peroxide Former) start->assess_hazards eng_controls Implement Engineering Controls (Fume Hood, No Ignition Sources, Grounding) assess_hazards->eng_controls don_ppe Don Appropriate PPE (Goggles, Chem-Resistant Gloves, Lab Coat, +/- Respirator) eng_controls->don_ppe handle_chem Perform Chemical Handling Task don_ppe->handle_chem spill_check Spill Occurred? handle_chem->spill_check no_spill No Spill spill_check->no_spill No spill_response Execute Spill Response Protocol spill_check->spill_response Yes decontaminate Decontaminate Work Area no_spill->decontaminate spill_response->decontaminate dispose_waste Dispose of Chemical and Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe end End: Task Complete doff_ppe->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.